molecular formula C12H22O B188686 Dodec-2-yn-1-ol CAS No. 69064-46-6

Dodec-2-yn-1-ol

Cat. No.: B188686
CAS No.: 69064-46-6
M. Wt: 182.3 g/mol
InChI Key: SOUKGGXCKPWFMZ-UHFFFAOYSA-N
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Description

Dodec-2-yn-1-ol is a terminal alkyne alcohol that serves as a versatile intermediate and ligand in sophisticated synthetic chemistry. Its primary research application is in catalytic asymmetric synthesis, where it functions as a source of dienophile or diene, contributing to the construction of complex chiral molecules . The compound has been demonstrated to deshield carbon atoms and stabilize carbocation intermediates, a mechanism that facilitates more favorable reaction pathways and improves overall yields . This makes it a valuable tool for methodologies development in organic synthesis. A significant application of this compound is in the synthesis of insect sex pheromones, which are critical for developing eco-friendly pest management strategies. For example, it has been utilized as a key synthetic precursor in the efficient, asymmetric synthesis of alkenyl epoxide pheromones for pests like the elm spanworm and the painted apple moth . In this context, the alcohol moiety of this compound can be transformed into an epoxide, while its alkyne function allows for precise installation of the Z-configured double bond essential for biological activity via cis-selective reduction . Furthermore, this compound is directly used in assays for pheromones and fatty acid esters, underlining its utility in chemical ecology and food chemistry research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-2-yn-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUKGGXCKPWFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364833
Record name 2-dodecyn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69064-46-6
Record name 2-dodecyn-1-ol
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Record name dodec-2-yn-1-ol
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Foundational & Exploratory

Synthesis of Dodec-2-yn-1-ol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dodec-2-yn-1-ol is a propargylic alcohol, a class of compounds of significant interest in medicinal chemistry and materials science. Their utility as synthetic building blocks, particularly in derivatization via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), makes reliable and scalable synthesis protocols essential. This guide provides an in-depth, field-proven methodology for the synthesis of this compound. We move beyond a simple recitation of steps to explore the underlying chemical principles, justify critical process parameters, and offer a framework for troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated protocol for the preparation of this versatile intermediate.

Mechanistic Rationale and Strategic Approach

The synthesis of this compound, CH₃(CH₂)₈C≡CCH₂OH, is most efficiently achieved via the nucleophilic addition of an undecynylide anion to formaldehyde. This strategy, a specific example of alkynylation, is a cornerstone of C-C bond formation in organic synthesis.[1] It leverages the inherent acidity of the proton on a terminal alkyne to create a potent carbon-based nucleophile.

1.1. Core Reaction Principle: Alkynylation

The terminal proton of a 1-alkyne is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes, a consequence of the high s-character of the sp-hybridized carbon orbital which stabilizes the resulting acetylide anion.[2] This acidity allows for facile deprotonation by a sufficiently strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide, to generate the acetylide.[2][3]

This highly nucleophilic acetylide can then attack electrophilic carbon centers, such as the carbonyl carbon of an aldehyde or ketone.[4] For the synthesis of a primary propargylic alcohol like this compound, formaldehyde serves as the ideal one-carbon electrophile. The reaction proceeds in two distinct stages:

  • Deprotonation: Formation of the lithium undecynylide anion from 1-undecyne using n-butyllithium (n-BuLi).

  • Nucleophilic Addition: Attack of the acetylide on the carbonyl carbon of formaldehyde, followed by an aqueous workup to protonate the resulting alkoxide and yield the final alcohol product.

The overall transformation is depicted below:

G R_C_CH CH₃(CH₂)₈C≡CH (1-Undecyne) Acetylide CH₃(CH₂)₈C≡C⁻Li⁺ (Lithium Undecynylide) R_C_CH->Acetylide + n-BuLi (Deprotonation) nBuLi n-BuLi Formaldehyde CH₂O (from Paraformaldehyde) H3O_plus H₃O⁺ (Aqueous Workup) Alkoxide CH₃(CH₂)₈C≡CCH₂O⁻Li⁺ (Lithium Alkoxide Intermediate) Acetylide->Alkoxide + CH₂O (Nucleophilic Attack) Product CH₃(CH₂)₈C≡CCH₂OH (this compound) Alkoxide->Product + H₃O⁺ (Protonation)

Caption: Reaction mechanism for the synthesis of this compound.

1.2. Causality of Reagent and Condition Selection

  • Base (n-Butyllithium): n-BuLi is chosen for its commercial availability, high basicity, and clean reaction profile. It rapidly and quantitatively deprotonates the terminal alkyne at low temperatures, minimizing side reactions.

  • Formaldehyde Source (Paraformaldehyde): While gaseous formaldehyde can be used, solid paraformaldehyde is a more convenient and safer polymer source. It thermally depolymerizes in situ to provide monomeric formaldehyde for the reaction.

  • Solvent (Anhydrous Tetrahydrofuran - THF): THF is an ideal solvent as it is aprotic, effectively solvates the lithium acetylide intermediate, and has a suitable boiling point for the reaction conditions. The use of anhydrous solvent is critical, as organolithium reagents react vigorously with water.[5]

  • Temperature (-78 °C): The initial deprotonation is performed at low temperature (typically using a dry ice/acetone bath) to control the exothermicity of the reaction and prevent side reactions of the highly reactive n-BuLi.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, where careful execution and monitoring of each step ensure a high probability of success.

2.1. Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Purity/Notes
1-UndecyneC₁₁H₂₀152.285.00 g32.8≥98%
n-ButyllithiumC₄H₉Li64.0614.4 mL36.12.5 M in hexanes
Paraformaldehyde(CH₂O)n(30.03)n1.29 g42.7≥95%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Dri-Solv or equivalent
Saturated aq. Ammonium ChlorideNH₄Cl53.4950 mL-For quenching
Diethyl Ether(C₂H₅)₂O74.12150 mL-For extraction
Brine (Saturated aq. NaCl)NaCl58.4450 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying

2.2. Experimental Workflow and Apparatus

The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the organolithium intermediates by atmospheric oxygen and moisture.

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Assemble & Flame-Dry Glassware (3-neck RBF, condenser, dropping funnel) B Add 1-Undecyne & Anhydrous THF A->B C Cool to -78 °C (Dry Ice/Acetone Bath) B->C D Slowly Add n-BuLi via Dropping Funnel C->D E Stir for 1 hour @ -78 °C (Acetylide Formation) D->E F Add Paraformaldehyde in one portion E->F G Warm to Room Temp Overnight F->G H Quench with sat. aq. NH₄Cl G->H I Extract with Diethyl Ether H->I J Wash Organic Layer (H₂O, Brine) I->J K Dry (MgSO₄), Filter & Concentrate J->K L Purify via Column Chromatography K->L

Caption: Step-wise workflow for the synthesis of this compound.

2.3. Step-by-Step Methodology

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a rubber septum, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Initial Charging: Remove the dropping funnel temporarily and add 1-undecyne (5.00 g, 32.8 mmol) and anhydrous THF (80 mL) to the flask via syringe. Replace the dropping funnel.

  • Acetylide Formation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Charge the dropping funnel with n-butyllithium (14.4 mL of 2.5 M solution, 36.1 mmol, 1.1 eq) via syringe. Add the n-BuLi solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise significantly. A white precipitate of the lithium acetylide may form. After the addition is complete, stir the mixture at -78 °C for an additional 1 hour.

  • Formaldehyde Addition: Remove the septum and quickly add paraformaldehyde (1.29 g, 42.7 mmol, 1.3 eq) to the reaction mixture in one portion. Replace the septum.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture overnight (approx. 16 hours) at room temperature. The solution should become clearer as the paraformaldehyde reacts.

  • Quenching: Cool the reaction flask in an ice/water bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Caution: The initial addition may cause gas evolution and an exotherm.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the product.

Purification and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

3.1. Purification

Flash column chromatography is the preferred method for purifying the crude product.[6]

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

  • Monitoring: Thin Layer Chromatography (TLC), visualized with potassium permanganate stain, which reacts with the alcohol and alkyne functional groups.

3.2. Expected Characterization Data

The expected molecular weight of this compound (C₁₂H₂₂O) is 182.30 g/mol .[7]

Table 2: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Value/ObservationRationale
¹H NMR -OH~1.5-2.5 ppm (broad singlet)Exchangeable proton; shift is concentration and solvent dependent.[8]
-C≡C-CH₂ -OH~4.2 ppm (triplet)Methylene protons adjacent to hydroxyl and alkyne.
-CH₂ -C≡C-~2.2 ppm (triplet of triplets)Methylene protons adjacent to the alkyne.
-(CH₂ )₇-~1.2-1.5 ppm (multiplet)Aliphatic chain protons.
CH₃ -~0.9 ppm (triplet)Terminal methyl group.
¹³C NMR -C H₂OH~51 ppmCarbon bearing the hydroxyl group.
-C≡C -CH₂OH~86 ppmAlkynyl carbon adjacent to the CH₂OH group.
-C ≡C-CH₂OH~81 ppmAlkynyl carbon adjacent to the alkyl chain.
-CH₂(C≡C)-~19 ppmCarbon in the alkyl chain attached to the alkyne.
Alkyl Chain~14-32 ppmRemaining aliphatic carbons.[9]
IR Spec. O-H stretch3200-3500 cm⁻¹ (broad)Characteristic of hydrogen-bonded alcohol.[10]
C-H stretch (sp³)2850-2960 cm⁻¹ (strong)Aliphatic C-H bonds.[11]
C≡C stretch2200-2260 cm⁻¹ (weak-medium)Internal alkyne stretch; can be weak.[12]
C-O stretch1000-1100 cm⁻¹ (strong)Primary alcohol C-O bond.[13]
Mass Spec. [M+H]⁺ or [M+Na]⁺m/z 183.17 or 205.15Expected molecular ion in ESI-MS.

Safety and Troubleshooting

  • Safety: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel. Diethyl ether and THF are highly flammable and can form explosive peroxides. Always work in a well-ventilated fume hood and away from ignition sources.

  • Troubleshooting:

    • Low or No Yield: Often due to wet glassware/solvents or poor quality n-BuLi. Ensure all materials are scrupulously dried.

    • Recovery of Starting Material (1-Undecyne): May indicate inefficient deprotonation (insufficient or poor quality n-BuLi) or incomplete reaction with formaldehyde. Ensure paraformaldehyde is of good quality and allow sufficient reaction time for depolymerization.

References

  • Ma, J.-A. Allenation of Terminal Alkynes with Aldehydes and Ketones. Accounts of Chemical Research2019 , 52 (6), 1633–1646. [Link]

  • Correa, A. G.; et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules2023 , 28 (8), 3379. [Link]

  • Trost, B. M.; Li, C.-J. (Eds.). Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. Wiley-VCH, 2015 . [Link]

  • Ashenhurst, J. Alkylation of Terminal Alkynes. Master Organic Chemistry. 2019 . [Link]

  • Organic Synthesis Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Organic Chemistry Portal. The Grignard Reaction. [Link]

  • Chemistry Steps. Alkynes to Aldehydes and Ketones. [Link]

  • Correa, A. G.; et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. 2023 . [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Wang, B.; et al. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health. 2017 . [Link]

  • Wikipedia. Alkynylation. [Link]

  • JoVE. Preparation of Alkynes: Alkylation Reaction. 2025 . [Link]

  • Clark, J. An Introduction to Grignard Reagents. Chemguide. [Link]

  • Molbase. This compound | 69064-46-6. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

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  • Siddiqui, H. Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. 2023 . [Link]

  • van der Steen, D.; et al. Reactions of 1-Dodecene with a novel reaction product of formaldehyde and sulfur trioxide. Journal of the American Oil Chemists' Society. 1986 . [Link]

  • Smith, B. C. The Infrared Spectroscopy of Alkenes. Spectroscopy. 2016 . [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. 2023 . [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024 . [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5352845, trans-2-Dodecen-1-ol. [Link]

  • Chegg. Solved Devise a synthesis of dodec-7-yn-5-ol from hex-1-ene. 2023 . [Link]

  • Chemistry Stack Exchange. Prop-2-yn-1-ol NMR spectrum differences. 2017 . [Link]

  • Royal Society of Chemistry. Supporting Information for Radiolytic Degradation of Dodecane Substituted with Common Energetic Functional Groups. [Link]

  • Singh, S.; et al. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Journal of Young Pharmacists. 2021 . [Link]

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Dodec-2-yn-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Dodec-2-yn-1-ol

For correspondence: Dr. Gemini, Senior Application Scientist, Advanced Chemical Synthesis Division.

Executive Summary

This compound is a long-chain propargylic alcohol characterized by a C12 aliphatic backbone, a terminal hydroxyl group, and an internal alkyne functionality at the C2 position. This unique combination of a reactive propargylic alcohol moiety and a significant lipophilic chain makes it a valuable intermediate in organic synthesis. Its structure allows for a wide array of chemical transformations at both the alkyne and alcohol centers, enabling its use as a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications for professionals in research, chemical development, and drug discovery.

Molecular Identity and Physicochemical Properties

This compound is a molecule with the systematic IUPAC name This compound .[1] It possesses a linear twelve-carbon chain with a primary alcohol at one terminus and a carbon-carbon triple bond between the second and third carbon atoms.

Chemical Structure and Identifiers

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Data

Experimental physical data for this compound is not widely published. The table below includes key identifiers and computed properties from reliable databases, alongside estimated values based on analogous structures like 2-Dodecen-1-ol for context.

PropertyValueSource / Notes
IUPAC Name This compound[1]
CAS Number 69064-46-6[1][2]
Molecular Formula C₁₂H₂₂O[1]
Molecular Weight 182.30 g/mol [1]
Monoisotopic Mass 182.16707 Da[3]
Appearance Colorless to pale yellow liquidInferred from similar long-chain alcohols
Boiling Point ~260-270 °C at 760 mmHgEstimated based on 2-Dodecen-1-ol (262.9 °C)[4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone)Inferred from structure (long alkyl chain)
XLogP3-AA 4.4Computed by PubChem[1][3]

Synthesis and Manufacturing

The synthesis of propargylic alcohols is a cornerstone of modern organic chemistry. For a primary alcohol like this compound, a common and robust strategy involves the reaction of a terminal alkyne with a one-carbon electrophile, typically formaldehyde or a synthetic equivalent.

Core Synthetic Strategy: Alkynylation of Formaldehyde

The most direct approach involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then undergoes nucleophilic addition to formaldehyde.

G start Start: Undec-1-yne & Formaldehyde step1 Deprotonation of Alkyne (e.g., n-BuLi, THF, -78 °C) start->step1 step2 Nucleophilic Addition (Addition of Formaldehyde) step1->step2 step3 Aqueous Workup (e.g., sat. NH₄Cl) step2->step3 end Product: this compound step3->end

Figure 2: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. The causality behind the choice of reagents and conditions is critical for success and safety.

Objective: To synthesize this compound from undec-1-yne.

Materials:

  • Undec-1-yne (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Paraformaldehyde (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reactor Setup & Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with undec-1-yne (1.0 eq) and anhydrous THF.

    • Causality: The acetylide anion is extremely basic and reactive towards water and oxygen. An inert atmosphere (nitrogen or argon) and anhydrous solvents are mandatory to prevent quenching of the anion and ensure high yield.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C.

    • Causality: The low temperature controls the exothermicity of the deprotonation and prevents side reactions. One full hour ensures complete formation of the lithium acetylide.

  • Electrophilic Addition: Anhydrous paraformaldehyde (1.5 eq) is added in one portion. The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm slowly to room temperature overnight.

    • Causality: Paraformaldehyde serves as a solid, anhydrous source of formaldehyde. Using a slight excess ensures the consumption of the limiting acetylide. Slow warming to room temperature drives the reaction to completion.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Causality: A saturated NH₄Cl solution is a mild acid source that protonates the resulting alkoxide and neutralizes any remaining n-BuLi without causing a violent reaction.

  • Extraction and Purification: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data, based on the known effects of its functional groups, are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons near the functional groups. The long alkyl chain will appear as a complex multiplet.

    • -CH₂OH (C1): A triplet around 4.2 ppm. The coupling would be to the C4 protons through the alkyne (long-range coupling), though it may appear as a singlet or broadened singlet if coupling is not resolved.

    • -OH: A broad singlet, with a chemical shift that is concentration and solvent-dependent (typically 1.5-3.0 ppm).

    • -CH₂- (C4): A triplet around 2.2 ppm, coupled to the C5 methylene protons.

    • Alkyl Chain (-CH₂-)n: A large, broad signal centered around 1.3-1.4 ppm.

    • Terminal -CH₃ (C12): A triplet around 0.9 ppm, coupled to the adjacent C11 methylene group.

  • ¹³C NMR: The carbon spectrum provides clear evidence of the alkyne and alcohol functionalities.

    • -CH₂OH (C1): ~51 ppm.

    • -C≡C- (C2 & C3): Two quaternary signals in the range of 80-90 ppm.

    • -CH₂- (C4): ~19 ppm.

    • Alkyl Chain (-CH₂-)n: Multiple signals in the range of 22-32 ppm.

    • Terminal -CH₃ (C12): ~14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3300-3400O-H stretchAlcohol (-OH)Strong, Broad
2960-2850C-H stretchAlkyl (CH₂, CH₃)Strong
~2230C≡C stretchInternal AlkyneWeak to Medium
~1050C-O stretchPrimary AlcoholStrong

Causality: The broadness of the O-H stretch is due to hydrogen bonding. The C≡C stretch for an internal alkyne is often weak because the vibration may not induce a significant change in the bond dipole moment.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 182 would be expected, though it may be weak. Key fragmentation patterns would include:

  • Loss of H₂O (M-18): A peak at m/z = 164.

  • Loss of •CH₂OH (M-31): A peak at m/z = 151, corresponding to the propargyl cation stabilized by the long alkyl chain.

  • Alpha-cleavage: Fragmentation of the alkyl chain, leading to a series of peaks separated by 14 amu (-CH₂-).

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two distinct sites for chemical modification: the hydroxyl group and the alkyne. This dual reactivity makes it a highly versatile synthetic intermediate.

G main This compound oh_react Reactions at -OH main->oh_react Site 1 alkyne_react Reactions at -C≡C- main->alkyne_react Site 2 ester Esterification (Acyl Chloride, Pyridine) oh_react->ester ether Etherification (NaH, R-X) oh_react->ether oxidation_oh Oxidation to Aldehyde (PCC, DMP) oh_react->oxidation_oh reduction Reduction to Alkene/Alkane (H₂, Lindlar's Cat. or Pd/C) alkyne_react->reduction hydration Hydration to Ketone (HgSO₄, H₂SO₄) alkyne_react->hydration cycloaddition Cycloaddition (e.g., Azide-Alkyne Click) alkyne_react->cycloaddition

Figure 3: Key reactive sites and representative transformations of this compound.

Reactions of the Hydroxyl Group
  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, dodec-2-ynal, using mild reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). Stronger oxidants would lead to the carboxylic acid.

  • Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers to function as a protecting group or to introduce new functionalities.

Reactions of the Alkyne Group
  • Reduction: The alkyne can be selectively reduced. Hydrogenation with Lindlar's catalyst will yield the corresponding (Z)-alkene, (Z)-dodec-2-en-1-ol. Reduction with sodium in liquid ammonia produces the (E)-alkene. Complete saturation to dodecan-1-ol can be achieved with H₂ over a palladium-on-carbon (Pd/C) catalyst.

  • Hydration: Markovnikov hydration, typically catalyzed by mercury(II) salts in aqueous acid, will produce the corresponding ketone, dodecan-2-on-1-ol, which would likely tautomerize.

  • Cycloadditions: The alkyne can participate in various cycloaddition reactions, a powerful method for constructing cyclic systems.

Applications in Research and Drug Discovery

The primary application of this compound is as a molecular building block in multi-step organic synthesis.

  • Natural Product Synthesis: Long-chain functionalized molecules are common motifs in natural products, particularly lipids and polyketides. This compound can serve as a key fragment in the convergent synthesis of such targets.

  • Drug Discovery: The introduction of a C12 lipophilic tail can significantly modulate the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability. The alkyne serves as a versatile handle for late-stage functionalization or for linking molecular fragments, for example, via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[5][6]

  • Materials Science: Long-chain alkynes and their derivatives can be used in the synthesis of polymers and self-assembling monolayers.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing vapor or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • Anand, N. K., & Carreira, E. M. (2001). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687-9688. [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Wang, M., Jiang, S., et al. (2023). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. [Link]

  • ChemSrc. (2025). 2-Dodecen-1-ol | CAS#:22104-81-0. [Link]

  • ResearchGate. (2025). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes | Request PDF. [Link]

  • ResearchGate. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. [Link]

  • National Institute of Standards and Technology (NIST). 2-Dodecen-1-ol in NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). trans-2-Dodecen-1-ol in NIST Chemistry WebBook. [Link]

  • The Good Scents Company. 2-dodecen-1-ol, 22104-81-0. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1712322, this compound. [Link]

  • ResearchGate. (2025). Application of Hydroxy Propargylic Alcohols in Organic Synthesis. [Link]

  • PubMed. (2025). Application of Hydroxy Propargylic Alcohols in Organic Synthesis. [Link]

  • R Discovery. (2025). Application of Hydroxy Propargylic Alcohols in Organic Synthesis. [Link]

  • National Institute of Standards and Technology (NIST). 2-Dodecanol in NIST Chemistry WebBook. [Link]

  • MOLBASE Encyclopedia. This compound|69064-46-6. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • PubChemLite. This compound (C12H22O). [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

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Dodec-2-yn-1-ol CAS number 69064-46-6

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Physicochemical Research

I'm starting a deep dive into the properties of Dodec-2-yn-1-ol. I'm focusing on the standard physicochemical parameters like molecular weight and solubility, alongside its synthesis pathway. This foundational data will be critical for the next stage of exploration.

Consolidating Data and Structuring

I am now thoroughly researching the compound's properties, including its molecular formula and weight, to establish the baseline data. I'm also looking into its synthesis, typical reactions, and applications in organic synthesis and any biological activities. I'm paying close attention to safety data and seeking spectroscopic data for characterization. My goal is to structure this info into a technical guide.

Analyzing Property Details

I'm now focusing on a comprehensive literature search for this compound's physicochemical properties, seeking precise data on its formula, weight, boiling and melting points, density, and solubility. Simultaneously, I'm digging into its synthesis, typical reactions, and potential uses in organic synthesis, including any biological activities. I'm also prioritizing safety data and spectroscopic information. This will structure into a guide, beginning with an introduction and physicochemical data.

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An In-Depth Technical Guide to the Physical Properties of Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of Dodec-2-yn-1-ol (CAS No. 69064-46-6), a long-chain alkynol of interest in various research and development applications. This document moves beyond a simple recitation of data points to offer insights into the causality behind these properties and the experimental methodologies for their determination, ensuring a thorough understanding for technical professionals.

Core Molecular and Physical Characteristics

This compound is a C12 fatty alcohol characterized by a terminal hydroxyl group and a carbon-carbon triple bond at the second position of its aliphatic chain. This structure imparts a unique combination of hydrophilicity from the alcohol moiety and hydrophobicity from the long alkyl chain, influencing its physical behavior.

Fundamental Identifiers
PropertyValueSource
Molecular Formula C₁₂H₂₂O[1]
Molecular Weight 182.30 g/mol [1]
CAS Number 69064-46-6[1]
IUPAC Name This compound[1]
InChI Key SOUKGGXCKPWFMZ-UHFFFAOYSA-N[1]
SMILES CCCCCCCCCC#CCO[1]
Predicted and Experimental Physical Properties

A comprehensive search for experimentally determined physical properties of this compound did not yield specific values for boiling point, melting point, and density. Long-chain alcohols often have limited publicly available experimental data. However, based on the general properties of alkynols and long-chain alcohols, we can infer certain characteristics.[2][3][4][5][6] The boiling point of alkynes is generally slightly higher than that of their corresponding alkanes and alkenes.[2][5] As with other long-chain alcohols, the boiling point is expected to be significantly higher than shorter-chain alcohols due to increased van der Waals forces.[7] The melting point will be influenced by the linearity of the molecule and its ability to pack into a crystal lattice. The presence of the triple bond introduces rigidity, which will affect its packing compared to the analogous saturated or unsaturated alcohols.

The solubility of long-chain alcohols in water is typically low, and this is expected to be the case for this compound.[8][9] The hydrophobic nature of the twelve-carbon chain will dominate over the hydrophilic character of the single hydroxyl group.[8] Conversely, it is predicted to be soluble in nonpolar organic solvents.[2][3]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon skeleton and the position of functional groups.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected resonances include:

  • A triplet corresponding to the terminal methyl group (C12).

  • A complex multiplet region for the methylene groups of the long alkyl chain (C4-C11).

  • A triplet for the methylene group adjacent to the triple bond (C4).

  • A signal for the methylene protons adjacent to the hydroxyl group (C1). The coupling of these protons to the hydroxyl proton may or may not be observed depending on the solvent and concentration.

  • A signal for the hydroxyl proton, which will be a broad singlet and its chemical shift will be concentration-dependent.

The carbon NMR spectrum provides information about the number of unique carbon environments. For this compound, key signals would include:

  • Two distinct signals in the alkyne region (typically 65-90 ppm) for the two sp-hybridized carbons of the triple bond (C2 and C3).

  • A signal for the carbon bearing the hydroxyl group (C1), which would be downfield shifted.

  • A series of signals in the aliphatic region for the methylene carbons of the alkyl chain.

  • A signal for the terminal methyl carbon (C12).

Diagram: Logical Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Interpretation cluster_3 Structural Confirmation Prep Dissolve this compound in appropriate deuterated solvent (e.g., CDCl3) Acquire_1H Acquire 1H NMR Spectrum Prep->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Prep->Acquire_13C Acquire_IR Acquire IR Spectrum Prep->Acquire_IR Interpret_1H Identify proton signals: -CH3, -(CH2)n-, -CH2C≡, -CH2OH, -OH Acquire_1H->Interpret_1H Interpret_13C Identify carbon signals: -CH3, -(CH2)n-, -C≡C-, -CH2OH Acquire_13C->Interpret_13C Interpret_IR Identify key vibrational bands: O-H stretch, C-H stretch, C≡C stretch, C-O stretch Acquire_IR->Interpret_IR Confirm Confirm Structure of This compound Interpret_1H->Confirm Interpret_13C->Confirm Interpret_IR->Confirm

Caption: Workflow for the spectroscopic identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound. The expected characteristic absorption bands are:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (sp³): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.

  • C≡C Stretch: A weak to medium, sharp absorption band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond. The intensity of this peak can be weak for internal alkynes.

  • C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ for the C-O single bond of the primary alcohol.

Experimental Methodologies for Physical Property Determination

For novel or less-characterized compounds like this compound, experimental determination of physical properties is paramount. The following are standard, reliable protocols.

Determination of Boiling Point

The boiling point of a high-molecular-weight alcohol can be accurately determined using a micro-boiling point or Thiele tube method, which requires a small amount of the sample.

Protocol: Micro-Boiling Point Determination

  • Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube or a melting point capillary tube that has been sealed at one end.

  • Capillary Inversion: Place a smaller, open-ended capillary tube, inverted (open end down), into the sample tube.

  • Heating: Attach the sample tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital melting point apparatus with a boiling point function).

  • Observation: Heat the bath gradually. As the boiling point is approached, a stream of bubbles will emerge from the inverted capillary.

  • Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inverted capillary tube.[10][11]

Diagram: Workflow for Boiling Point Determination

G cluster_0 Preparation cluster_1 Heating cluster_2 Observation cluster_3 Measurement Prep Place sample and inverted capillary in a small tube Heat Heat the sample assembly in a controlled manner Prep->Heat Observe Observe for a steady stream of bubbles from the capillary Heat->Observe Measure Record temperature when liquid enters the capillary upon cooling Observe->Measure

Caption: Step-by-step process for micro-boiling point determination.

Determination of Solubility

The solubility of this compound in various solvents can be determined through systematic qualitative analysis.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).

  • Sample Addition: To a small, clean test tube, add a measured amount of the solvent (e.g., 1 mL).

  • Analyte Addition: Add a small, known amount of this compound (e.g., 20 mg or one drop if liquid) to the solvent.

  • Mixing: Vigorously agitate the mixture for a set period (e.g., 30 seconds).

  • Observation: Observe the mixture for the presence of a single, clear phase (soluble) or the persistence of two distinct phases or cloudiness (insoluble).

  • Quantification (Optional): For a more quantitative measure, a stock solution of known concentration can be serially diluted until precipitation is observed.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemicals. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Handling Procedures
  • Avoid inhalation of vapors.

  • Prevent contact with skin and eyes.

  • Keep away from sources of ignition, as long-chain alcohols can be combustible.

  • In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical and spectroscopic properties of this compound. While experimental data for some physical properties remain to be fully characterized in publicly accessible literature, the provided methodologies offer a clear path for their determination. The structural features of this compound, particularly the interplay of its long alkyl chain, hydroxyl group, and internal alkyne, are key to understanding its behavior in various applications. Adherence to strict safety protocols is essential when working with this and similar compounds.

References

  • PubChem. Compound Summary for CID 1712322, this compound. National Center for Biotechnology Information. [Link].

  • JoVE. Boiling Points - Procedure. Journal of Visualized Experiments. [Link].

  • Britannica. Alcohol - Boiling Point, Solubility, Flammability. [Link].

  • Chemistry LibreTexts. 4.4: Solubility. [Link].

  • Scribd. Alcohol Solubility Test Results and Analysis. [Link].

  • OrgoSolver. Physical Properties of Alkynes. [Link].

  • CK-12 Foundation. Physical and Chemical Properties of Alkynes. [Link].

  • organicmystery.com. Physical Properties of Alkynes. [Link].

  • Chemistry LibreTexts. 11.3: Physical Properties of Alkynes. [Link].

  • OpenOChem Learn. Physical Properties of Alkynes. [Link].

Sources

Dodec-2-yn-1-ol molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of Dodec-2-yn-1-ol

Executive Summary

This compound is a bifunctional organic molecule featuring a long hydrophobic alkyl chain, a reactive internal alkyne, and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in various fields, including the synthesis of complex organic molecules, the development of novel surfactants and polymers, and as a lipophilic building block in medicinal chemistry. This guide provides a comprehensive analysis of its molecular architecture, quantum mechanical bonding structure, a validated synthetic protocol, and its characteristic reactivity. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical properties and experimental manipulation.

Introduction: The Significance of Long-Chain Propargylic Alcohols

The versatility of organic synthesis hinges on the strategic use of molecules bearing multiple, orthogonally reactive functional groups. This compound is an exemplar of such a molecule. It belongs to the class of propargylic alcohols, which are known for their rich and diverse reactivity.[1][2] The presence of the hydroxyl group and the carbon-carbon triple bond in a 1,3-relationship enables a wide array of transformations, including rearrangements, cycloadditions, and coupling reactions.[1][3]

What distinguishes this compound is its long C9 alkyl tail. The incorporation of long alkyl chains into functional molecules significantly alters their physicochemical properties, influencing solubility, surface activity, and intermolecular interactions.[4] This C12 backbone imparts significant lipophilicity, making it an ideal synthon for targeting biological membranes or for creating amphiphilic structures essential in material science.[4] Furthermore, the alkyne moiety serves as a critical building block in synthetic chemistry and can function as a bio-orthogonal handle for tagging and tracking molecules in biological systems.[5] This guide will dissect the structural and bonding characteristics that underpin the unique chemical utility of this compound.

Molecular Architecture: Structure and Identification

The properties and reactivity of this compound are a direct consequence of its molecular structure. A precise understanding of its composition is fundamental.

3.1 Identification and Nomenclature

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 69064-46-6[6][7]
Molecular Formula C₁₂H₂₂O[6][8]
Molecular Weight 182.30 g/mol [6]
SMILES CCCCCCCCCC#CCO[6][8]

3.2 Key Functional Moieties

The molecule can be deconstructed into three distinct regions, each contributing to its overall chemical personality:

  • The Primary Alcohol (-CH₂OH): Located at the C1 position, this hydrophilic group is a site for oxidation, esterification, and etherification. It also acts as a hydrogen bond donor and acceptor, influencing the molecule's bulk properties.

  • The Internal Alkyne (-C≡C-): Spanning the C2 and C3 positions, this functional group is electron-rich and sterically accessible. It is the primary site for addition reactions, metal-catalyzed couplings, and rearrangements.[1][3] Its linear geometry imposes a rigid, rod-like segment within the molecule.

  • The Nonyl Chain (C₄-C₁₂): This long, saturated alkyl chain is nonpolar and flexible. It dominates the molecule's hydrophobic character, rendering it soluble in organic solvents and driving its interaction with other nonpolar species, a key feature in materials and medicinal chemistry applications.[4]

A Quantum Mechanical Perspective: Hybridization and Bonding

The geometry and reactivity of this compound are best understood through the lens of valence bond theory and orbital hybridization. The steric number—the sum of sigma bonds and lone pairs around an atom—dictates the hybridization state and local geometry.[9][10]

  • 4.1 The Alkyne Core (C2, C3): The two carbons of the triple bond each form two sigma bonds and have no lone pairs, resulting in a steric number of 2. This dictates sp hybridization . The two sp hybrid orbitals are oriented 180° apart, enforcing a linear geometry. The C2-C3 bond consists of one strong sigma (σ) bond from the overlap of sp-sp orbitals and two weaker pi (π) bonds from the side-on overlap of the remaining unhybridized p-orbitals.

  • 4.2 The Alcohol Terminus (C1, O): The C1 carbon is bonded to four other atoms (C2, O, H, H) via single bonds. With four sigma bonds and no lone pairs, its steric number is 4, corresponding to sp³ hybridization and a tetrahedral geometry with bond angles of approximately 109.5°. The oxygen atom forms two sigma bonds (to C1 and H) and possesses two lone pairs. Its steric number is also 4, indicating sp³ hybridization and a bent geometry around the oxygen.[9][11]

  • 4.3 The Saturated Alkyl Backbone (C4-C12): All carbons within the nonyl chain (C4 through C12) are saturated, forming four single bonds each. They are all sp³ hybridized with local tetrahedral geometries, granting this portion of the molecule significant conformational freedom.

Caption: Molecular structure of this compound with hybridization states.

Table 1: Hybridization and Geometry Summary

Atom(s) Steric Number Hybridization Electron Geometry Molecular Geometry
C1, C4-C12 4 sp³ Tetrahedral Tetrahedral
C2, C3 2 sp Linear Linear

| O | 4 | sp³ | Tetrahedral | Bent |

Synthesis and Purification: A Validated Protocol

The synthesis of propargylic alcohols is a cornerstone of organic chemistry.[3] A robust and common method involves the nucleophilic addition of an acetylide to an aldehyde.[12] This protocol is self-validating as the reaction progress can be easily monitored by TLC, and the product's identity can be unequivocally confirmed by standard spectroscopic methods.

5.1 Retrosynthetic Analysis

The most logical disconnection for this compound is at the C1-C2 bond. This reveals that the molecule can be constructed from a C1 electrophilic synthon (formaldehyde) and a C11 nucleophilic synthon (the undec-1-yne acetylide). This approach is highly efficient for forming the carbon-carbon bond.

5.2 Experimental Protocol: Synthesis of this compound

  • Reagents and Equipment:

    • Undec-1-yne

    • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

    • Paraformaldehyde

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk line or argon/nitrogen atmosphere setup

    • Dry, argon-flushed round-bottom flasks and syringes

  • Step 1: Generation of Lithium Undec-1-ynide. In a flame-dried, three-neck flask under an inert atmosphere, dissolve undec-1-yne (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath). To this solution, add n-BuLi (1.05 eq) dropwise via syringe. The choice of a strong base like n-BuLi is critical to ensure complete deprotonation of the terminal alkyne, which has a pKa of approximately 25.[13] Stir the resulting solution at -78 °C for 1 hour.

  • Step 2: Reaction with Formaldehyde. Add anhydrous paraformaldehyde (1.5 eq) to the reaction mixture in one portion. Paraformaldehyde is used as a solid source of anhydrous formaldehyde. Allow the reaction to slowly warm to room temperature and stir overnight. The acetylide acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde.

  • Step 3: Aqueous Workup and Extraction. Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. This step protonates the newly formed alkoxide and neutralizes any remaining base. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers.

  • Step 4: Drying and Concentration. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Step 5: Purification. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup & Purification Start Undec-1-yne in THF Base Add n-BuLi @ -78°C Start->Base Intermediate Lithium Undec-1-ynide Base->Intermediate Aldehyde Add Paraformaldehyde Intermediate->Aldehyde Reaction Warm to RT, Stir Overnight Aldehyde->Reaction Quench Quench with NH₄Cl(aq) Reaction->Quench Extract Extract with Et₂O Quench->Extract Purify Column Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Expected Signal
¹H NMR -CH₂OH ~4.2 ppm (t)
-C≡C-CH₂- ~2.2 ppm (m)
-CH₃ ~0.9 ppm (t)
-OH Broad singlet
¹³C NMR -C ≡C- ~80-90 ppm
-C H₂OH ~51 ppm
Alkyl chain ~14-32 ppm
IR (cm⁻¹) O-H stretch 3400-3300 (broad)
C(sp³)-H stretch 2960-2850
C≡C stretch ~2250 (weak)
C-O stretch ~1050

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 182.1671 |

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile synthetic intermediate.

  • 7.1 Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using reagents like PCC or Jones reagent, respectively.[2][14] It can also undergo etherification (e.g., Williamson ether synthesis) or esterification to introduce other functional groups.

  • 7.2 Reactions of the Alkyne Moiety: The alkyne is amenable to a wide range of transformations.

    • Reduction: Catalytic hydrogenation can selectively reduce the alkyne. Using Lindlar's catalyst yields the (Z)-alkene, (Z)-dodec-2-en-1-ol, while using H₂ over Pd/C results in complete saturation to dodecan-1-ol.

    • Rearrangement: In the presence of acid or metal catalysts (e.g., gold), propargylic alcohols can undergo rearrangement, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones or aldehydes.[3]

    • Metal-Catalyzed Reactions: The alkyne π-system can be activated by various transition metals, most notably gold and palladium, to participate in complex bond-forming reactions.[3][12]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from analogous compounds should guide its handling. The parent compound, propargyl alcohol, is flammable and highly toxic.[2] Long-chain alcohols like dodecan-1-ol can cause serious eye irritation and are often toxic to aquatic life with long-lasting effects.[15]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Wash hands thoroughly after handling.[15][16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound is a molecule of significant synthetic potential, derived from its unique trifecta of structural features: a reactive primary alcohol, a versatile internal alkyne, and a long, hydrophobicity-inducing alkyl chain. Its bonding, characterized by a combination of sp and sp³ hybridized centers, dictates a molecular shape that is part rigid rod and part flexible chain. A firm grasp of its structure, synthesis, and reactivity allows researchers to leverage this molecule as a powerful building block for constructing complex targets in pharmaceuticals, materials science, and beyond.

References

  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]

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  • Storetvedt, M. O., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. PMC - NIH. [Link]

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  • Shi, P., et al. (2022). Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols. ResearchGate. [Link]

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An In-Depth Technical Guide to the Synthesis of Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-2-yn-1-ol is a valuable propargylic alcohol characterized by a twelve-carbon chain with a hydroxyl group at the C1 position and a carbon-carbon triple bond at the C2 position.[1] This structure imparts unique chemical reactivity, making it a versatile intermediate in organic synthesis. Its applications span the synthesis of complex natural products, the development of novel pharmaceuticals, and the creation of advanced materials. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the selection of starting materials and the rationale behind established experimental protocols.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and efficient methods involve the formation of the carbon-carbon bond between a ten-carbon unit and a two-carbon unit, or the functionalization of a pre-existing twelve-carbon skeleton. This guide will focus on two primary, field-proven methodologies:

  • Alkylation of a Propargyl Alcohol Precursor: This approach involves the deprotonation of a smaller terminal alkyne followed by reaction with a suitable electrophile to extend the carbon chain.

  • Addition of an Acetylide to an Aldehyde: This classic method relies on the nucleophilic addition of a decynylide anion to an electrophilic carbonyl carbon.

A less common but notable alternative is the Sonogashira coupling , which is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[2][3][4] While highly effective for synthesizing more complex alkynes, for a relatively simple structure like this compound, the first two methods are often more direct and cost-effective.

Strategy 1: Alkylation of Propargyl Alcohol

This strategy builds the this compound skeleton by extending the carbon chain of a smaller, readily available propargylic alcohol. The key starting materials for this approach are propargyl alcohol and a nonyl halide (e.g., 1-bromononane).

Conceptual Workflow

The underlying principle of this method is the generation of a nucleophilic acetylide from propargyl alcohol, which then displaces the halide from the nonyl halide in an SN2 reaction.

Alkylation_Workflow Propargyl_Alcohol Propargyl Alcohol Deprotonation Deprotonation Propargyl_Alcohol->Deprotonation Nonyl_Halide 1-Bromononane Alkylation SN2 Alkylation Nonyl_Halide->Alkylation Base Strong Base (e.g., n-BuLi, NaNH2) Base->Deprotonation Deprotonation->Alkylation Propargyl Anion Product This compound Alkylation->Product

Caption: Workflow for this compound synthesis via alkylation.

Detailed Experimental Protocol

Materials:

  • Propargyl alcohol

  • 1-Bromononane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Propargyl alcohol, dissolved in a small amount of anhydrous THF, is added to the flask. n-Butyllithium is then added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The formation of the lithium acetylide can be observed by a color change.

  • Alkylation: 1-Bromononane, dissolved in anhydrous THF, is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Rationale and Key Considerations
  • Choice of Base: A strong base like n-BuLi or sodium amide (NaNH₂) is required to deprotonate the terminal alkyne of propargyl alcohol. The pKa of a terminal alkyne is approximately 25, necessitating a base with a conjugate acid pKa significantly higher than this value.

  • Solvent: Anhydrous THF is an excellent solvent for this reaction as it is aprotic and can solvate the lithium cation, enhancing the reactivity of the acetylide.

  • Temperature Control: The initial deprotonation is performed at low temperatures (-78 °C) to control the exothermicity of the reaction and prevent side reactions. The subsequent alkylation is allowed to warm to room temperature to ensure a reasonable reaction rate.

  • Workup: Quenching with a mild acid like NH₄Cl protonates any remaining acetylide and alkoxide species.

Strategy 2: Addition of a Decynylide to an Aldehyde

This approach involves the nucleophilic addition of a ten-carbon acetylide to a one-carbon electrophile, typically formaldehyde or its equivalent. The key starting materials are 1-decyne and paraformaldehyde .

Conceptual Workflow

The synthesis begins with the deprotonation of 1-decyne to form a potent nucleophile. This nucleophile then attacks the electrophilic carbon of formaldehyde, which is generated in situ from the depolymerization of paraformaldehyde.

Addition_Workflow Decyne 1-Decyne Deprotonation Deprotonation Decyne->Deprotonation Paraformaldehyde Paraformaldehyde Addition Nucleophilic Addition Paraformaldehyde->Addition Formaldehyde Base Strong Base (e.g., n-BuLi) Base->Deprotonation Deprotonation->Addition Decynylide Anion Product This compound Addition->Product

Caption: Workflow for this compound synthesis via acetylide addition.

Detailed Experimental Protocol

Materials:

  • 1-Decyne

  • Paraformaldehyde[5][6][7]

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is set up as described in Strategy 1.

  • Deprotonation: 1-Decyne, dissolved in anhydrous THF, is added to the flask and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes at this temperature.

  • Addition of Aldehyde: Paraformaldehyde is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The workup and purification steps are identical to those described in Strategy 1.

Rationale and Key Considerations
  • Source of Formaldehyde: Paraformaldehyde, a solid polymer of formaldehyde, is a convenient and safer alternative to gaseous formaldehyde. It depolymerizes in situ under the reaction conditions to provide monomeric formaldehyde.[5][6][7]

  • Grignard Reagents as an Alternative: While n-BuLi is highly effective, a Grignard reagent, such as ethylmagnesium bromide, can also be used to deprotonate the terminal alkyne.[8][9][10][11] The choice between an organolithium and a Grignard reagent can depend on factors like cost, availability, and functional group tolerance in more complex syntheses.[8][9][10][11] The Grignard reaction is a powerful tool for C-C bond formation.[8]

Comparative Analysis of Synthetic Routes

ParameterStrategy 1: Alkylation of Propargyl AlcoholStrategy 2: Addition of Decynylide to Aldehyde
Key Starting Materials Propargyl alcohol, 1-Bromononane1-Decyne, Paraformaldehyde
Bond Formation C-C bond formation via SN2C-C bond formation via nucleophilic addition
Key Intermediate Propargyl anionDecynylide anion
Advantages Utilizes a simple and inexpensive starting alkyne.Direct construction of the primary alcohol functionality.
Disadvantages Requires a long-chain alkyl halide which can be more expensive.1-Decyne can be more costly than propargyl alcohol.
Potential Side Reactions Elimination of the alkyl halide.Polymerization of formaldehyde.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice between the alkylation of propargyl alcohol and the addition of a decynylide to formaldehyde will primarily depend on the availability and cost of the respective starting materials. Both routes are robust and provide high yields of the desired product when executed with careful control of reaction conditions. For researchers and drug development professionals, a thorough understanding of these synthetic pathways allows for the efficient and strategic incorporation of the this compound moiety into more complex molecular architectures.

References

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. PMC - PubMed Central. Available at: [Link]

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  • Reddy, B. V. S., et al. (n.d.). Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source. Organic Chemistry Frontiers (RSC Publishing).
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  • ResearchGate. (n.d.). Scheme 2. Alkylation using enantioenriched propargyl alcohol. [Image]. Available at: [Link]

  • National Institutes of Health. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Source Not Available].
  • Ardagh, M. A., et al. (n.d.).
  • Google Patents. (n.d.). US3383427A - Procedure for synthesis of propargyl alcohol.
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  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Source Not Available].
  • Organic Chemistry Tutor. (2023, October 29). The Grignard Reaction | Synthesis of Alcohols [Video]. YouTube. Retrieved from [Link]

  • Pearson+. (2024, November 14). How could you synthesize the following compound from starting mat... | Study Prep. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. [Source Not Available].
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chegg. (2023, February 13). Solved Devise a synthesis of dodec-7-yn-5-ol from hex-1-ene. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, December 11). Synthesis of a Challenging Molecule from Simple Starting Materials [Video]. YouTube. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-dodecen-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). RU2148592C1 - Method of synthesis of paraformaldehyde.
  • Google Patents. (n.d.). WO1991005758A1 - Preparation of unsaturated ketones from acetone and paraformaldehyde (ii).
  • Google Patents. (n.d.). DE102016113930A1 - Condensation product of 1-aminopropan-2-ol and formaldehyde and its use for reducing the amount of hydrogen sulfide in liquids and gases.

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Dodec-2-yn-1-ol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Dodec-2-yn-1-ol in Organic Solvents

Introduction

This compound is a twelve-carbon, linear-chain alkynol with the chemical formula C₁₂H₂₂O.[1] Its structure features a long hydrophobic carbon backbone, a terminal polar hydroxyl (-OH) group, and an internal carbon-carbon triple bond. This amphiphilic nature—possessing both nonpolar and polar regions—is the primary determinant of its solubility characteristics. For researchers, scientists, and professionals in drug development, understanding the solubility of this compound is paramount for its effective use in chemical synthesis, purification processes like chromatography and crystallization, and formulation development. A precise grasp of its behavior in various organic solvents enables solvent selection, reaction optimization, and the design of stable, homogeneous formulations.

This technical guide provides a comprehensive analysis of the solubility of this compound, grounding its predictions in the fundamental principles of intermolecular forces and leveraging data from structurally similar long-chain alcohols. Furthermore, it equips researchers with robust experimental protocols to determine solubility for their specific applications, ensuring both theoretical understanding and practical, verifiable results.

Part 1: The Molecular Basis of Solubility

The solubility of any solute in a given solvent is governed by the principle "like dissolves like."[2][3] This adage encapsulates the energetic favorability of interactions between molecules with similar polarities and intermolecular forces. To comprehend the solubility of this compound, we must first dissect its molecular structure and its capacity for different types of intermolecular interactions.

Molecular Structure and Intermolecular Forces

This compound is composed of three key structural features that dictate its interactions with solvent molecules:

  • The Hydrophobic Dodecyl Chain (C₁₂): The long twelve-carbon chain is the dominant feature of the molecule. It is nonpolar and interacts with other nonpolar molecules primarily through London dispersion forces (a type of van der Waals force). The large surface area of this chain leads to significant dispersion forces, making it readily soluble in nonpolar solvents.[4][5]

  • The Hydrophilic Hydroxyl Group (-OH): The terminal hydroxyl group is polar and capable of acting as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on its oxygen atom).[6][7] This group is the key to its solubility in polar solvents. Hydrogen bonds are significantly stronger than dispersion forces, but in a molecule of this size, their influence is localized.[7]

  • The Alkyne Group (C≡C): The carbon-carbon triple bond introduces a region of high electron density, making the molecule slightly more polarizable than its saturated analogue, 1-dodecanol. While it does not engage in hydrogen bonding, it can participate in dipole-dipole interactions. However, its effect on overall solubility is minor compared to the influences of the long alkyl chain and the hydroxyl group.

The interplay between the large, nonpolar "tail" and the small, polar "head" is the central conflict governing solubility. For long-chain alcohols (generally those with more than five carbons), the hydrophobic character of the alkyl chain dominates, leading to poor solubility in highly polar solvents like water.[5][6]

Caption: Core principle of solubility for this compound.

Part 2: Predicted Solubility Profile in Common Organic Solvents

The following table summarizes the predicted solubility of this compound across a range of common organic solvents, categorized by polarity.

Solvent CategoryExamplesPredicted SolubilityRationale for Interaction
Nonpolar Hexane, Cyclohexane, Toluene, Carbon TetrachlorideHighly Soluble / Miscible The dominant van der Waals forces of the nonpolar solvent interact favorably with the long hydrophobic C₁₂ chain of the alcohol, easily overcoming the energy penalty of disrupting the alcohol's own hydrogen bonds.[4][9]
Weakly Polar / Ethers Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM)Highly Soluble / Miscible These solvents effectively bridge the polarity gap. Their nonpolar alkyl portions interact with the C₁₂ chain, while the ether oxygen can act as a hydrogen bond acceptor for the alcohol's -OH group, leading to strong solvation.[8]
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF)Soluble These solvents possess a significant dipole moment and a hydrogen bond acceptor (the carbonyl oxygen). They can solvate the polar head of the alcohol effectively. Their organic character also allows for favorable interactions with the nonpolar tail, resulting in good overall solubility.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolSoluble to Moderately Soluble Solubility is high in ethanol and decreases with smaller alcohols like methanol.[10] These solvents are hydrogen bond donors and acceptors. While they interact strongly with the -OH head, the energy required to accommodate the large C₁₂ tail within their own hydrogen-bonding network increases as the solvent's own alkyl chain gets smaller, slightly reducing solubility in methanol compared to ethanol.[5]
Highly Polar Protic WaterInsoluble / Sparingly Soluble The energy cost to break the extensive and strong hydrogen-bonding network of water to create a cavity for the large, hydrophobic C₁₂ chain is energetically unfavorable. The hydrophilic effect of the single -OH group is insufficient to overcome this.[5][6]

Part 3: Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, direct experimental measurement is necessary. The following protocols provide methodologies for both rapid qualitative assessment and rigorous quantitative determination of solubility.

Protocol 1: Rapid Qualitative/Semi-Quantitative Solubility Assessment

This method is ideal for quick screening of potential solvents.

Objective: To rapidly determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

  • This compound

  • Test solvents (e.g., hexane, toluene, acetone, ethanol, water)

  • Small test tubes or 2 mL glass vials

  • Vortex mixer

  • Pipettes or graduated cylinders

Procedure:

  • Preparation: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

  • Solute Addition: Add a small, precisely weighed amount of this compound (e.g., 20 mg) to the solvent.

  • Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Soluble: The solution is completely clear, with no visible solid particles or liquid phase separation.

    • Sparingly Soluble: The solution is cloudy, or a significant portion of the solid has dissolved, but some remains undissolved.

    • Insoluble: The vast majority of the solid remains undissolved, or in the case of two liquids, two distinct layers are observed (immiscible).[2]

  • Heating (Optional): If the compound is sparingly soluble or insoluble, gently warm the test tube (e.g., in a 40°C water bath) and observe if solubility increases. Note any changes upon cooling.

  • Documentation: Record the observations for each solvent, noting the approximate amount of solute and solvent used.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for accurately measuring solubility at a specific temperature.[11]

Objective: To determine the equilibrium concentration of this compound in a solvent at a specified temperature.

Materials:

  • This compound

  • Chosen solvent (high purity)

  • Scintillation vials or flasks with airtight screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for concentration analysis (e.g., Gas Chromatograph (GC), or a rotary evaporator for gravimetric analysis)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. "Excess" means adding enough solid such that a visible amount remains undissolved after equilibrium is reached.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, remove the vial and let it stand in a temperature-controlled bath for several hours to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

  • Quantification (Gravimetric Method): a. Weigh the vial containing the filtered saturated solution. b. Gently evaporate the solvent under a stream of nitrogen or using a rotary evaporator until a constant weight of the dried solute (this compound) is achieved. c. Weigh the vial again to determine the mass of the dissolved solute.

  • Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent used) x 100

A 1. Add excess this compound to a known volume of solvent B 2. Equilibrate in Thermostatic Shaker (24-48h at constant T) A->B C 3. Settle and Allow Undissolved Solid to Sediment B->C D 4. Withdraw Supernatant with a Syringe C->D E 5. Filter through 0.22 µm Syringe Filter into a pre-weighed vial D->E F 6. Evaporate Solvent to Dryness E->F G 7. Weigh Dried Solute and Calculate Concentration F->G

Caption: Workflow for quantitative solubility determination.

Part 4: Safety and Handling

According to its GHS classification, this compound is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1] When handling this compound, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the latest Safety Data Sheet (SDS) for complete handling and disposal information.[12][13]

Conclusion

The solubility of this compound is dictated by its amphiphilic structure. The dominant C₁₂ hydrophobic chain ensures high solubility in nonpolar and weakly polar organic solvents such as alkanes, aromatic hydrocarbons, and ethers. Conversely, this same chain limits its solubility in highly polar solvents, particularly water. Its polar hydroxyl group allows for moderate to good solubility in polar aprotic and protic solvents like acetone and ethanol, respectively. For applications requiring precise solubility data, the quantitative experimental protocol provided herein serves as a reliable methodology. This comprehensive understanding of the solubility profile of this compound is essential for its effective application in scientific research and development.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. Retrieved from [Link]

  • Study.com. (n.d.). Explain the poor solubility of long-chain alcohols. Homework.Study.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-2-Dodecen-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-dodec-2-en-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 2). Solubility of alcohols in non-polar solvents. Chemistry Stack Exchange. [Link]

  • Quora. (2018, February 10). How is alcohol both organic solvent and soluble in water? Quora. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Dodecen-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dodecan-1-ol. Chemos GmbH & Co.KG. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Dodecanol. PubChem Compound Database. Retrieved from [Link]

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  • YouTube. (2012, June 17). Hydrogen Bonding and Common Mistakes. [Link]

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An In-depth Technical Guide to the Health and Safety of Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations for the handling, storage, and disposal of Dodec-2-yn-1-ol. As a long-chain acetylenic alcohol, its specific reactivity and physical properties necessitate a robust understanding of its hazard profile to ensure a safe laboratory environment. This document moves beyond mere data recitation, offering causal explanations for safety protocols grounded in the compound's chemical nature.

Core Chemical Identity and Physical Properties

This compound is a C12 acetylenic alcohol.[1] Its structure, featuring a terminal hydroxyl group and an internal alkyne, dictates its physical behavior and toxicological profile. The long carbon chain imparts a relatively low water solubility and volatility, while the hydroxyl and alkyne groups are sites of potential reactivity.

A summary of its key chemical and physical properties is presented below. Understanding these properties is the foundation of a sound risk assessment. For instance, the molecular weight and density are crucial for inventory management and spill volume estimation, while solubility data informs the choice of cleaning agents in case of a release.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₂H₂₂OPubChem[1]
Molecular Weight 182.30 g/mol PubChem[1]
CAS Number 69064-46-6PubChem[1]
Appearance Data not available; likely a liquid or low-melting solid at room temperature, similar to related long-chain alcohols.Inferred
Solubility Insoluble in water; soluble in alcohols and other organic solvents.Inferred from structure and data for similar compounds like 1-dodecanol.[2]
Vapor Pressure Low, due to high molecular weight.Inferred

GHS Classification and Hazard Identification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[1] The causality behind this classification lies in the molecule's ability to interact with and disrupt biological membranes and proteins, a common characteristic of long-chain alcohols.

Caption: GHS Hazard classifications for this compound.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]

Toxicological Profile and Health Effects

The primary health risks associated with this compound are irritant in nature. There is currently no data to suggest carcinogenicity, mutagenicity, or reproductive toxicity.

  • Inhalation: Inhalation of aerosols or mists may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1] Due to its low volatility, vapor inhalation is a lesser risk at ambient temperatures but can become significant if the substance is heated.

  • Dermal Contact: Direct contact with the skin is expected to cause irritation, characterized by redness, itching, and inflammation.[1] Prolonged or repeated exposure can lead to defatting of the skin, resulting in dryness and cracking.

  • Ocular Contact: As a Category 2A eye irritant, this compound can cause serious, though not permanent, eye damage.[1] Symptoms include pain, redness, and watering. Prompt and thorough rinsing is critical to prevent injury.

  • Ingestion: While not a primary route of occupational exposure, ingestion may cause irritation of the digestive tract.

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to hazard control is paramount. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

HierarchyOfControls Hazard Mitigation Workflow cluster_most_effective Most Effective cluster_less_effective Less Effective Elimination Elimination (Not Applicable) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume hood, general ventilation) Administrative Administrative Controls (SOPs, training, labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls applied to this compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] For procedures that may generate mists or aerosols, or involve heating, a chemical fume hood is mandatory.

Personal Protective Equipment (PPE): The selection of PPE is the final line of defense and must be appropriate for the tasks being performed.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[4]Protects against splashes that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile). A lab coat should be worn at all times.Prevents skin contact, which causes irritation.[1][4]
Respiratory Protection Not typically required if handled with adequate engineering controls. If aerosols are generated outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Mitigates the risk of respiratory tract irritation.[1]

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling, even if gloves were worn.[3][4]

  • Keep containers tightly closed when not in use.[3]

  • Avoid breathing vapors or mists.[5]

  • Prevent the generation of aerosols.

  • Use in a well-ventilated area and away from ignition sources.[3]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[3]

  • Keep containers securely sealed to prevent leakage.[3]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[5] Alcohols can react exothermically with these substances.

First-Aid Measures

Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment, such as emergency eyewash stations and safety showers.

Exposure RouteFirst-Aid Protocol
Inhalation 1. Move the exposed person to fresh air at once.[6][7] 2. If breathing is difficult, administer oxygen if trained to do so.[6][7] 3. If breathing has stopped, perform artificial respiration.[6] 4. Seek immediate medical attention.[6]
Skin Contact 1. Immediately remove contaminated clothing.[4] 2. Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[6] 3. If irritation persists after washing, seek medical attention.[6][7]
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[6] 2. Remove contact lenses if present and easy to do.[4] 3. Continue rinsing. 4. Get medical attention immediately.[6]
Ingestion 1. Do NOT induce vomiting.[7] 2. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[4] 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting: While not highly flammable, this compound is a combustible liquid.

  • Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[3] A water spray can be used to cool fire-exposed containers.[3]

  • Unsuitable Media: Avoid using a solid stream of water as it may scatter and spread the fire.

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[3][5] Firefighters should wear self-contained breathing apparatus (SCBA).[5]

Accidental Release Measures: A clear, rehearsed plan is essential for managing spills effectively and safely.

SpillResponse Emergency Spill Response Protocol Assess Assess Spill Is it safe to approach? Are you trained? Is PPE available? Contain Contain Spill Use inert absorbent material (e.g., sand, vermiculite) Assess->Contain If safe Cleanup Clean Up Collect absorbent into a sealed container Contain->Cleanup Decontaminate Decontaminate Area Wash spill area Ventilate space Cleanup->Decontaminate Dispose Dispose Dispose of waste according to regulations Decontaminate->Dispose

Caption: Step-by-step workflow for a this compound spill.

Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and remove all ignition sources.[3]

  • Protect Personnel: Wear appropriate PPE as described in Section 4 before approaching the spill.

  • Containment: For minor spills, contain and absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[3][8] Prevent the spill from entering drains or waterways.[3]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[3][8]

  • Decontamination: Wash the spill area thoroughly. Ventilate the affected area.[4]

Waste Disposal

All chemical waste must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of this compound and contaminated materials in a designated, approved hazardous waste container.

  • Do not dispose of it down the drain.

  • Ensure waste containers are properly labeled and stored in a safe, designated area pending collection by a licensed waste disposal contractor.

References

  • PubChem. trans-2-Dodecen-1-ol. National Center for Biotechnology Information. [Link].

  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link].

  • Chemos GmbH & Co.KG. Safety Data Sheet: Dodecan-1-ol. [Link].

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link].

  • PubChem. Dodecenol. National Center for Biotechnology Information. [Link].

  • The Good Scents Company. 2-dodecen-1-ol Information. [Link].

  • Organisation for Economic Co-operation and Development. 1-DODECANOL SIDS Initial Assessment Report. [Link].

  • PubChem. 2-Dodecanone. National Center for Biotechnology Information. [Link].

  • Government of Canada. FIRST AID. [Link].

  • The Good Scents Company. (E)-2-dodecen-1-ol Information. [Link].

  • PubChem. 1-Dodecanol. National Center for Biotechnology Information. [Link].

  • American Red Cross. First Aid Steps. [Link].

  • Wikipedia. 1-Butanol. [Link].

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Methodological & Application

Application Note: Dodec-2-yn-1-ol as a Versatile Precursor for Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Insect pheromones are pivotal in developing sustainable and species-specific pest management strategies, offering an eco-friendly alternative to broad-spectrum pesticides.[1][2] The chemical synthesis of these semiochemicals is essential for their structural confirmation and for producing sufficient quantities for agricultural and research applications.[3] Dodec-2-yn-1-ol has emerged as a highly valuable and versatile C12 building block in pheromone synthesis. Its structure, featuring a terminal primary alcohol and an internal triple bond, provides two key strategic points for chemical modification. This application note provides a detailed guide for researchers and synthetic chemists on the utilization of this compound as a precursor. It outlines core synthetic strategies, including stereoselective reductions to form critical (Z) and (E)-alkene geometries, and subsequent functional group interconversions to yield active pheromonal compounds such as alkenols, acetates, and aldehydes.[3] Detailed, field-proven protocols, mechanistic insights, and analytical validation techniques are provided to ensure reliable and reproducible synthetic outcomes.

Introduction: The Strategic Importance of this compound

Many lepidopteran sex pheromones are long-chain, unsaturated C10-C20 alcohols, acetates, or aldehydes.[3] The specific geometry of the double bonds (cis/Z or trans/E) is often crucial for biological activity. This compound serves as an ideal precursor for several of these structures due to its C12 backbone and, most importantly, its internal alkyne functionality. The triple bond acts as a masked double bond, allowing for precise stereochemical control during its reduction, a feature not easily achieved through other methods like Wittig reactions, which can produce mixtures of isomers.[1]

The terminal hydroxyl group offers a convenient handle for further transformations. It can be the final functional group in an alcohol pheromone, or it can be readily converted into an acetate or aldehyde, which are also common functionalities in insect pheromones.[1] This inherent functionality simplifies synthetic routes, reducing the number of steps and potentially increasing overall yield.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is fundamental for safe and effective synthesis.

PropertyValueReference
IUPAC Name This compound[4]
Molecular Formula C₁₂H₂₂O[4][5]
Molecular Weight 182.30 g/mol [4]
CAS Number 69064-46-6[4]
Appearance Not specified; likely a liquid or low-melting solid
SMILES CCCCCCCCCC#CCO[4]
Safety and Handling Precautions

This compound is classified as an irritant.[4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Precautions: Avoid breathing vapors or dust. Wear protective gloves, eye protection, and lab coat.[6][7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8][9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Core Synthetic Pathways from this compound

The primary strategic advantage of using this compound is the ability to control the stereochemical outcome of the double bond formation. The following sections detail the protocols for accessing both (Z) and (E)-alkenols and their subsequent conversion to other pheromone classes.

Figure 1. Key synthetic transformations of this compound into various pheromone classes.
Protocol 1: (Z)-Alkene Synthesis via Lindlar Hydrogenation

Causality: The synthesis of (Z)- or cis-olefins from alkynes is classically achieved through semi-hydrogenation using a "poisoned" catalyst.[1] Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is designed to be active enough to reduce an alkyne but deactivated enough to prevent the subsequent reduction of the resulting alkene to an alkane. The hydrogenation occurs on the catalyst surface, delivering both hydrogen atoms to the same face of the alkyne, resulting in the desired syn-addition and formation of the (Z)-alkene.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Quinoline (optional, as an additional poison)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert atmosphere (Nitrogen or Argon)

  • Celite or another filter aid

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Catalyst Addition: Under a gentle stream of inert gas, add Lindlar's catalyst (approx. 5-10 mol% by weight relative to the alkyne). If needed, a drop of quinoline can be added to further moderate catalyst activity.

  • Hydrogenation: Purge the flask by evacuating and backfilling with H₂ gas three times. Maintain a positive pressure of H₂ using a balloon or set the desired pressure on a Parr apparatus (typically 1-4 atm).

  • Reaction Monitoring: Vigorously stir the reaction at room temperature. The reaction progress is critical and must be monitored closely to prevent over-reduction. This can be done by taking small aliquots, filtering them through a small plug of Celite, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete upon the disappearance of the starting alkyne.

  • Workup: Once the reaction is complete, carefully vent the H₂ atmosphere and replace it with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-dodec-2-en-1-ol can be purified by flash column chromatography on silica gel if necessary.

Self-Validation: The success of the protocol is validated by GC-MS analysis, which will show a new peak for the product with the correct mass and disappearance of the starting material. ¹H NMR spectroscopy is essential to confirm the (Z)-stereochemistry by observing the characteristic coupling constant for cis-vinylic protons (typically 7-12 Hz).

Protocol 2: (E)-Alkene Synthesis via Dissolving Metal Reduction

Causality: The reduction of an alkyne to a trans-alkene is achieved using sodium metal in liquid ammonia. The mechanism involves a single-electron transfer from the sodium to the alkyne, forming a radical anion. This intermediate is protonated by the solvent (or an added alcohol) to give a vinylic radical. A second electron transfer yields a vinylic anion, which adopts the more stable trans configuration to minimize steric repulsion before being protonated a second time. This sequence locks in the (E)-geometry.

Materials:

  • This compound

  • Liquid ammonia (NH₃)

  • Sodium (Na) metal, cut into small pieces

  • Anhydrous ethanol or tert-butanol (as a proton source)

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (NH₄Cl) (for quenching)

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a three-neck flask equipped with a dry ice condenser, an inlet for ammonia gas, and a stopper, under an inert atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ammonia Condensation: Condense ammonia gas into the flask until the desired volume is reached.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ether or THF and add it to the liquid ammonia with stirring.

  • Reduction: Carefully add small pieces of sodium metal (approx. 2.5-3.0 eq) to the solution. A persistent deep blue color indicates the presence of solvated electrons and that the reduction is proceeding.

  • Reaction Monitoring: Stir the reaction at -78 °C until the blue color persists for at least 30 minutes. The reaction progress can be monitored by TLC after quenching a small aliquot.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears, followed by the careful addition of solid ammonium chloride to consume any remaining sodium.

  • Workup: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Extraction: To the remaining residue, add water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude (E)-dodec-2-en-1-ol by flash column chromatography.

Self-Validation: GC-MS will confirm the product's mass. The (E)-stereochemistry is confirmed by ¹H NMR, with the trans-vinylic protons showing a larger coupling constant (typically 12-18 Hz) compared to the (Z)-isomer.

Subsequent Functional Group Interconversions

Once the desired alkenol is synthesized, it can be converted to other common pheromone types.

Protocol 3: Acetylation to (Z/E)-Dodecenyl Acetate

Causality: This is a standard esterification. The alcohol's nucleophilic oxygen atom attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a base to activate the alcohol and to scavenge the acetic acid byproduct. DMAP is a highly effective nucleophilic catalyst that accelerates the reaction.

Materials:

  • (Z)- or (E)-Dodec-2-en-1-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alkenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or TEA (1.5 eq), followed by a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting alcohol.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetate, which can be purified by chromatography if needed.

Protocol 4: Oxidation to (Z/E)-Dodecenal

Causality: The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation. The alcohol coordinates to the chromium(VI) center, and a subsequent E2-like elimination, facilitated by the pyridine base, yields the aldehyde.

Materials:

  • (Z)- or (E)-Dodec-2-en-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel or Celite

Procedure:

  • In a flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • Add a solution of the alkenol (1.0 eq) in DCM to the PCC suspension.

  • Stir the mixture at room temperature. The reaction mixture will turn into a dark, tarry substance. Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter it through a short plug of silica gel or Celite to remove the chromium byproducts.

  • Wash the plug thoroughly with additional ether.

  • Concentrate the filtrate under reduced pressure (caution: aldehydes can be volatile) to yield the crude aldehyde.

  • Purify by careful flash column chromatography.

Experimental Workflow Visualization and Troubleshooting

Visualizing the lab workflow can help in planning and execution.

Workflow_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Suspend PCC (1.5 eq) in anhydrous DCM react1 Add alkenol solution to PCC suspension prep1->react1 prep2 Dissolve Alkenol (1.0 eq) in anhydrous DCM prep2->react1 react2 Stir at Room Temp react1->react2 react3 Monitor by TLC until start material is consumed react2->react3 workup1 Dilute with Diethyl Ether react3->workup1 workup2 Filter through Silica/Celite plug workup1->workup2 workup3 Concentrate filtrate (reduced pressure) workup2->workup3 workup4 Purify by Flash Chromatography workup3->workup4 analysis1 GC-MS for Purity and Mass workup4->analysis1 analysis2 ¹H NMR for Structure Confirmation analysis1->analysis2

Figure 2. Step-by-step workflow for the PCC oxidation of an alkenol to an aldehyde.
ProblemPotential Cause(s)Suggested Solution(s)
Over-reduction during Lindlar Hydrogenation Catalyst is too active; reaction ran for too long.Add a drop of quinoline to further poison the catalyst. Monitor the reaction very closely by GC at short intervals (e.g., every 15-30 mins).
Incomplete reaction in Dissolving Metal Reduction Insufficient sodium; moisture in the apparatus or reagents quenching the reaction.Ensure all glassware is flame-dried and reagents are anhydrous. Add more sodium until the blue color persists.
Low yield in PCC Oxidation Adsorption of the aldehyde product onto the silica/chromium waste.After filtration, wash the filter plug extensively with copious amounts of solvent (e.g., 1:1 Ether:DCM).
Mixture of (Z) and (E) isomers Isomerization during purification or reaction.Avoid acidic conditions during workup. Use a neutral or slightly basic silica gel for chromatography. Ensure the starting material is pure.

Conclusion

This compound is a powerful and economically viable precursor for the synthesis of a range of insect pheromones. Its utility lies in the strategic placement of its functional groups, which allows for the controlled and stereoselective introduction of double bonds, a critical feature for biological activity. The protocols described herein provide a robust framework for chemists to synthesize (Z)-alkenols, (E)-alkenols, and their corresponding acetates and aldehydes. By understanding the causality behind each synthetic step and employing rigorous analytical validation, researchers can confidently produce high-purity pheromones for applications in chemical ecology and integrated pest management.

References

  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. (n.d.).
  • Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. (2023). HAL Open Science.
  • Synthesis - Pheromones. (n.d.). Alfa Chemistry.
  • Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. (2023). Royal Society of Chemistry.
  • Safety Data Sheet - Dodecan-1-ol. (2015). Fisher Scientific.
  • Safety Data Sheet - 2-Octyl-1-dodecanol. (2025). ChemicalBook.
  • Safety Data Sheet - 2-Octyl-1-dodecanol. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: Dodecan-1-ol. (n.d.). Chemos GmbH & Co.KG.
  • This compound. (n.d.).
  • Synthesis of corn rootworm pheromones from commercial diols. (n.d.).
  • This compound (C12H22O). (n.d.). PubChemLite.

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Dodec-2-yn-1-ol: A Versatile Alkynyl Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dodec-2-yn-1-ol in Complex Synthesis

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a C12 propargylic alcohol, has emerged as a highly versatile and valuable synthon for researchers in medicinal chemistry, drug discovery, and materials science. Its bifunctional nature, possessing both a reactive internal alkyne and a primary alcohol, provides two orthogonal points for molecular elaboration. This dual functionality allows for a stepwise and controlled introduction of molecular complexity, making it an ideal starting material for the synthesis of natural products, bioactive compounds, and advanced functional materials.[1]

This application note provides a comprehensive guide to the synthetic utility of this compound. We will delve into its key chemical properties and reactivity, followed by detailed, field-proven protocols for its application in cornerstone reactions such as the Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry". The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system for achieving high-yielding and reproducible results.

Core Chemical Attributes and Reactivity Profile

This compound (Figure 1) is a long-chain propargylic alcohol with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol .[2] Its structure is characterized by a terminal non-polar decyl chain, which imparts significant lipophilicity, and a polar propargylic alcohol moiety, which is the seat of its chemical reactivity.

Figure 1. Chemical Structure of this compound.

The reactivity of this compound is dominated by the interplay between the hydroxyl group and the internal alkyne. This arrangement allows for a diverse array of chemical transformations:

  • The Alkyne Moiety: The carbon-carbon triple bond can participate in a variety of addition reactions and is a key substrate for powerful carbon-carbon bond-forming cross-coupling reactions.

  • The Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, converted to a good leaving group for nucleophilic substitution, or used as a handle for esterification and etherification.[3]

This orthogonality of reactive sites is a key feature that allows for the selective functionalization of either the alkyne or the alcohol, enabling a modular approach to the synthesis of complex target molecules.

Key Synthetic Applications and Detailed Protocols

This compound is a valuable precursor in a multitude of synthetic transformations. Below, we detail the application of this building block in two of the most powerful and widely utilized reactions in modern organic synthesis.

Sonogashira Coupling: Forging Aryl-Alkynyl Bonds

The Sonogashira coupling is a robust and highly efficient palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals and organic materials.[6] this compound, after appropriate modification to a terminal alkyne, is an excellent substrate for this transformation.

This protocol is adapted from established procedures for similar long-chain alkynols and provides a reliable method for the synthesis of aryl-substituted dodecynol derivatives.[7]

Reaction Scheme:

Materials:

  • This compound derivative (e.g., 1-ethynyl-decan-1-ol, prepared from this compound)

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a 0.2 M concentration of the aryl iodide) and anhydrous triethylamine (2.0 equiv.) via syringe.

  • Substrate Addition: Stir the mixture at room temperature for 10 minutes, then add the this compound derivative (1.2 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalysts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAryl HalideAlkyneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Iodoanisole11-Dodecyn-1-olPd(PPh₃)₂Cl₂ (2), CuI (4)Et₃NTHF25492[7]
21-BromonaphthalenePhenylacetylenePd(PPh₃)₄ (1.5), CuI (3)PiperidineDMF80685General Protocol
33-Iodopyridine1-HeptynePdCl₂(dppf) (3), CuI (5)DIPAToluene601278General Protocol

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flame-dry glassware under vacuum B Add Aryl Halide, Pd Catalyst, and CuI A->B C Establish Inert Atmosphere (Ar/N2) B->C D Add Anhydrous Solvent and Base C->D E Add this compound derivative D->E F Stir at Room Temperature E->F G Monitor by TLC/GC-MS F->G H Dilute and Filter through Celite G->H I Aqueous Wash (NH4Cl, Brine) H->I J Dry, Concentrate, and Purify (Chromatography) I->J

Caption: Workflow for Sonogashira Coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach

"Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[8][9] The CuAAC reaction, the cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted-1,2,3-triazole, is the premier example of a click reaction.[8] This transformation is exceptionally reliable and tolerant of a wide variety of functional groups, making it ideal for creating complex molecular linkages in drug discovery and bioconjugation.[10][11]

This protocol provides a general procedure for the copper-catalyzed cycloaddition of a terminal alkyne derived from this compound with an organic azide.[10][12]

Reaction Scheme:

Materials:

  • This compound derivative (terminal alkyne)

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve the this compound derivative (1.0 equiv.) and the organic azide (1.0 equiv.) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (0.05 equiv.) followed by sodium ascorbate (0.10 equiv.). A color change is typically observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting triazole can be purified by flash column chromatography or recrystallization.

Logical Relationship: CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main Cu(I)-Catalyzed Azide-Alkyne Cycloaddition cluster_redox Cu(I) Regeneration Alkyne R-C≡CH Cu_acetylide [Cu]-C≡C-R Alkyne->Cu_acetylide + Cu(I) Azide R'-N₃ Metallacycle Copper Metallacycle Azide->Metallacycle Cu_I Cu(I) Cu_acetylide->Metallacycle + Azide Triazole_Cu Triazole-Cu Complex Metallacycle->Triazole_Cu Cyclization Triazole_Cu->Cu_I Regeneration Product 1,4-Triazole Product Triazole_Cu->Product Protonolysis Cu_II Cu(II)SO₄ Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I

Sources

Application Notes and Protocol for Sonogashira Coupling with Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction is prized for its mild conditions, broad functional group tolerance, and wide applicability in the synthesis of complex molecules.[1][3][4] These attributes have established the Sonogashira coupling as an indispensable tool in pharmaceuticals, natural products synthesis, and materials science.[1][5]

This guide provides a detailed protocol and in-depth technical insights for the Sonogashira coupling of Dodec-2-yn-1-ol, a long-chain terminal alkynol. The presence of the hydroxyl group in this compound makes it a valuable building block, as the resulting aryl- or vinyl-alkynol products can be readily functionalized for further molecular elaboration.[2] This protocol is designed to be a robust starting point, offering explanations for key experimental choices to empower researchers to adapt and optimize the reaction for their specific needs.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for successful execution and troubleshooting. The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]

The Palladium Cycle
  • Reductive Generation of the Active Catalyst: The reaction is typically initiated with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by an amine, a phosphine ligand, or another reactant.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[2][3][6] The reactivity of the halide in this step follows the general trend: I > OTf > Br >> Cl.[6][7]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often considered the rate-determining step.[3][6]

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (R¹-≡-R²) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3][6]

The Copper Cycle
  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[1][3]

  • Deprotonation and Copper Acetylide Formation: In the presence of a base (commonly an amine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[1][3][8] This species is crucial for the transmetalation step in the palladium cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII_X->PdII_alkyne Transmetalation (from Cu cycle) PdII_alkyne->Pd0 product R¹-C≡C-R² PdII_alkyne->product Reductive Elimination Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->PdII_X Base Base start Start start->Pd0 start->Alkyne caption Figure 1. The interconnected Palladium and Copper catalytic cycles.

Caption: Figure 1. The interconnected Palladium and Copper catalytic cycles.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol details a representative Sonogashira coupling reaction between this compound and 4-iodoanisole. It is crucial to note that while the hydroxyl group in this compound is generally tolerated in Sonogashira couplings, optimization may be required for different substrates.[4][9]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Iodoanisole234.041.01.0
This compound182.321.21.2
PdCl₂(PPh₃)₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (TEA)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-
Step-by-Step Procedure

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous THF and triethylamine via syringe. B->C D 4. Stir the mixture at room temperature for 15 minutes. C->D E 5. Add this compound dropwise via syringe. D->E F 6. Heat the reaction to 40-50 °C and monitor by TLC. E->F G 7. Cool to room temperature and filter through Celite. F->G H 8. Concentrate the filtrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I caption Figure 2. Experimental workflow for the Sonogashira coupling.

Caption: Figure 2. Experimental workflow for the Sonogashira coupling.

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxygen from inducing the undesired Glaser-type homocoupling of the alkyne.[7]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe. The amine base is essential to neutralize the hydrogen halide byproduct of the reaction.[1][7]

  • Initial Stirring: Stir the resulting suspension at room temperature for 15 minutes.

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction mixture to 40-50 °C and monitor the progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
No or low product yield Inactive catalystUse a fresh batch of palladium and copper catalysts. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources.[7]
Poor quality reagentsEnsure starting materials are pure and solvents are anhydrous. Impurities can poison the catalyst.[7]
Insufficient degassingRigorously degas the solvent and maintain an inert atmosphere throughout the reaction to prevent catalyst decomposition and Glaser coupling.[7]
Formation of black precipitate (Palladium black) Catalyst decompositionThis can be caused by impurities, inappropriate solvent choice, or incorrect temperature.[7] Some anecdotal evidence suggests THF can promote its formation; consider alternative solvents like DMF or toluene if this is a persistent issue.[7][10]
Glaser Homocoupling (Alkyne Dimerization) Presence of oxygenImprove degassing procedures.[7]
High copper catalyst loadingConsider reducing the amount of CuI or running a copper-free Sonogashira protocol.[1][7]
Reaction stalls with aryl bromides Lower reactivity of aryl bromideAryl bromides often require higher temperatures (e.g., 60-100 °C) for the oxidative addition step to proceed efficiently.[7][11] Consider using a more electron-rich and bulky phosphine ligand to enhance catalyst activity.[3]
Copper-Free Sonogashira Coupling

While the copper co-catalyst generally increases the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] In cases where this side reaction is problematic or when the substrate is sensitive to copper, a copper-free Sonogashira protocol can be employed.[7] These reactions often require a stronger base or different ligand systems to facilitate the deprotonation of the alkyne and the subsequent steps.[3]

Safety Precautions

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

  • Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are flammable and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The Sonogashira coupling is a robust and versatile reaction for the synthesis of substituted alkynes. The protocol provided for this compound serves as a comprehensive guide for researchers, emphasizing the critical parameters that govern the success of the reaction. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and adapt this powerful transformation for the synthesis of novel compounds in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • YouTube. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Reddit. Sonogashira coupling in presence of hydroxyl groups. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • YouTube. Sonogashira coupling. [Link]

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Dodec-2-yn-1-ol in the synthesis of triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Utilizing Dodec-2-yn-1-ol via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Triazoles in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its exceptional stability, synthetic accessibility, and unique physicochemical properties.[1][2] This five-membered heterocyclic ring is not found in nature, but its synthetic derivatives are integral to a growing number of marketed pharmaceuticals.[3] The triazole ring acts as a rigid linker and can function as a bioisostere for amide, ester, or other heterocyclic groups, often improving metabolic stability, solubility, and target-binding interactions through hydrogen bonding and dipole effects.[1][4]

The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of these valuable scaffolds.[5][6] This reaction is renowned for its high efficiency, mild reaction conditions, and exquisite regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[7][8]

This compound emerges as a highly strategic starting material in this context. It provides a terminal alkyne for the CuAAC reaction while incorporating a C10 alkyl chain and a terminal primary alcohol. This dual functionality allows for the introduction of a significant lipophilic component—crucial for modulating pharmacokinetic properties—and provides a reactive handle for subsequent conjugations, linker attachment, or further molecular elaboration. This guide provides a comprehensive overview of the underlying mechanism and a detailed, field-tested protocol for the synthesis of triazoles using this compound.

The Catalytic Heart of the Reaction: The CuAAC Mechanism

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a copper-mediated catalytic cycle that significantly lowers the activation energy compared to the uncatalyzed thermal Huisgen cycloaddition.[7] While the uncatalyzed reaction requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed pathway proceeds smoothly at room temperature to give only the 1,4-isomer.[5][8]

The catalytic cycle is generally understood to proceed through the following key stages:

  • Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, coordinates with the terminal alkyne (this compound).[5][8] This coordination increases the acidity of the terminal proton, facilitating the formation of a highly reactive copper-acetylide intermediate.[9][10]

  • Coordination and Cyclization: The organic azide coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity, enabling the azide to attack the alkyne. This leads to the formation of a six-membered copper metallacycle intermediate.[7][]

  • Protonolysis and Product Release: The metallacycle is unstable and undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis, typically from a protic solvent or other proton source in the reaction mixture, cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst to continue the cycle.[7][12]

Some studies suggest that dicopper species may be involved, potentially acting as more active catalysts than their monomeric counterparts, though the fundamental steps of acetylide formation and cycloaddition remain central to the mechanism.[9][13]

CuAAC_Mechanism Cu_I Cu(I) Catalyst Alkyne This compound (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) - H+ Metallacycle Six-Membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide (R'-N3) Azide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Regeneration Product 1,4-Triazole Product Triazolyl_Cu->Product + H+

Caption: Catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of 1-(Benzyl)-4-(1-hydroxyundecyl)-1H-1,2,3-triazole

This protocol details a representative synthesis using this compound and Benzyl Azide. The procedure is robust and can be adapted for other organic azides.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.SupplierNotes
This compoundC₁₂H₂₂O182.30-Sigma-AldrichStarting Alkyne
Benzyl AzideC₇H₇N₃133.15-Sigma-AldrichStarting Azide (Caution: Potentially explosive)
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.68-Fisher ScientificCatalyst Precursor
Sodium L-AscorbateC₆H₇NaO₆198.11-Acros OrganicsReducing Agent
tert-Butanol (t-BuOH)C₄H₁₀O74.12-VWRSolvent
Deionized WaterH₂O18.02--Solvent
Dichloromethane (DCM)CH₂Cl₂84.93-Fisher ScientificExtraction Solvent
Saturated aq. NH₄ClNH₄Cl53.49Sat.-Work-up
Anhydrous MgSO₄MgSO₄120.37--Drying Agent
Silica GelSiO₂60.0860 Å, 230-400 mesh-Chromatography
Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 1.00 g, 5.48 mmol).

  • Solvent Addition: Dissolve the alkyne in a 1:1 mixture of tert-butanol and deionized water (20 mL total volume). Stir until a homogeneous solution or a fine suspension is formed.

  • Reagent Addition: To the stirring solution, add Benzyl Azide (1.05 eq, 0.77 g, 5.75 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve Copper(II) Sulfate Pentahydrate (0.05 eq, 68 mg, 0.27 mmol) in 1 mL of deionized water. In another vial, dissolve Sodium Ascorbate (0.15 eq, 163 mg, 0.82 mmol) in 1 mL of deionized water.

  • Catalyst Addition: Add the aqueous solution of Copper(II) Sulfate to the reaction flask, followed immediately by the dropwise addition of the Sodium Ascorbate solution. The solution will typically turn a heterogeneous yellow-orange, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to the flask. This helps to complex the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1,4-disubstituted triazole product.

Caption: Experimental workflow for the synthesis of 1,2,3-triazoles via CuAAC.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Cu(I) oxidized).Ensure Sodium Ascorbate is fresh and use deoxygenated solvents if necessary. Add a slight excess of the reducing agent.
Poor solubility of starting materials.Increase the proportion of the organic co-solvent (t-BuOH, DMSO, or DMF can be used). Gentle heating (40-50 °C) may also help.
Significant Side Product Formation Oxidative homocoupling (Glaser coupling) of the alkyne.This is indicated by a blue/green color. Ensure a sufficient excess of Sodium Ascorbate is present to keep copper in the +1 oxidation state.
Difficult Purification Co-elution of product with unreacted starting material.Adjust the polarity of the chromatography eluent. If the azide is the issue, ensure it was added in slight excess to consume all the alkyne.
Reaction Stalls Catalyst inhibition.Certain functional groups can coordinate to copper and inhibit catalysis. Ligands like TBTA can sometimes rescue stalled reactions.

Conclusion and Future Perspectives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides an exceptionally reliable and efficient pathway for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound. The protocol described herein is robust, scalable, and amenable to a wide range of azide coupling partners, making it a powerful tool for generating molecular diversity. The product, bearing both a lipophilic tail and a reactive hydroxyl group, is an ideal platform for further elaboration in drug discovery programs, enabling the facile generation of compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[14]

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]

  • Cisneros, G. A., et al. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]

  • Dai, J., et al. (2021). Application of triazoles in the structural modification of natural products. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. Retrieved from [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Retrieved from [Link]

  • Appukkuttan, P. (n.d.). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PubMed Central. Retrieved from [Link]

  • Kaur, H., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Varela-Palma, A., et al. (2019). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Retrieved from [Link]

  • Kamijo, S., et al. (2002). Synthesis of Triazoles from Nonactivated Terminal Alkynes via the Three-Component Coupling Reaction Using a Pd(0)−Cu(I) Bimetallic Catalyst. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • Pineda-Castañeda, H. M., et al. (2022). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. PubMed Central. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. Retrieved from [Link]

  • Fokin, V. V., et al. (2005). Efficient one-pot synthesis of 1,2,3-triazoles from benzyl and alkyl halides. ScienceDirect. Retrieved from [Link]

  • D'annibale, A., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Retrieved from [Link]

  • Nural, Y., et al. (2021). Synthesis of Triazole Compounds. ISRES. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Retrieved from [Link]

  • Shaquiquzzaman, M., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. IT Medical Team. Retrieved from [Link]

  • Sharma, D., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of Dodec-2-yn-1-ol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dodec-2-yn-1-ol in Modern Synthesis

This compound, a propargylic alcohol with a long aliphatic chain, represents a versatile building block in contemporary organic synthesis. Its strategic importance lies in the dual reactivity of its terminal alkyne and primary hydroxyl functionalities. The ability to selectively modify the hydroxyl group unlocks a vast landscape of molecular architectures, making it a valuable precursor in the synthesis of complex natural products, functionalized polymers, and novel pharmaceutical agents. The propargyl moiety itself is a privileged scaffold, amenable to a wide array of transformations, including click chemistry, transition-metal-catalyzed cross-coupling reactions, and various cycloadditions.

This comprehensive guide provides detailed application notes and validated protocols for the targeted functionalization of the hydroxyl group of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles, potential challenges, and strategic considerations for each transformation. The protocols presented herein are designed to be self-validating, with an emphasis on reproducibility and high yields.

I. Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] This method is particularly well-suited for the etherification of primary alcohols like this compound, as the primary carbon is sterically accessible for nucleophilic attack, minimizing competing elimination reactions.

Causality and Experimental Choices:

The choice of a strong base is critical for the quantitative deprotonation of the alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic hydride anion, and the evolution of hydrogen gas provides a visual indication of the reaction's progress. The use of a polar aprotic solvent, such as tetrahydrofuran (THF), is crucial as it solvates the cation of the base without solvating the alkoxide nucleophile, thereby enhancing its reactivity. The selection of the alkylating agent is also important; primary alkyl halides, such as methyl iodide, are ideal as they are highly reactive in SN2 reactions and less prone to elimination.

Experimental Workflow: Etherification

Etherification_Workflow A This compound in dry THF B Add NaH (1.2 eq.) at 0 °C A->B Deprotonation C Stir for 30 min at 0 °C (Alkoxide formation) B->C D Add Alkyl Halide (1.1 eq.) dropwise at 0 °C C->D Alkylation E Warm to RT and stir (Monitor by TLC) D->E F Quench with sat. aq. NH4Cl E->F Work-up G Extract with Et2O F->G H Dry (Na2SO4) and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Protocol 1: Synthesis of 1-Methoxy-dodec-2-yne

Materials:

  • This compound (1.0 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)

  • Methyl iodide (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Slowly add methyl iodide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-methoxy-dodec-2-yne.

ProductReagentsSolventTemp.TimeYield
1-Methoxy-dodec-2-yneNaH, CH₃ITHF0 °C to RT12-16 h~90%

Expected Spectroscopic Data for 1-Methoxy-dodec-2-yne:

  • ¹H NMR (CDCl₃): δ ~3.35 (s, 3H, -OCH₃), 4.10 (t, J = 2.2 Hz, 2H, -CH₂-O-), 2.20 (tt, J = 7.0, 2.2 Hz, 2H, -C≡C-CH₂-), 1.50-1.20 (m, 12H, alkyl chain), 0.88 (t, J = 7.0 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ ~80.5, 79.5 (alkyne carbons), 59.0 (-CH₂-O-), 57.5 (-OCH₃), 31.9, 29.3, 29.1, 28.9, 22.7, 18.6, 14.1 (alkyl chain).

  • IR (neat): ν ~2925, 2855 (C-H stretch), 2230 (C≡C stretch, weak), 1115 (C-O stretch) cm⁻¹.

II. Esterification: Versatile Routes to Dodec-2-ynyl Esters

Esterification of this compound can be achieved through several reliable methods, each with its own advantages. The choice of method often depends on the nature of the carboxylic acid and the desired reaction conditions.

A. Fischer Esterification with Acetic Anhydride

This classical method involves the reaction of the alcohol with an acid anhydride, typically in the presence of a base or an acid catalyst. The use of an anhydride is often more efficient than using the corresponding carboxylic acid directly.

Causality and Experimental Choices:

Acetic anhydride serves as a highly reactive acylating agent. A base, such as pyridine or triethylamine, is often added to neutralize the carboxylic acid byproduct and drive the reaction to completion. The reaction is typically performed at room temperature or with gentle heating.

Protocol 2: Synthesis of Dodec-2-ynyl Acetate

Materials:

  • This compound (1.0 eq.)

  • Acetic anhydride (1.5 eq.)

  • Pyridine (2.0 eq.)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.

  • Add pyridine (2.0 eq.) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield dodec-2-ynyl acetate.

B. The Mitsunobu Reaction: Mild and Inversive Esterification

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[4][5] For a primary alcohol like this compound, this reaction provides a very mild and efficient method for esterification, particularly with valuable or sensitive carboxylic acids.

Causality and Experimental Choices:

The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is a superb leaving group, which is then displaced by the carboxylate nucleophile in an SN2 fashion. The choice of DIAD over DEAD is often preferred due to its lower toxicity and the easier removal of the hydrazine byproduct.

Experimental Workflow: Mitsunobu Esterification

Mitsunobu_Workflow A This compound, Carboxylic Acid, and PPh3 (1.5 eq.) in dry THF B Cool to 0 °C A->B C Add DIAD (1.5 eq.) dropwise B->C Activation & SN2 D Stir at RT (Monitor by TLC) C->D E Concentrate in vacuo D->E Work-up F Purify by Column Chromatography E->F G Characterize Product F->G

Caption: Workflow for the Mitsunobu Esterification of this compound.

Protocol 3: Synthesis of Dodec-2-ynyl Benzoate

Materials:

  • This compound (1.0 eq.)

  • Benzoic acid (1.2 eq.)

  • Triphenylphosphine (PPh₃, 1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the desired dodec-2-ynyl benzoate.

ProductReagentsSolventTemp.TimeYield
Dodec-2-ynyl AcetateAc₂O, PyridineDCM0 °C to RT4-6 h~95%
Dodec-2-ynyl BenzoateBenzoic Acid, PPh₃, DIADTHF0 °C to RT2-4 h~85-95%

Expected Spectroscopic Data for Dodec-2-ynyl Acetate:

  • ¹H NMR (CDCl₃): δ ~4.70 (t, J = 2.2 Hz, 2H, -CH₂-O-), 2.25 (tt, J = 7.0, 2.2 Hz, 2H, -C≡C-CH₂-), 2.08 (s, 3H, -C(O)CH₃), 1.55-1.20 (m, 12H, alkyl chain), 0.88 (t, J = 7.0 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ ~170.5 (C=O), 82.0, 78.0 (alkyne carbons), 52.0 (-CH₂-O-), 31.9, 29.3, 29.1, 28.9, 22.7, 20.9, 18.6, 14.1 (alkyl and acetyl carbons).

  • IR (neat): ν ~2927, 2856 (C-H stretch), 2235 (C≡C stretch, weak), 1740 (C=O stretch), 1230 (C-O stretch) cm⁻¹.

III. Conversion to Dodec-2-ynyl Chloride

The transformation of the hydroxyl group into a good leaving group, such as a halide, is a fundamental step in many synthetic sequences. Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of primary alcohols to the corresponding alkyl chlorides.

Causality and Experimental Choices:

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[6] The mechanism can be either SN2 or SNi (internal nucleophilic substitution), depending on the reaction conditions. The addition of a base like pyridine typically favors an SN2 mechanism with inversion of configuration. For a primary alcohol, the distinction is less critical in terms of stereochemistry, but pyridine is often used to neutralize the HCl byproduct. The reaction is driven to completion by the evolution of gaseous byproducts (SO₂ and HCl).

Experimental Workflow: Chlorination

Chlorination_Workflow A This compound in dry solvent (e.g., DCM or neat) B Cool to 0 °C A->B C Add SOCl2 (1.2 eq.) dropwise (optional: with Pyridine) B->C Chlorination D Stir at RT or reflux (Monitor by TLC) C->D E Remove excess SOCl2 and solvent (distillation or rotary evaporation) D->E Work-up F Purify by distillation or column chromatography E->F G Characterize Product F->G

Caption: Workflow for the conversion of this compound to 1-Chloro-dodec-2-yne.

Protocol 4: Synthesis of 1-Chloro-dodec-2-yne

Materials:

  • This compound (1.0 eq.)

  • Thionyl chloride (SOCl₂, 1.2 eq.)

  • Pyridine (optional, 1.2 eq.)

  • Anhydrous Dichloromethane (DCM) (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask containing this compound (1.0 eq.) and a magnetic stir bar, add anhydrous DCM (if used) and cool to 0 °C.

  • If using pyridine, add it to the solution.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction is exothermic and evolves HCl and SO₂ gases. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete conversion. Gentle heating may be required for less reactive substrates.

  • Carefully pour the reaction mixture onto ice and then neutralize with saturated aqueous NaHCO₃.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 1-chloro-dodec-2-yne.

ProductReagentsSolventTemp.TimeYield
1-Chloro-dodec-2-yneSOCl₂ (Pyridine optional)DCM or neat0 °C to RT2-4 h~80-90%

Expected Spectroscopic Data for 1-Chloro-dodec-2-yne:

  • ¹H NMR (CDCl₃): δ ~4.15 (t, J = 2.2 Hz, 2H, -CH₂-Cl), 2.30 (tt, J = 7.0, 2.2 Hz, 2H, -C≡C-CH₂-), 1.55-1.20 (m, 12H, alkyl chain), 0.88 (t, J = 7.0 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ ~83.0, 77.0 (alkyne carbons), 45.0 (-CH₂-Cl), 31.9, 29.3, 29.1, 28.9, 22.7, 18.6, 14.1 (alkyl chain).

  • IR (neat): ν ~2926, 2855 (C-H stretch), 2238 (C≡C stretch, weak), 725 (C-Cl stretch) cm⁻¹.

IV. The Role of Protecting Groups

In more complex synthetic endeavors, it may be necessary to protect the hydroxyl group of this compound to prevent its reaction while other transformations are carried out on the alkyne moiety. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and ethers (e.g., MOM, THP). The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. For a detailed discussion on the selection and application of protecting groups, authoritative resources such as "Protective Groups in Organic Synthesis" by Wuts and Greene are recommended.

V. Safety and Handling

  • This compound and its derivatives: These are organic compounds and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Thionyl Chloride: A corrosive liquid that reacts with water to release toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

  • DIAD/DEAD: These are toxic and potentially explosive. Handle with care and store appropriately.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109 (6), 2551-2651. [Link]

  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850 , 37, 350-356. [Link]

  • Gooßen, L. J.; Gooßen, K. The Williamson Ether Synthesis. In Active Learning in Organic Chemistry: Implementation and Analysis; American Chemical Society: 2017; Vol. 1265, pp 289-307. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • Brown, H. C.; Krishnamurthy, S. Forty Years of Hydride Reductions. Tetrahedron1979 , 35 (5), 567-607. [Link]

  • PubChem. This compound. [Link]

  • Sigma-Aldrich. Safety Data Sheet for this compound. (Please refer to the supplier's website for the most current version).
  • Leonard, M. S. Reaction of alcohols with thionyl chloride. Introductory Organic Reaction Mechanisms: A color-coded approach to arrow pushing. [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252-3258. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dodec-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable propargyl alcohol intermediate. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: General Troubleshooting for Low Yields

This section addresses broad issues that can negatively impact the outcome of the synthesis. A systematic review of these fundamental parameters is the first step in troubleshooting any reaction.[1][2]

Question: My overall yield of this compound is significantly lower than reported in the literature. What are the first things I should investigate?

Answer: Persistently low yields often stem from foundational experimental oversights rather than complex chemical phenomena. Before altering core reaction parameters, conduct a thorough review of the following:

  • Purity of Starting Materials: The primary culprits are often the 1-decyne and the formaldehyde source.

    • 1-Decyne: Commercial 1-decyne can contain isomeric impurities or oxidation byproducts. It is advisable to verify its purity by NMR or GC-MS. If necessary, distillation can remove non-volatile impurities.

    • Formaldehyde Source: Paraformaldehyde is a common choice, but its quality can vary. It can depolymerize to release water, which will quench the organometallic reagents. Ensure it is dry and stored in a desiccator. Using a fresh bottle from a reputable supplier is highly recommended.

  • Solvent and Reagent Quality: The use of anhydrous solvents is non-negotiable for this synthesis.[1]

    • Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether must be rigorously dried. Using a freshly opened bottle of anhydrous solvent or drying it over a suitable agent (e.g., sodium/benzophenone) is critical.

    • Organometallic Reagents: Reagents like n-butyllithium (n-BuLi) or Grignard reagents are extremely sensitive to moisture and air.[1] Their molarity should be confirmed by titration before use, as prolonged or improper storage can lead to significant degradation.

  • Reaction Atmosphere: The entire reaction sequence, from acetylide formation to the aldehyde addition, must be conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen).[1] Even minor leaks in the system can introduce moisture or oxygen, leading to quenching of the acetylide and undesired side reactions. Ensure all glassware is flame- or oven-dried immediately before assembly.

Section 2: Core Synthesis Strategy & Troubleshooting

The most common and direct route to this compound is the nucleophilic addition of a decynylide anion to formaldehyde. The efficiency of this core transformation is paramount for achieving a high overall yield.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_workup Workup & Purification Decyne 1-Decyne Deprotonation Deprotonation (Acetylide Formation) Decyne->Deprotonation Base Organometallic Base (n-BuLi or EtMgBr) Base->Deprotonation Aldehyde Formaldehyde Source (Paraformaldehyde) Addition Nucleophilic Addition Aldehyde->Addition Deprotonation->Addition Decynylide Anion Quench Aqueous Quench (e.g., sat. NH4Cl) Addition->Quench Alkoxide Intermediate Purify Purification (Chromatography/Distillation) Quench->Purify FinalProduct This compound Purify->FinalProduct G cluster_analysis Initial Analysis cluster_problems Potential Issues cluster_solutions Solutions & Checks Start Low Yield of This compound Analysis Analyze Crude Product (TLC, Crude NMR) Start->Analysis Incomplete Incomplete Reaction? (High SM remaining) Analysis->Incomplete SideProducts Major Side Products? Analysis->SideProducts PurificationLoss Purification Loss? Analysis->PurificationLoss Sol_Incomplete Check Base Activity (Titrate) Verify Anhydrous Conditions Increase Reaction Time/Temp Incomplete->Sol_Incomplete Sol_Side Check for O2 leak (Glaser) Re-evaluate Base Choice Optimize Addition Temp SideProducts->Sol_Side Sol_Purify Optimize Quench Method Review Chromatography Conditions Consider Bulb-to-Bulb Distillation PurificationLoss->Sol_Purify

Sources

Technical Support Center: Purification of Crude Dodec-2-yn-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Dodec-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography of this long-chain acetylenic alcohol. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, ensuring a deeper understanding and more successful purifications.

Section 1: Method Development and Initial Setup

The foundation of a successful purification lies in careful method development. This section addresses the common questions and challenges encountered when setting up the column chromatography for this compound.

Q1: How do I choose the right solvent system for the purification of this compound?

A1: The selection of an appropriate solvent system, or mobile phase, is critical for achieving good separation. For a molecule like this compound, which has a polar alcohol head and a long, nonpolar hydrocarbon tail, a balance of polar and nonpolar solvents is necessary. The most common and effective approach is to use a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.

Recommended Starting Point:

A good starting point for developing your solvent system is to perform thin-layer chromatography (TLC) with a range of solvent mixtures. Based on the polarity of this compound, a 10-30% ethyl acetate in hexane mixture is a reasonable starting point for your TLC trials.

Solvent System (Ethyl Acetate in Hexane) Anticipated Rf of this compound Comments
10%0.1 - 0.2May result in slow elution from the column.
20%0.2 - 0.4Often a good starting point for column chromatography.
30%0.4 - 0.6May elute too quickly, leading to poor separation from nonpolar impurities.

The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation on a column.

Q2: Should I use isocratic or gradient elution for my column?

A2: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude mixture.[1][2]

  • Isocratic Elution: If your TLC analysis shows that this compound is well-separated from its impurities with a single solvent mixture, isocratic elution is simpler and often sufficient.[2]

  • Gradient Elution: If your crude material contains impurities that are much less polar and others that are much more polar than this compound, a gradient elution will be more efficient.[1] A gradient allows for the rapid elution of nonpolar impurities with a low-polarity mobile phase, followed by a gradual increase in polarity to elute your product and then any highly polar impurities. This can save time and solvent.[1]

Typical Gradient Profile:

A common approach is to start with a low percentage of the more polar solvent and gradually increase it. For example, you could start with 5% ethyl acetate in hexane and gradually increase to 30% ethyl acetate over the course of the separation.

GradientElution Start Start Elution (e.g., 5% EtOAc in Hexane) Elute_Nonpolar Elute Nonpolar Impurities Start->Elute_Nonpolar Increase_Polarity Gradually Increase % EtOAc Elute_Nonpolar->Increase_Polarity Compound A elutes Elute_Product Elute This compound Increase_Polarity->Elute_Product Further_Increase Increase to Higher % EtOAc Elute_Product->Further_Increase Product elutes Elute_Polar Elute Polar Impurities Further_Increase->Elute_Polar End Column Wash Elute_Polar->End Compound B elutes

Caption: A typical gradient elution workflow for purification.

Section 2: Troubleshooting Common Purification Problems

Even with careful planning, issues can arise during column chromatography. This section provides a troubleshooting guide for common problems encountered during the purification of this compound.

Q3: My compound is not moving off the baseline of the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If this compound is not moving from the origin of the TLC plate, it indicates that the mobile phase is not polar enough to displace it from the polar silica gel stationary phase.

Troubleshooting Steps:

  • Increase Solvent Polarity: While ethyl acetate/hexane is a standard system, for highly retained compounds, you may need to introduce a more polar solvent. Try adding a small percentage (1-5%) of methanol or ethanol to your ethyl acetate/hexane mixture. Be cautious, as too much alcohol can lead to very fast elution and poor separation.

  • Check for Compound Degradation: It is possible, though less common for simple alkynols, that your compound is degrading on the acidic silica gel.[3] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If you see a streak from the baseline or multiple new spots, degradation may be occurring. In such cases, you can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to your mobile phase.

Q4: I'm seeing significant streaking of my compound on the TLC plate and the column fractions are not clean. What's causing this?

A4: Streaking on a TLC plate, which often translates to poor separation on a column, can be caused by several factors:

  • Overloading: You may be applying too much sample to your TLC plate or column. Try diluting your sample before spotting it on the TLC plate. For the column, a general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Insolubility: Your crude sample may not be fully dissolved in the mobile phase. This can cause the compound to streak as it slowly dissolves during the chromatography. Ensure your sample is fully dissolved in a minimum amount of the initial mobile phase before loading it onto the column. If solubility is an issue, you can dissolve the sample in a slightly more polar solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" silica can be added to the top of your column.

  • Acidic or Basic Impurities: If your compound is acidic or basic, it can interact with the silica gel in a way that causes streaking. Adding a small amount of a modifier to your mobile phase can help. For acidic compounds, a few drops of acetic acid can be added. For basic compounds, a small amount of triethylamine is effective. Since this compound is neutral, this is more likely to be an issue with impurities in your crude mixture.

Q5: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it?

A5: this compound does not have a strong UV chromophore, so it will likely be invisible under a UV lamp.[4] You will need to use a chemical stain to visualize your TLC plates.

Effective Stains for Alcohols and Alkynes:

  • Potassium Permanganate (KMnO4) Stain: This is an excellent stain for compounds that can be oxidized, such as alcohols and alkynes.[5][6] Your product should appear as a yellow or brown spot on a purple background.

  • Phosphomolybdic Acid (PMA) Stain: This is a good general-purpose stain that works well for alcohols.[4] It typically requires heating to develop the spots, which will appear as dark blue or green spots on a yellow-green background.[4]

  • Vanillin Stain: A solution of vanillin in sulfuric acid and ethanol is also effective for visualizing alcohols.[6]

Visualization TLC_Plate Developed TLC Plate UV_Lamp Visualize under UV Lamp TLC_Plate->UV_Lamp No spots visible Staining Chemical Staining TLC_Plate->Staining KMnO4 Potassium Permanganate Stain Staining->KMnO4 PMA Phosphomolybdic Acid Stain Staining->PMA Vanillin Vanillin Stain Staining->Vanillin Result Visible Spots KMnO4->Result PMA->Result Vanillin->Result

Caption: Decision workflow for visualizing this compound on a TLC plate.

Section 3: Advanced Topics and FAQs

Q6: Could the alkyne functionality in this compound react with the silica gel?

A6: While silica gel is generally considered a mild stationary phase, its acidic nature can sometimes catalyze reactions of sensitive functional groups.[3] Terminal alkynes can sometimes be more prone to reactions on silica gel than internal alkynes. However, for an internal alkyne like in this compound, significant degradation is less likely under standard chromatographic conditions. If you suspect decomposition, as mentioned in Q3, performing a stability test on a TLC plate is a prudent step.[3] If degradation is confirmed, using deactivated silica gel (by adding triethylamine to the eluent) or switching to a different stationary phase like alumina might be necessary.

Q7: What are the most common impurities I should expect from the synthesis of this compound?

A7: The impurities in your crude this compound will depend on the synthetic route used. Common syntheses often involve the reaction of an organometallic reagent (like an acetylide) with an aldehyde or epoxide. Potential impurities could include:

  • Unreacted Starting Materials: For example, the aldehyde or epoxide used in the synthesis. These are often more polar than the product and will elute later.

  • Side Products: Depending on the reaction conditions, side reactions could lead to the formation of other alcohols or rearranged products.

  • Over-reduction Products: If a reduction step was involved, you might have the corresponding alkene (Dodec-2-en-1-ol) or even the fully saturated alcohol (Dodecan-1-ol) as impurities. These will be less polar than your desired product.

A careful analysis of your reaction by TLC, comparing the crude mixture to the starting materials, is the best way to identify the number and relative polarities of the impurities you need to separate.

References

  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from Welch Materials website.[7]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from Biotage website.[1]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from Phenomenex website.[2]

  • Quora. (2017, March 8). What is gradient elution and isocratic elution? Retrieved from Quora website.[8]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from r/chemhelp subreddit.[3]

  • TLC Visualization Methods. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website.[5]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from PharmaGuru website.[9]

  • ResearchGate. (2017, June 20). Visualization of alcohols in TLC? Retrieved from ResearchGate website.[6]

  • MDPI. (2026, January 14). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Retrieved from MDPI website.[10]

  • PubMed. (1990, January 19). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns. Retrieved from PubMed website.[11]

  • LCGC. (n.d.). What Is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Retrieved from LCGC website.[12]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from UCLA Chemistry website.[13]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts website.[4]

  • PubMed Central. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Retrieved from PubMed Central website.[14]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from Organic Chemistry website.[15]

  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from the University of Groningen channel.[16]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from Khan Academy website.[17]

  • YouTube. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. Retrieved from The Brem Method channel.[18]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Reactivity of multi-site bound allenylidene towards alkynes and silica gel. Retrieved from RSC Publishing website.

  • PubChem. (n.d.). This compound. Retrieved from PubChem website.[19]

  • American Chemical Society. (2026, January 2). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Retrieved from ACS Publications website.[20]

  • PubMed Central. (2022, August 20). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Retrieved from PubMed Central website.[21]

  • The Good Scents Company. (n.d.). (E)-2-dodecen-1-ol. Retrieved from The Good Scents Company website.[22]

  • PubMed. (n.d.). Assessment of radionuclidic impurities in 2-[18F]fluoro-2-deoxy-d-glucose ([18F]FDG) routine production. Retrieved from PubMed website.[23]

  • ResearchGate. (2025, August 9). Synthesis of (2E,4E)-dodeca-2,4-dien-1-yl isovalerate, the main component of rootstock oil of Echinacea purpurea. Retrieved from ResearchGate website.[24]

Sources

Technical Support Center: Synthesis of Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dodec-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this key propargylic alcohol intermediate. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound typically involves the alkynylation of an aldehyde with a terminal alkyne.[1] A prevalent method is the reaction of the lithium salt of 1-decyne with formaldehyde. Another common approach involves the Grignard reaction, where a propargyl Grignard reagent is reacted with an appropriate electrophile.[2]

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is causing this?

This side reaction is likely an oxidative dimerization of the terminal alkyne, often referred to as the Glaser or Eglinton coupling. This process is typically catalyzed by copper salts and requires the presence of an oxidant, such as oxygen.

Troubleshooting:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.

  • Reagent Purity: Traces of copper or other transition metals in your reagents or glassware can catalyze this side reaction. Use high-purity reagents and acid-wash your glassware.

  • Alternative Catalysts: If your primary reaction requires a catalyst, consider alternatives to copper if this side reaction is persistent.

Q3: My reaction is sluggish, and I'm getting low yields of this compound. What are the likely causes?

Several factors can contribute to low conversion and poor yields.

Troubleshooting:

  • Incomplete Deprotonation: The first step in many alkynylation reactions is the deprotonation of the terminal alkyne to form a nucleophilic acetylide.[3][4] Incomplete deprotonation will result in unreacted starting material.

    • Base Strength: Ensure the base you are using is strong enough to fully deprotonate the alkyne. Common strong bases include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and lithium diisopropylamide (LDA).[3][4][5]

    • Stoichiometry: Use at least a stoichiometric equivalent of the base. It is common to use a slight excess (e.g., 1.05-1.1 equivalents).

  • Temperature: The formation of the lithium acetylide is typically performed at low temperatures (e.g., -78 °C to 0 °C) and then warmed to room temperature for the reaction with the electrophile.[6] Ensure your temperature control is accurate.

  • Reagent Quality: The quality of reagents, especially organolithium reagents like n-BuLi, is critical. These reagents can degrade over time. It is advisable to titrate your n-BuLi solution to determine its exact molarity before use.

Q4: I'm seeing byproducts resulting from the reaction of my acetylide with the solvent. How can I prevent this?

This is a common issue when using reactive organometallic reagents. Ethereal solvents like tetrahydrofuran (THF) are generally compatible, but under certain conditions, especially with prolonged reaction times or elevated temperatures, the acetylide can deprotonate the solvent.

Troubleshooting:

  • Solvent Choice: Use anhydrous, high-purity solvents. THF is a common choice, but other ethers like diethyl ether can also be used.[1]

  • Reaction Time and Temperature: Monitor your reaction closely (e.g., by TLC or GC) and work it up as soon as it is complete. Avoid unnecessarily long reaction times or high temperatures.

Troubleshooting Guide: Specific Side Reactions

Issue 1: Formation of an Allene Byproduct

The formation of an allene, an isomer of the desired alkyne, can occur, particularly when using propargyl halides in Grignard-type reactions.[7][8][9] Propargyl Grignard reagents can exist in equilibrium with their allenyl isomers.[8]

Causality: The position of this equilibrium is influenced by factors such as temperature and the solvent system. Higher temperatures tend to favor the formation of the rearranged allenyl product.

Mitigation Strategies:

  • Low-Temperature Synthesis: Prepare and react the propargyl Grignard reagent at low temperatures (e.g., -20 °C to 0 °C) to suppress the rearrangement.[8]

  • Careful Workup: Quench the reaction at a low temperature using a saturated aqueous solution of ammonium chloride.[8]

Issue 2: Aldol Condensation of the Aldehyde Starting Material

When using an enolizable aldehyde as a starting material, self-condensation to form an aldol adduct can be a significant side reaction.[10][11] This is because the strong base used to deprotonate the alkyne can also deprotonate the α-carbon of the aldehyde, generating an enolate that can then react with another molecule of the aldehyde.

Causality: The relative rates of alkynylation and aldol condensation are key. High concentrations of the aldehyde can favor the self-condensation pathway.[10]

Mitigation Strategies:

  • Order of Addition: Add the aldehyde slowly to a pre-formed solution of the metal acetylide. This helps to keep the concentration of the aldehyde low at any given time, minimizing the rate of self-condensation.[8][10]

  • Lewis Acid Additives: The use of certain Lewis acids can sometimes enhance the rate of the desired alkynylation reaction relative to the aldol addition.

Issue 3: Over-reduction to the Alkane or Alkene

If a reduction step is employed in a multi-step synthesis to generate the alkyne, over-reduction to the corresponding alkene or even the fully saturated alkane can occur.[12]

Causality: This is typically an issue with catalyst activity and reaction monitoring. For example, when using a poisoned catalyst like Lindlar's catalyst for the partial reduction of a di-substituted alkyne to a cis-alkene, over-activity of the catalyst can lead to the alkane.[12][13]

Mitigation Strategies:

  • Catalyst Choice and "Poisoning": When a partial reduction is desired, use a catalyst with reduced activity, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[12]

  • Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed and before significant over-reduction occurs.[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Lithiation of 1-Decyne
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Add 1-decyne (1.0 equivalent) to the flask. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Acetylide Formation: After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Alkynylation: Cool the reaction mixture back down to -78 °C. Slowly introduce paraformaldehyde (1.2 equivalents).

  • Reaction and Quenching: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Logical Flow for Troubleshooting Low Yield

TroubleshootingLowYield start Low Yield of this compound check_sm Check for Unreacted Starting Material (1-Decyne) start->check_sm check_side_products Analyze for Side Products start->check_side_products incomplete_deprotonation Incomplete Deprotonation check_sm->incomplete_deprotonation Yes dimerization Alkyne Dimerization (Glaser Coupling) check_side_products->dimerization Dimer observed aldol Aldol Condensation check_side_products->aldol Aldol adduct observed allene Allene Formation check_side_products->allene Allene isomer observed degraded_base Degraded Base (e.g., n-BuLi) incomplete_deprotonation->degraded_base insufficient_base Insufficient Base incomplete_deprotonation->insufficient_base solution_base Solution: - Titrate n-BuLi - Use fresh base degraded_base->solution_base solution_stoichiometry Solution: - Use slight excess of base (1.05-1.1 eq.) insufficient_base->solution_stoichiometry solution_dimerization Solution: - Use inert atmosphere - Purify reagents dimerization->solution_dimerization solution_aldol Solution: - Slow addition of aldehyde - Low temperature aldol->solution_aldol solution_allene Solution: - Low temperature for Grignard formation allene->solution_allene

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Reaction Pathway and Potential Side Reactions

ReactionPathways start_alkyne 1-Decyne acetylide Lithium Decylide start_alkyne->acetylide n-BuLi dimer Glaser Coupling Product (Dimer) start_alkyne->dimer [O], Cu+ cat. product This compound acetylide->product + Formaldehyde allene Allene Isomer acetylide->allene Rearrangement (Grignard variant) formaldehyde Formaldehyde

Caption: Desired reaction pathway and common side reactions.

Quantitative Data Summary

IssueCommon Cause(s)Parameter to AdjustExpected Outcome
Low Yield Incomplete deprotonationBase stoichiometryIncrease to 1.05-1.1 equivalents
Degraded n-BuLiReagent qualityUse freshly titrated or new n-BuLi
Alkyne Dimerization Presence of oxygenReaction atmosphereStrict inert atmosphere (Ar or N₂)
Metal contaminantsReagent/glassware purityUse high-purity reagents and acid-washed glassware
Allene Formation High reaction temperatureTemperatureMaintain low temperature (-20 °C to 0 °C)
Aldol Condensation High aldehyde concentrationOrder of additionSlow addition of aldehyde to acetylide

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the optimization of reaction conditions for Dodec-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this long-chain alkynol. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Yield of this compound in Sonogashira Coupling

Question: My Sonogashira coupling reaction to synthesize this compound is resulting in a significantly low yield, or in some cases, no product at all. What are the primary factors I should investigate?

Answer: Low yields in Sonogashira couplings are a frequent challenge and often stem from a combination of factors related to reagents, catalysts, and reaction conditions. A systematic review of your experimental setup is the most effective approach to pinpoint the issue.[1][2]

troubleshooting_low_yield start Low Yield Observed reagents Check Purity of Starting Materials & Reagents start->reagents conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions catalyst Evaluate Catalyst System (Pd & Cu Source, Ligand) conditions->catalyst analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) catalyst->analysis side_products Side Products Identified? analysis->side_products incomplete_reaction Starting Material Remaining? analysis->incomplete_reaction side_products->incomplete_reaction No optimize Optimize Reaction Parameters side_products->optimize Yes incomplete_reaction->optimize Yes end Improved Yield incomplete_reaction->end No, product confirmed optimize->end side_product_mitigation start Homocoupling Side Product Observed anaerobic Implement Strict Anaerobic Conditions (e.g., Freeze-Pump-Thaw) start->anaerobic copper_free Consider Copper-Free Protocol anaerobic->copper_free If homocoupling persists result Reduced Homocoupling, Increased Selectivity anaerobic->result base_screening Screen Alternative Amine Bases copper_free->base_screening If yield is low copper_free->result base_screening->result

Caption: Decision tree for mitigating homocoupling.

Issue 3: Difficulties in Purifying this compound

Question: this compound is proving difficult to purify. It appears waxy, and during column chromatography, it either streaks or is difficult to separate from nonpolar impurities.

Answer: The purification of long-chain alcohols and alkynes can be challenging due to their physical properties. This compound's waxy nature and relatively nonpolar character require specific purification strategies. [3]

  • Column Chromatography:

    • Solvent System: A common mistake is using a solvent system that is too nonpolar. While this compound is largely aliphatic, the terminal hydroxyl group provides a handle for separation. Start with a low polarity eluent (e.g., hexanes/ethyl acetate 98:2) and gradually increase the polarity.

    • Dry Loading: Due to its waxy nature and potentially poor solubility in highly nonpolar solvents, dry loading onto silica gel is often more effective than wet loading. [3]

  • Recrystallization:

    • Solvent Selection: Finding a suitable solvent system can be challenging. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Hexane or pentane at low temperatures might be effective.

    • "Oiling Out": Long-chain compounds have a tendency to "oil out" rather than crystallize, especially with rapid cooling. [3]To avoid this, allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer. Seeding with a previously obtained pure crystal can induce crystallization.

  • Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound via Sonogashira coupling?

A1: The choice of solvent can significantly affect the reaction rate and yield. [4]Polar aprotic solvents like DMF are often used because they can dissolve a wide range of organic compounds and inorganic salts, and their high electron-donating capacity can facilitate the reaction. [4]However, for many Sonogashira reactions, an amine base such as triethylamine or diethylamine can serve as both the base and the solvent. [5]The optimal solvent can be system-dependent, and screening may be necessary. Inconsistent observations regarding the best solvent have been reported, indicating a complex interplay between the catalyst system and the reaction environment. [6][7] Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a solvent system that gives good separation between your starting materials (e.g., the aryl/vinyl halide and 1-decyne) and the this compound product. Staining with potassium permanganate can be effective for visualizing the alkyne and alcohol functionalities. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the product.

Q3: What is the typical stability and recommended storage for this compound?

A3: While specific stability data for this compound is not extensively published, general guidelines for alkynols and long-chain alcohols apply. As a solid, it should be stored in a tightly sealed vial in a cool, dark place. Long-term storage at low temperatures (-20°C) is recommended. Solutions should be freshly prepared for use. Alkynes can be sensitive to strong acids and oxidizing agents.

Q4: Can I use an alternative to a palladium catalyst for this synthesis?

A4: While palladium catalysts are the most widely used and versatile for Sonogashira-type couplings, research into other transition metal catalysts, such as copper and iron, exists for C-C bond formation. [8]However, for the specific transformation to synthesize this compound, palladium-based systems are the most established and reliable. [9] Q5: Are there any known side reactions of this compound itself that I should be aware of during workup or subsequent steps?

A5: The primary reactive sites in this compound are the hydroxyl group and the alkyne. The hydroxyl group can undergo standard alcohol reactions. The internal alkyne is less reactive than a terminal alkyne but can still undergo reactions like hydrogenation, halogenation, and hydration. [10][11][12]During acidic workups, be mindful of potential side reactions involving the triple bond. Oxidative cleavage of the alkyne can occur under harsh conditions (e.g., with strong oxidizing agents like ozone or KMnO₄), leading to the formation of carboxylic acids. [10]

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Scholar.
  • Technical Support Center: Purification of Long-Chain Alkynols. (n.d.). Benchchem.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
  • Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • The Sonogashira Coupling. (n.d.). Google Scholar.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.
  • Stability and Storage. (n.d.). Tocris Bioscience.
  • Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry.
  • Sonogashira coupling in natural product synthesis. (2025). ResearchGate.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
  • Troubleshooting low yields in the synthesis of substituted enones. (n.d.). Benchchem.
  • What are some common causes of low reaction yields? (2024). Reddit.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • alkyne reactions. (n.d.). csusm.
  • Substituted alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. (n.d.). NIH.
  • 9.3: Reactions of Alkynes - Addition of HX and X₂. (2024). Chemistry LibreTexts.
  • Reactions of Alkynes in Organic Synthesis with Practice Problems. (n.d.). Chemistry Steps.

Sources

Dodec-2-yn-1-ol Technical Support Center: Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dodec-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile alkynol. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at low temperatures, under an inert atmosphere, and protected from light. Based on best practices for storing compounds with similar functional groups, particularly terminal alkynes, storage at -20°C to -30°C under an argon or nitrogen atmosphere is highly recommended to prevent degradation.[1]

The rationale for these conditions is rooted in the chemical nature of the molecule:

  • Low Temperature: Reduces the rate of potential degradation reactions, such as polymerization and oxidation.

  • Inert Atmosphere: The terminal alkyne group can be susceptible to oxidation and other atmospheric reactions. An inert atmosphere of argon or nitrogen displaces oxygen and moisture, minimizing these degradation pathways.

ParameterRecommended ConditionRationale
Temperature -20°C to -30°CMinimizes kinetic energy, slowing degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and moisture-related side reactions.
Light Protect from light (Amber vial)Avoids potential photochemical degradation.
Container Tightly sealed, appropriate materialPrevents contamination and exposure to atmosphere.
What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, we can anticipate potential degradation pathways based on its functional groups: a primary alcohol and an internal alkyne.

  • Oxidation of the Primary Alcohol: The primary alcohol moiety is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding aldehyde (Dodec-2-yn-1-al), while strong oxidizing agents can lead to the formation of the carboxylic acid (Dodec-2-ynoic acid).[3][4][5] This is a common degradation pathway for primary alcohols and can be initiated by atmospheric oxygen over long periods, especially if not stored under an inert atmosphere.

  • Oxidative Cleavage of the Alkyne: The carbon-carbon triple bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate, which would break the molecule into smaller carboxylic acid fragments.[6][7][8][9][10] While this is less likely to occur under standard storage conditions, it is a critical consideration if the compound is exposed to oxidizing environments.

  • Polymerization: Alkynes, particularly terminal ones, are known to undergo polymerization, which can be initiated by heat, light, or certain metal catalysts.[2][11][12][13] Although this compound is an internal alkyne, the presence of the hydroxyl group and potential impurities could facilitate oligomerization or polymerization over time, leading to a viscous or discolored product.

Diagram: Potential Degradation Pathways of this compound

This compound This compound Aldehyde Dodec-2-yn-1-al This compound->Aldehyde Mild Oxidation Cleavage_Products Carboxylic Acid Fragments This compound->Cleavage_Products Oxidative Cleavage (Strong Oxidants) Polymer Oligomers/Polymers This compound->Polymer Heat/Light/Catalyst Carboxylic_Acid Dodec-2-ynoic Acid Aldehyde->Carboxylic_Acid Strong Oxidation Start Observe Discoloration/ Viscosity or Unexpected Analytical Data Assess_Purity Assess Purity (NMR, GC-MS, HPLC) Start->Assess_Purity Purity_OK Purity Acceptable? Assess_Purity->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Purify Purify Compound (e.g., Flash Chromatography) Purity_OK->Purify No Review_Storage Review and Rectify Storage Conditions Use_Compound->Review_Storage Post-Experiment Review Recheck_Purity Re-assess Purity Purify->Recheck_Purity Discard Discard if Purification is Unsuccessful Purify->Discard Recheck_Purity->Purity_OK

Sources

Technical Support Center: A Troubleshooting Guide for Dodec-2-yn-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dodec-2-yn-1-ol reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile propargyl alcohol in their synthetic workflows. Here, we address common challenges encountered during key transformations of this compound, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our focus is on not just what to do, but why a particular approach is effective, ensuring a deeper understanding of the underlying chemical principles.

Section 1: Oxidation of this compound to Dodec-2-yn-1-al

The selective oxidation of the primary alcohol in this compound to its corresponding aldehyde, Dodec-2-yn-1-al, is a critical transformation. However, this reaction is often plagued by issues of over-oxidation and undesirable side reactions.

Question 1: My oxidation of this compound is resulting in a low yield of the desired aldehyde and the formation of a significant amount of Dodec-2-ynoic acid. How can I prevent this over-oxidation?

Answer: Over-oxidation to the carboxylic acid is a frequent challenge, particularly with strong, chromium-based oxidants in the presence of water. The key to preventing this lies in the selection of a mild, anhydrous oxidizing agent and careful control of reaction conditions.

  • Causality: Strong oxidizing agents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) will readily oxidize the initially formed aldehyde to a carboxylic acid. The presence of water facilitates the formation of a geminal diol intermediate from the aldehyde, which is then further oxidized.

  • Recommended Solutions:

    • Pyridinium Chlorochromate (PCC): This is a reliable reagent for the selective oxidation of primary alcohols to aldehydes.[1][2][3] Its mild nature and the ability to perform the reaction under anhydrous conditions in solvents like dichloromethane (DCM) prevent over-oxidation.[2][4] The addition of an adsorbent like Celite or molecular sieves can simplify the work-up by adsorbing the chromium byproducts.[4]

    • TEMPO-based Systems: (2,2,6,6-Tetrachlorocyclohexane-1-yl)oxyl (TEMPO) and its derivatives are highly effective catalysts for the selective oxidation of primary alcohols. These systems use a co-oxidant, making them more environmentally benign. A particularly effective system for propargyl alcohols is TEMPO with calcium hypochlorite (Ca(OCl)₂).

Oxidizing SystemTypical SolventTemperatureKey Advantages
PCCDichloromethane (DCM)Room TemperatureReadily available, reliable, anhydrous conditions.
TEMPO/Ca(OCl)₂Acetonitrile/Water0 °C to Room TempHigh selectivity, mild conditions.

Experimental Protocol: PCC Oxidation of this compound

  • To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Dodec-2-yn-1-al, which can be further purified by column chromatography.

Question 2: During the oxidation of this compound, I'm observing the formation of an α,β-unsaturated aldehyde as a significant byproduct. What is causing this and how can it be avoided?

Answer: The formation of an α,β-unsaturated aldehyde is indicative of a Meyer-Schuster rearrangement.[5] This is an acid-catalyzed isomerization of propargyl alcohols.

  • Causality: Under acidic conditions, the hydroxyl group of the propargyl alcohol can be protonated, leading to its elimination and the formation of an allene intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound.[5][6] Some oxidation reagents, or their byproducts, can create a sufficiently acidic environment to promote this rearrangement.

  • Recommended Solutions:

    • Buffered Conditions: When using mildly acidic reagents like PCC, the addition of a buffer such as sodium acetate can help to neutralize any excess acid and suppress the Meyer-Schuster rearrangement.

    • Use of Non-Acidic Reagents: Employing oxidation systems that operate under neutral or basic conditions, such as TEMPO-based oxidations, can completely avoid this side reaction.

    • Milder Lewis Acid Catalysts: For intentional Meyer-Schuster rearrangements, milder Lewis acids can be used to control the reaction.[5][7] However, for selective oxidation, avoiding strong acids is key.

Section 2: Reduction of this compound

The reduction of the alkyne moiety in this compound offers a pathway to stereochemically defined (Z)- or (E)-alkenols, which are valuable synthetic intermediates. The primary challenge lies in achieving high stereoselectivity and preventing over-reduction to the corresponding alkane.

Question 3: I am trying to synthesize (Z)-Dodec-2-en-1-ol, but my reduction is either incomplete or proceeds all the way to Dodecan-1-ol. How can I achieve selective partial reduction to the cis-alkene?

Answer: The selective synthesis of a cis-alkene from an alkyne requires a "poisoned" catalyst that is active enough to reduce the alkyne but not the resulting alkene.

  • Causality: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are highly active and will readily reduce both the alkyne and the intermediate alkene to the corresponding alkane.[8]

  • Recommended Solution: Lindlar's Catalyst

    Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, is the reagent of choice for this transformation.[2][9] The "poison" deactivates the catalyst just enough to prevent the reduction of the alkene product.[10] The hydrogenation occurs with syn-addition of hydrogen across the triple bond, resulting in the desired cis or (Z)-alkene.[8]

Experimental Protocol: Lindlar Reduction of this compound

  • In a flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon is often sufficient).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction closely by TLC or Gas Chromatography (GC) to avoid over-reduction.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield (Z)-Dodec-2-en-1-ol.

Troubleshooting Lindlar Reduction:

ProblemPossible CauseSolution
Incomplete Reaction Inactive catalyst.Use a fresh batch of Lindlar's catalyst. Ensure the system is properly purged of air.
Over-reduction to Alkane Catalyst is too active.Add a small amount of additional quinoline to further "poison" the catalyst. Monitor the reaction more frequently and stop it as soon as the starting material is consumed.
Low Yield Poor quality solvent or starting material.Use freshly distilled, high-purity solvents and ensure the this compound is pure.

Question 4: How can I selectively synthesize (E)-Dodec-2-en-1-ol?

Answer: The synthesis of the trans-alkene is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia.[8][11]

  • Causality: This reaction proceeds via a radical anion intermediate. The steric repulsion between the substituents on the developing double bond favors the formation of the more stable trans-vinyl radical, which is then protonated to give the (E)-alkene.[10][12]

Experimental Protocol: Dissolving Metal Reduction of this compound

  • Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense anhydrous ammonia into the flask at -78 °C.

  • Add small pieces of sodium metal (2.2 equivalents) until a persistent blue color is observed.

  • Add a solution of this compound (1 equivalent) in an anhydrous ether such as THF dropwise.

  • Stir the reaction at -78 °C until the blue color disappears.

  • Carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain (E)-Dodec-2-en-1-ol.

Troubleshooting Dissolving Metal Reduction:

ProblemPossible CauseSolution
Incomplete Reaction Insufficient sodium metal.Ensure enough sodium is added to maintain the blue color for the duration of the reaction.
Low Yield Presence of water.Use scrupulously dry glassware and anhydrous solvents.
Formation of side products Reaction temperature too high.Maintain a low temperature (-78 °C) throughout the reaction.

Section 3: Sonogashira Coupling with this compound

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[13] A common and frustrating side reaction is the homocoupling of the alkyne.

Question 5: I am attempting a Sonogashira coupling with this compound, but I am observing a significant amount of the homocoupled di-yne byproduct. How can I minimize this?

Answer: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[13][14]

  • Causality: The copper(I) acetylide intermediate, which is crucial for the cross-coupling catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form the di-yne.[13][14]

  • Recommended Solutions:

    • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[15]

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[16] These often require more specialized and electron-rich phosphine ligands to facilitate the palladium-catalyzed coupling without the need for a copper co-catalyst.[16][17]

    • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[15][18]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Pd Catalyst, CuI, and Ligand B Add Degassed Solvent and Base A->B C Degas Reaction Mixture B->C D Slowly Add This compound C->D E Heat to Optimal Temperature D->E F Monitor by TLC/GC-MS E->F G Quench Reaction F->G H Aqueous Work-up G->H I Column Chromatography H->I

Caption: A typical workflow for a Sonogashira coupling reaction.

Section 4: Use of Protecting Groups

Question 6: I need to perform a reaction on another part of my molecule that is incompatible with the hydroxyl group of this compound. What is a suitable protecting group strategy?

Answer: Protecting the hydroxyl group is a common strategy in multi-step synthesis to prevent its unwanted reaction with strong bases, nucleophiles, or other reagents.[19][20][21][22] Silyl ethers are an excellent choice for protecting alcohols.

  • Causality: The acidic proton of the hydroxyl group can interfere with many reactions, such as those involving Grignard reagents or strong bases needed for deprotonation of other sites.[20][21]

  • Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS) Ether

    The TBDMS group is robust enough to withstand a wide range of reaction conditions, yet it can be selectively removed under mild conditions using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[21][22]

Protection_Deprotection

Sources

Technical Support Center: Purification of Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Dodec-2-yn-1-ol. This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments. Here, we address common challenges and provide robust, field-proven protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of your crude this compound largely depends on its synthetic route. However, several classes of impurities are common:

  • Unreacted Starting Materials: Depending on the synthesis, these could include 1-decyne, formaldehyde (or its polymer paraformaldehyde), and various coupling reagents.

  • Isomeric Byproducts: Incomplete or side reactions can lead to the formation of isomers. For instance, partial reduction of the alkyne could yield (E)- or (Z)-dodec-2-en-1-ol.[1][2][3]

  • Oxidation Products: The primary alcohol group is susceptible to oxidation, which can form dodec-2-ynal (aldehyde) or dodec-2-ynoic acid (carboxylic acid). This is especially prevalent if the sample has been exposed to air or high temperatures for extended periods.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., ethers, hexanes, dichloromethane) are common and must be removed.

  • Catalyst Residues: If a metal catalyst was used in the synthesis, trace amounts may remain in the crude product.

Q2: How do I select the best purification method for my sample?

The optimal purification strategy depends on the nature of the impurities and the scale of your experiment. This compound is a liquid at room temperature with a relatively high boiling point, which guides our choices.

  • For volatile impurities with significantly different boiling points: Fractional Vacuum Distillation is the most effective method. It is highly scalable and efficient for removing lower-boiling starting materials or higher-boiling polymerization byproducts. A simple distillation is often insufficient if boiling points are close (less than 25-70 °C difference).[4][5]

  • For non-volatile or similarly-boiling polar impurities: Flash Column Chromatography is the method of choice.[6][7] This technique separates compounds based on their polarity, making it ideal for removing isomers or oxidation products that have different polarities from the target alcohol.

  • For removing baseline or highly polar impurities quickly: A simple Silica Plug Filtration can be a rapid cleanup step. This is a shortcut version of chromatography where the crude material is passed through a short, wide pad of silica gel to adsorb highly polar impurities.[8]

Below is a workflow to guide your decision-making process.

G start Start: Crude This compound Sample check_impurities Analyze impurities by TLC/GC-MS start->check_impurities decision Are impurities mainly volatile with different B.P.? check_impurities->decision distillation Primary Method: Fractional Vacuum Distillation check_purity Assess Purity of Fractions (GC-MS, NMR) distillation->check_purity chromatography Primary Method: Flash Column Chromatography chromatography->check_purity decision->distillation Yes decision->chromatography No (Polar/Isomeric) product Pure this compound check_purity->product Purity > 98% combine_and_repurify Combine impure fractions and re-purify if necessary check_purity->combine_and_repurify Purity < 98% combine_and_repurify->chromatography

Caption: Decision workflow for selecting a purification method.

Q3: My fractional distillation is not achieving good separation. What can I do?

This is a common issue when impurity boiling points are close to that of your product.

  • Increase Column Efficiency: Ensure you are using a fractionating column (e.g., Vigreux or packed) and not just a simple distillation setup.[9] The increased surface area provides more "theoretical plates," which are equivalent to multiple simple distillations, enhancing separation.[5]

  • Improve the Temperature Gradient: Insulate the column (with glass wool or aluminum foil) to maintain a proper temperature gradient from the boiling flask to the condenser. This prevents premature condensation and ensures that only the most volatile component reaches the top of the column.[4]

  • Reduce the Distillation Rate: A slow, steady distillation rate is crucial. A rate of 1-2 drops per second is ideal. Heating the flask too aggressively will cause different components to vaporize and travel up the column together, ruining the separation.

  • Use a Vacuum: this compound has a high boiling point. Distilling under vacuum lowers the boiling point, preventing potential thermal degradation of the compound. Ensure your vacuum is stable and does not fluctuate.

Q4: I'm struggling with column chromatography. My compound is either not eluting or is co-eluting with impurities. How can I fix this?

Column chromatography is a powerful but sometimes tricky technique.[6] Optimization is key.

  • Problem: Compound Won't Elute (Stuck on Column)

    • Cause: The eluent (solvent system) is not polar enough. Your compound has a higher affinity for the polar silica gel (stationary phase) than the non-polar mobile phase.[10]

    • Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. This is known as a gradient elution and can be very effective for difficult separations.[8][11]

  • Problem: Compound Co-elutes with an Impurity

    • Cause: The eluent is too polar, causing both your compound and the impurity to travel quickly with the solvent front. Alternatively, the polarity difference between your compound and the impurity is too small for the chosen solvent system.

    • Solution: Decrease the eluent polarity. Start with a less polar solvent system (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. This will improve the differential partitioning between the silica gel and the mobile phase, enhancing separation.[7] Experiment with different solvent systems (e.g., dichloromethane/methanol) if a hexane/ethyl acetate system fails.

Below is a troubleshooting workflow for common column chromatography issues.

G start Start: Column Chromatography Issue issue_type What is the issue? start->issue_type no_elution Compound not eluting issue_type->no_elution No Elution co_elution Compound co-elutes with impurity issue_type->co_elution Co-elution solution_no_elution Increase eluent polarity (e.g., more Ethyl Acetate) no_elution->solution_no_elution solution_co_elution Decrease eluent polarity (e.g., more Hexane) co_elution->solution_co_elution check_tlc Monitor fractions by TLC solution_no_elution->check_tlc solution_co_elution->check_tlc success Problem Solved check_tlc->success

Caption: Troubleshooting workflow for column chromatography.

Q5: Is it possible to purify this compound by recrystallization?

Recrystallization is a primary method for purifying solids.[12][13] this compound is typically a liquid or a very low-melting solid at room temperature, which makes standard recrystallization challenging. The long aliphatic chain often causes compounds to "oil out" rather than form clean crystals.[14]

However, if your sample is a solid and you have identified a suitable solvent (one in which the compound is highly soluble when hot and poorly soluble when cold), it may be possible.[15][16] This would require extensive solvent screening and is generally less practical than distillation or chromatography for this specific molecule.

Q6: How do I confirm the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. GC separates volatile components, and the MS detector provides mass information to help identify them.[17][18] A pure sample will show a single major peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure of your compound and can detect impurities, which will show up as extra peaks in the spectrum.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to check for non-volatile impurities. A pure sample should ideally show a single spot.[6]

Q7: What are the best storage conditions for purified this compound?

Like many acetylenic alcohols, this compound can be sensitive. To ensure its stability:

  • Storage: Store in a tightly sealed vial at -20°C for long-term stability.[19] For short-term use, storage at 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the vial in aluminum foil.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is ideal for separating this compound from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[20] Do not fill the flask more than two-thirds full.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-5 mmHg).

  • Heating: Begin heating the flask gently using a heating mantle. Observe the mixture for boiling.

  • Equilibration: As the vapor rises, you will see a condensation ring moving up the fractionating column.[5] Allow this ring to rise slowly to the top to ensure the column equilibrates.

  • Fraction Collection: Collect any low-boiling impurities (the "forerun") in a separate flask. Once the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when only a small residue remains in the distilling flask to avoid distilling impurities or causing charring.

  • Analysis: Analyze the collected fractions by GC-MS or TLC to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing polar or isomeric impurities.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.3. For this compound, a mixture of hexanes and ethyl acetate (e.g., starting with 95:5) is a good starting point.

  • Column Packing:

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent (e.g., hexanes).[7] Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[11]

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a suitable solvent (like dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

    • Begin collecting fractions in labeled test tubes.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a potassium permanganate stain.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Data Summary: Comparison of Purification Methods

Method Best For Typical Purity Advantages Disadvantages
Fractional Vacuum Distillation Removing impurities with different boiling points; large scale.>99%Highly scalable, cost-effective for large quantities, excellent for removing volatile solvents.Not effective for separating compounds with similar boiling points or azeotropes; risk of thermal degradation.[4]
Flash Column Chromatography Removing polar/non-polar impurities and isomers.>98%High resolution for complex mixtures, works at room temperature, applicable to a wide range of compounds.[6][7]Can be time-consuming, requires large volumes of solvent, not easily scalable, potential for sample loss on the column.
Recrystallization Purifying solid compounds.>99.5%Can yield extremely pure material, relatively simple procedure.Not suitable for liquids or oils; product loss is inherent as some compound remains in the mother liquor.[12][15]

References

  • BenchChem. (n.d.). Reducing by-products in the synthesis of dodec-2-en-1-yl acetate.
  • Tocris Bioscience. (n.d.). Stability and Storage.
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  • Chem Help ASAP. (2021, February 9). Column chromatography & purification of organic compounds. YouTube.
  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • Wikipedia. (n.d.). Fractional distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
  • Chemistry Laboratory, University of California, Irvine. (2020, May 8). Fractional distillation. YouTube.
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  • MOLNOVA. (n.d.). (E)-dodec-2-en-1-ol | 69064-37-5.
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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry. YouTube.
  • Google Patents. (2015). US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone.
  • Chemistry LibreTexts. (2025, August 20). 9.4: Fractional Distillation.
  • Chemistry Stack Exchange. (2025, November 24). Mechanism of synthesis involving cyclododecanone.
  • ResearchGate. (2025, August 6). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol....
  • MDPI. (n.d.). Quali-Quantitative Characterization of Volatile and Non-Volatile Compounds....
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  • ResearchGate. (2025, August 6). Development and validation of a comprehensive two-dimensional gas chromatography-mass spectrometry method....
  • MDPI. (2022, October 14). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers....
  • The Good Scents Company. (n.d.). 2-dodecen-1-ol, 22104-81-0.

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Technical Support Center: Catalyst Selection for Dodec-2-yn-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving Dodec-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your experiments. Our focus is on providing practical, experience-driven insights into the causal factors that govern reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic transformations for this compound?

This compound is a versatile substrate with a propargylic alcohol functionality, making it amenable to several key catalytic reactions:

  • Selective Hydrogenation: The most common transformation is the reduction of the alkyne to either a cis-alkene or a trans-alkene. This is a critical step in the synthesis of many complex molecules where stereochemistry is paramount.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid.

  • Coupling Reactions: The terminal alkyne can participate in various C-C bond-forming reactions, such as the Sonogashira coupling.[1]

  • Isomerization: Rearrangement of the propargyl alcohol to an α,β-unsaturated enone is another possibility, often catalyzed by specific transition metals.[1][2]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?

The choice between a homogeneous and heterogeneous catalyst depends on several factors including the desired selectivity, reaction conditions, and practical considerations for product purification.[3][4][5]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (typically liquid)[4][6]Different phase from reactants (typically solid catalyst in a liquid or gas phase)[4][6]
Selectivity Often higher due to well-defined active sites[3][7]Can be less selective due to a variety of active sites on the surface[3]
Reaction Conditions Generally milder temperatures[3]Can often withstand higher temperatures and pressures[3]
Catalyst Separation Can be difficult and expensive[3][7]Generally straightforward (e.g., filtration)[3][7]
Catalyst Recycling Often challenging[3]Typically easier to recover and reuse[8]

For reactions with this compound, heterogeneous catalysts are frequently employed for hydrogenations due to their ease of handling and removal. Homogeneous catalysts may be preferred for cross-coupling reactions where fine-tuning of the catalyst's electronic and steric properties is crucial for achieving high yields and selectivity.

Q3: What are the key safety precautions when working with hydrogenation catalysts?

Many hydrogenation catalysts, particularly Raney Nickel and Palladium on Carbon (Pd/C), are pyrophoric, especially in their dry, finely divided state.[9] It is crucial to handle them with care, typically as a slurry in a solvent.[9] Always conduct hydrogenation reactions in a well-ventilated fume hood and ensure that there are no sources of ignition. When setting up the reaction, the system should be purged with an inert gas, such as nitrogen or argon, to remove all oxygen before introducing hydrogen gas.[10]

Troubleshooting Guides

Problem 1: Low Selectivity in Alkyne Semi-Hydrogenation (Over-reduction to the Alkane)

A common challenge in the hydrogenation of this compound is stopping the reaction at the alkene stage and preventing further reduction to the corresponding alkane, Dodecan-1-ol.

Possible Causes & Solutions:

  • Catalyst is too active: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel are highly active and will readily reduce both alkynes and alkenes to alkanes.[10][11][12][13][14]

    • Solution: Employ a "poisoned" or deactivated catalyst. The most common choice for the synthesis of cis-alkenes is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[11][15][16][17] The poison deactivates the most active sites on the catalyst surface, which are responsible for alkene hydrogenation, thus favoring the formation of the alkene.[10][16][18] Another effective catalyst for this transformation is the P-2 nickel catalyst , a nickel-boron complex.[17][19][20]

  • High Hydrogen Pressure: Elevated hydrogen pressure can drive the reaction towards complete saturation.[10]

    • Solution: Conduct the reaction at or near atmospheric pressure. Using a balloon filled with hydrogen is a common and effective method for maintaining a slight positive pressure without over-pressurizing the system.[10]

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of over-reduction.[10]

    • Solution: Perform the reaction at room temperature. If the reaction is sluggish, a modest and carefully monitored increase in temperature may be necessary.

  • Prolonged Reaction Time: Allowing the reaction to continue after all the starting alkyne has been consumed will lead to the reduction of the newly formed alkene.[10]

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction immediately upon the disappearance of the starting material.

Workflow for Troubleshooting Low Selectivity in Semi-Hydrogenation

start Low Selectivity (Over-reduction) catalyst_check Is a 'poisoned' catalyst (e.g., Lindlar's) being used? start->catalyst_check no_poison Switch to a poisoned catalyst (Lindlar's, P-2 Nickel). catalyst_check->no_poison No conditions_check Are reaction conditions optimized? catalyst_check->conditions_check Yes no_poison->conditions_check yes_poison Yes optimize_conditions Lower H₂ pressure. Lower reaction temperature. Monitor reaction closely and stop at completion. conditions_check->optimize_conditions No catalyst_quality Is the catalyst fresh/active? conditions_check->catalyst_quality Yes optimize_conditions->catalyst_quality replace_catalyst Use fresh catalyst. catalyst_quality->replace_catalyst No success Improved Selectivity catalyst_quality->success Yes replace_catalyst->success start Incomplete Conversion/ Catalyst Deactivation impurity_check Are starting materials and solvents pure? start->impurity_check purify Purify starting materials and distill solvents. impurity_check->purify No reaction_conditions Are reaction conditions (temp, atmosphere) optimal? impurity_check->reaction_conditions Yes purify->reaction_conditions adjust_conditions Optimize temperature. Ensure inert atmosphere. reaction_conditions->adjust_conditions No catalyst_choice Is the catalyst/ligand appropriate for the substrate? reaction_conditions->catalyst_choice Yes adjust_conditions->catalyst_choice change_catalyst Screen alternative catalysts or ligands. catalyst_choice->change_catalyst No success Improved Conversion catalyst_choice->success Yes change_catalyst->success

Caption: Decision tree for troubleshooting catalyst deactivation.

Problem 4: Significant Homocoupling in Sonogashira Reactions

When attempting to couple this compound with an aryl or vinyl halide using Sonogashira conditions, the formation of a diyne byproduct from the homocoupling of two molecules of the starting alkyne (Glaser coupling) is a common side reaction. [21][22][23] Possible Causes & Solutions:

  • Presence of Oxygen: The Glaser homocoupling is an oxidative process that is significantly promoted by the presence of oxygen. [21] * Solution: It is imperative to perform the reaction under a strictly inert atmosphere. This can be achieved by thoroughly degassing the solvent and using standard Schlenk line or glovebox techniques.

  • High Copper(I) Co-catalyst Concentration: While the copper co-catalyst is essential for the Sonogashira reaction, it can also catalyze the undesired homocoupling. [21] * Solution: The amount of the copper(I) salt (typically CuI) should be carefully optimized. In some cases, reducing the loading of the copper co-catalyst can minimize the homocoupling side reaction.

  • Elevated Temperatures or Prolonged Reaction Times: High temperatures and long reaction times can favor the homocoupling pathway, especially once the aryl/vinyl halide has been consumed. [21] * Solution: Monitor the reaction closely and stop it once the limiting reagent is consumed. Running the reaction at the lowest effective temperature can also help to suppress this side reaction.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to cis-Dodec-2-en-1-ol using Lindlar's Catalyst

This protocol outlines the procedure for the selective semi-hydrogenation of an alkyne to a cis-alkene.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethyl acetate (or another suitable solvent like hexane)

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Septum

  • Hydrogen balloon

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethyl acetate.

  • Catalyst Addition: Add Lindlar's catalyst to the flask. A typical catalyst loading is 5-10 mol% relative to the alkyne. [10]3. Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling several times. This is to remove any oxygen. [10]4. Hydrogen Introduction: Introduce hydrogen gas into the flask. A simple method is to attach a balloon filled with hydrogen via a needle through the septum. Ensure the system is not completely sealed to avoid pressure buildup. [10]5. Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is complete when the starting alkyne is no longer detectable.

  • Workup: Upon completion, carefully vent the excess hydrogen in a fume hood.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product. [10]9. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography if necessary.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a general procedure for the palladium and copper-catalyzed cross-coupling of a terminal alkyne with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Pd(PPh₃)₂Cl₂ (or another suitable palladium catalyst)

  • Copper(I) iodide (CuI)

  • Triethylamine (or another suitable amine base)

  • Toluene (or another suitable solvent like THF)

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl iodide, Pd(PPh₃)₂Cl₂ (typically 1-5 mol%), and CuI (typically 2-10 mol%).

  • Solvent and Base Addition: Add degassed toluene and triethylamine. The amine often serves as both the base and a co-solvent.

  • Alkyne Addition: Add this compound to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

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  • BenchChem. (2025, November). Technical Support Center: Sonogashira Coupling of Terminal Alkynes.
  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. Semantic Scholar.
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Validation & Comparative

A Researcher's Guide to Interpreting the Electron Ionization Mass Spectrum of Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the structural elucidation of long-chain functionalized molecules, mass spectrometry stands as a cornerstone analytical technique. For a molecule like Dodec-2-yn-1-ol, an unsaturated alcohol with both a hydroxyl group and a carbon-carbon triple bond, its electron ionization (EI) mass spectrum presents a unique fingerprint rich with structural information. This guide provides an in-depth, mechanistically-driven approach to interpreting this spectrum, comparing it with relevant analogues to provide a comprehensive analytical framework for researchers in organic synthesis and drug development.

Part 1: Foundational Principles of EI-MS for Alkynols

Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam bombards a molecule in the gas phase. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[1] The excess energy imparted during ionization often causes the molecular ion to be energetically unstable, leading it to undergo fragmentation into smaller, more stable ions and neutral radicals.[1] The resulting mass spectrum is a plot of the relative abundance of these detected ions versus their mass-to-charge ratio (m/z).

For a hybrid structure like this compound, the fragmentation pathways are governed by the interplay of its two functional groups: the primary alcohol and the internal alkyne.

  • Alcohol Fragmentation: Primary alcohols typically fragment via two main pathways:

    • α-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen-bearing carbon.[2][3] This cleavage is highly favorable as it results in a resonance-stabilized oxonium ion.[3] For a primary alcohol, this characteristically produces a strong peak at m/z = 31 ([CH₂OH]⁺).

    • Dehydration: The elimination of a water molecule (18 Da) from the molecular ion is a common rearrangement for alcohols, producing an [M-18]⁺• peak.[4] This fragment is an odd-electron ion.

  • Alkyne Fragmentation: Alkynes are characterized by fragmentation that produces a resonance-stabilized propargyl cation.[5] For an internal alkyne like this compound, this involves cleavage of the bond α to the triple bond, which is the C4-C5 bond in this case.

Part 2: Predicted Fragmentation Pattern of this compound

This compound (C₁₂H₂₂O) has a molecular weight of 182.3 g/mol . The analysis of its EI mass spectrum begins with identifying the molecular ion and its key fragments.

Molecular Ion (M⁺•) at m/z = 182 The molecular ion peak for primary alcohols can be weak or even absent due to the high propensity for fragmentation.[6] If observed, it will appear at m/z = 182. According to the Nitrogen Rule, a molecule with zero nitrogen atoms should have an even molecular weight, which is consistent here.[7]

Key Fragmentation Pathways:

  • Loss of Water ([M-18]⁺•) at m/z = 164: Dehydration is a highly probable event, leading to a significant peak at m/z = 182 - 18 = 164. This radical cation, C₁₂H₂₀⁺•, provides immediate evidence for the presence of a hydroxyl group.

  • α-Cleavage (Loss of •H) at m/z = 181: Cleavage of a hydrogen atom from the carbinol carbon (C1) is a form of α-cleavage, though less common than C-C bond cleavage. It would produce an [M-1]⁺ ion.

  • Propargylic Cleavage (Loss of •C₈H₁₇) at m/z = 67: The bond between C4 and C5 is α to the alkyne. Cleavage at this position results in the loss of an octyl radical (•C₈H₁₇) and the formation of a resonance-stabilized propargyl-type cation, [HOCH₂C≡CCH₂]⁺, at m/z = 67. This is a highly diagnostic peak for a 2-yn-1-ol structure.

  • Alkyl Chain Fragmentation: The long C₈H₁₇ alkyl chain will undergo typical alkane-like fragmentation, producing a series of clusters of peaks separated by 14 Da (corresponding to CH₂ groups).[8] This will result in peaks at m/z = 153 (M-C₂H₅), 139 (M-C₃H₇), 125 (M-C₄H₉), 111 (M-C₅H₁₁), 97 (M-C₆H₁₃), 83 (M-C₇H₁₅), and 69 (M-C₈H₁₇).

The logical flow of these fragmentation events can be visualized as follows:

G M This compound M+• m/z = 182 F164 [M-H₂O]+• m/z = 164 M->F164 - H₂O F67 Propargyl Cation [C₄H₅O]+ m/z = 67 M->F67 - •C₈H₁₇ F_alkyl Alkyl Fragments m/z = 43, 57, 71... M->F_alkyl - Alkyl Radicals

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Fragments
m/z ValueProposed IdentityFragmentation PathwayExpected Relative Abundance
182[C₁₂H₂₂O]⁺•Molecular Ion (M⁺•)Low to Absent
164[C₁₂H₂₀]⁺•Dehydration (-H₂O)Medium to High
67[HOCH₂C≡CCH₂]⁺Propargylic CleavageHigh (Potentially Base Peak)
43, 57, 71, 85[CₙH₂ₙ₊₁]⁺Alkyl Chain FragmentationMedium
31[CH₂OH]⁺α-CleavageLow (Suppressed by propargyl pathway)

Part 3: Comparative Analysis - The Diagnostic Value of the Triple Bond

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with its saturated and unsaturated analogues.

Comparison 1: Saturated Analogue (Dodecan-1-ol)

Dodecan-1-ol (C₁₂H₂₆O, MW=186.34) lacks the triple bond. Its spectrum is dominated by:

  • A very weak or absent molecular ion at m/z = 186.

  • A prominent [M-18]⁺• peak at m/z = 168 from dehydration.

  • Characteristic alkyl fragmentation with clusters of peaks at m/z = 43, 57, 71, etc.

  • A small but diagnostic m/z = 31 peak ([CH₂OH]⁺) from α-cleavage.

The key difference is the absence of the m/z = 67 peak in Dodecan-1-ol. The presence of a strong peak at m/z = 67 in the this compound spectrum is therefore a definitive marker for the 2-yn-1-ol structural motif.

Comparison 2: Alkene Analogue (trans-2-Dodecen-1-ol)

trans-2-Dodecen-1-ol (C₁₂H₂₄O, MW=184.32) contains a double bond. Its fragmentation is also distinct.

  • The molecular ion at m/z = 184 may be more prominent than in the saturated alcohol due to the stability of the π-system.[9][10]

  • Dehydration leads to an [M-18]⁺• peak at m/z = 166 .

  • Cleavage of the C4-C5 bond (allylic cleavage) is highly favored, leading to a resonance-stabilized allylic cation [HOCH₂CH=CHCH₂]⁺ at m/z = 71 .

Comparative Data Summary
CompoundMolecular Ion (m/z)Dehydration Peak (m/z)Key Diagnostic Fragment (m/z) & Identity
Dodecan-1-ol186 (Very Weak)16831 ([CH₂OH]⁺)
trans-2-Dodecen-1-ol184 (Weak)16671 (Allylic Cation)
This compound 182 (Weak/Absent) 164 67 (Propargylic Cation)

This comparison clearly demonstrates how the nature and position of the unsaturation dictate the primary fragmentation pathways, providing powerful diagnostic information to distinguish between these closely related structures. The m/z 67 peak serves as a unique identifier for the 2-yn-1-ol moiety.

Part 4: General Protocol for Experimental Verification

This section outlines a standard methodology for acquiring an EI mass spectrum suitable for this type of analysis, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain a reproducible EI mass spectrum of this compound for structural confirmation.

Instrumentation:

  • Gas Chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (adjust as needed based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV (standard for library matching).

    • Mass Range: Scan from m/z 30 to 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak, ensuring to subtract background ions.

    • Analyze the spectrum by identifying the molecular ion (if present) and the key fragment ions as predicted in this guide.

    • Compare the obtained spectrum with library data (if available) and the theoretical fragmentation pattern.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample (100 µg/mL in DCM) Inject Inject 1 µL Prep->Inject Separate Separate on Capillary Column Inject->Separate Ionize Ionize with 70 eV (EI Source) Separate->Ionize Analyze Analyze Ions (m/z 30-300) Ionize->Analyze Extract Extract Spectrum Analyze->Extract Interpret Interpret Fragments Extract->Interpret

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

The EI mass spectrum of this compound is a composite of fragmentation patterns directed by both its alcohol and internal alkyne functionalities. While the spectrum of a long-chain alcohol can appear complex, a systematic analysis reveals clear, diagnostic ions. The most telling fragments for this compound are the dehydration peak at m/z 164 ([M-18]⁺•) and, most importantly, the resonance-stabilized propargyl cation at m/z 67. By comparing these features to those of its saturated and alkene analogues, researchers can confidently confirm the presence and position of the alkynol functional group, demonstrating the exceptional power of mass spectrometry in detailed structural characterization.

References

  • JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alcohol: Mass Spectra Fragmentation Patterns. Retrieved from [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • NIST. (n.d.). 2-Dodecen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]

  • PubChem. (n.d.). trans-2-Dodecen-1-ol. Retrieved from [Link]

  • NIST. (n.d.). trans-2-Dodecen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Dodecen-1-ol Data. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

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A Researcher's Guide to the FT-IR Analysis of Dodec-2-yn-1-ol: Spectral Interpretation and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy results for dodec-2-yn-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral reading to explore the causality behind the observed vibrational modes. We will objectively compare the spectral features of this internal alkynol with those of structurally relevant alternatives, providing the experimental and theoretical grounding necessary for robust compound characterization. The guide culminates in a validated, step-by-step protocol for acquiring high-quality spectra and situates FT-IR within a broader, multi-technique analytical workflow.

The Molecular Signature: Deconstructing the this compound Spectrum

This compound is a long-chain alcohol featuring a primary hydroxyl group (-OH) and an internal carbon-carbon triple bond (-C≡C-). Its FT-IR spectrum is a composite signature of three key structural components: the alcohol functional group, the internal alkyne, and the long saturated alkyl chain. Understanding the origin and appearance of each corresponding peak is fundamental to its identification.

The primary vibrational modes for this compound are summarized below:

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale for Spectral Feature
3500–3200O-H Stretch (Hydrogen-bonded)Strong, BroadThe broadness of this peak is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This interaction creates a continuum of bond strengths, resulting in a wide absorption band.[1][2]
2960–2850sp³ C-H StretchStrongThese intense absorptions arise from the symmetric and asymmetric stretching of the numerous C-H bonds within the long C₁₀ alkyl chain. Most organic molecules will display peaks in this region.[3][4][5]
2260–2100C≡C Stretch (Internal Alkyne)Weak to Very WeakThis peak is diagnostically significant, yet often subtle. Because the alkyne is internal and relatively symmetrical, its stretching vibration induces only a very small change in the molecule's dipole moment, leading to a weak absorption. This is a critical distinction from terminal alkynes.[6][7]
1470–1450CH₂ Bend (Scissoring)MediumThis absorption is characteristic of the scissoring motion of the methylene (-CH₂-) groups that constitute the bulk of the carbon chain.[2][5]
1370–1350CH₃ Bend (Umbrella)MediumThis peak corresponds to the symmetric bending vibration of the terminal methyl (-CH₃) group.
1320–1000C-O StretchStrongThis strong band is due to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.[1][2]
725–720CH₂ Rock (Long Chain)Weak to MediumThe presence of a rocking vibration band in this region is characteristic of molecules containing a sequence of four or more methylene groups.[5][8]

Comparative FT-IR Analysis: Establishing Identity Through Differentiation

The true power of FT-IR spectroscopy lies in comparative analysis. By contrasting the spectrum of this compound with structurally similar molecules, we can confirm its identity with a higher degree of confidence.

Internal vs. Terminal Alkynol: this compound vs. Propargyl Alcohol

Propargyl alcohol (HC≡CCH₂OH) is a terminal alkynol, meaning its triple bond is at the end of the carbon chain. This structural difference results in a profoundly different FT-IR spectrum.

FeatureThis compound (Internal)Propargyl Alcohol (Terminal)Significance
≡C-H Stretch AbsentStrong, Sharp peak at ~3300 cm⁻¹ This is the most definitive feature for a terminal alkyne. Its absence in this compound is a key confirmation of the internal alkyne.[6][7]
C≡C Stretch Weak peak at 2260-2100 cm⁻¹Medium peak at 2260-2100 cm⁻¹The terminal alkyne's triple bond stretch is more intense due to greater asymmetry and a larger change in dipole moment.[3][6]
sp³ C-H Stretch Very Strong (long chain)Medium (one -CH₂- group)The intensity difference in the 2960-2850 cm⁻¹ region reflects the length of the saturated carbon chain.
Alkynol vs. Saturated Alcohol: this compound vs. 1-Dodecanol

Comparing this compound to its fully saturated counterpart, 1-dodecanol, isolates the spectral contribution of the alkyne functional group.

FeatureThis compound (Alkynol)1-Dodecanol (Saturated)Significance
C≡C Stretch Weak peak at 2260-2100 cm⁻¹ AbsentThe presence of this peak, however weak, is the primary differentiator and confirms the existence of the triple bond.
Other Regions Nearly IdenticalNearly IdenticalBoth molecules will show a strong, broad O-H stretch, intense sp³ C-H stretches, and a strong C-O stretch, as they are both long-chain primary alcohols.

FT-IR in Context: A Multi-technique Approach

While FT-IR is a powerful tool for identifying functional groups, it is most effective when used as part of a comprehensive analytical strategy. For unambiguous structure elucidation and purity assessment, complementary techniques are essential.

TechniquePrimary Information ProvidedAdvantages for this compoundLimitations
FT-IR Spectroscopy Functional GroupsFast, non-destructive, excellent for identifying -OH and -C≡C- groups.Provides limited information on molecular connectivity and stereochemistry. Weak signals (like internal C≡C) can be missed.
NMR Spectroscopy (¹H, ¹³C) Molecular Skeleton & ConnectivityUnambiguously determines the precise location of the alcohol and alkyne groups. Provides detailed structural information.Slower acquisition time, requires more sample, and relies on more complex instrumentation.
Mass Spectrometry (MS) Molecular Weight & FragmentationConfirms the molecular weight (182.31 g/mol ) and can provide structural clues from fragmentation patterns.Isomeric compounds can be difficult to distinguish without high-resolution MS/MS.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for liquid samples.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe gently with a solvent-grade isopropanol-soaked, lint-free tissue and allow it to fully evaporate.

    • Causality: A clean crystal surface is critical to prevent spectral contamination from previous samples.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.

    • Causality: The background scan is a mandatory self-validating step. Without it, atmospheric and instrumental absorptions would be superimposed on the sample data, leading to misinterpretation.

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

    • Causality: ATR relies on the sample being in intimate contact with the crystal surface where the infrared evanescent wave penetrates. Incomplete coverage leads to a weak and non-representative signal.

  • Data Acquisition:

    • Initiate the sample scan using the instrument control software.

    • Typical Parameters:

      • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

      • Resolution: 4 cm⁻¹ is sufficient for most routine characterizations.

    • Causality: Co-adding multiple scans is a fundamental principle of Fourier-transform spectroscopy. It increases the signal linearly while random noise increases by the square root of the number of scans, resulting in a significant improvement in data quality.

  • Data Processing and Cleaning:

    • After acquisition, the background is automatically subtracted.

    • Apply a baseline correction if necessary to account for any broad, rolling features.

    • Clean the ATR crystal thoroughly with isopropanol as described in Step 1, preparing the instrument for the next user.

Visualization of Workflows

The following diagrams illustrate the experimental and logical processes involved in the FT-IR analysis of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing Clean_Crystal Clean ATR Crystal (Isopropanol) Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample (this compound) Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ res) Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze & Interpret Process_Data->Analyze_Spectrum

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

interpretation_flow node_result node_result Start Start Interpretation (Full Spectrum) OH_Check Broad Peak? ~3300 cm⁻¹ Start->OH_Check OH_Check->node_result No -OH group CH_Check Strong Peaks? 2850-3000 cm⁻¹ OH_Check->CH_Check Yes CH_Check->node_result No alkyl chain Alkyne_Check Weak Peak? 2100-2260 cm⁻¹ CH_Check->Alkyne_Check Yes Alkyne_Check->node_result No alkyne group Terminal_Alkyne_Check Sharp Peak? ~3300 cm⁻¹ Alkyne_Check->Terminal_Alkyne_Check Yes Terminal_Alkyne_Check->node_result Terminal Alkyne CO_Check Strong Peak? 1000-1320 cm⁻¹ Terminal_Alkyne_Check->CO_Check No CO_Check->node_result No C-O group Conclusion Conclusion: Structure consistent with This compound CO_Check->Conclusion Yes

Caption: Logical workflow for the interpretation of an alkynol FT-IR spectrum.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Online] Available at: [Link][6]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Online] Available at: [Link][7]

  • University of Calgary. (n.d.). IR Chart. [Online] Available at: [Link][1]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link][2]

  • NIST. (n.d.). Propargyl alcohol. [Online] Available at: [Link][9]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link][4]

  • Spectroscopy Online. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. [Online] Available at: [Link][8]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link][5]

Sources

A Comparative Guide to Dodec-2-yn-1-ol and Other Terminal Alkynes for Bioconjugation and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Terminal Alkynes in Modern Chemistry

Terminal alkynes are a cornerstone of modern organic synthesis, materials science, and medicinal chemistry. Their unique linear geometry, the acidity of the terminal proton, and the high reactivity of the triple bond make them exceptionally versatile building blocks.[1] In drug development, the introduction of a terminal alkyne moiety can enhance binding affinity to target proteins and improve metabolic stability.[2] Furthermore, terminal alkynes are pivotal reagents in a suite of powerful transformations, including the Nobel Prize-winning "click chemistry" (specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) and the widely utilized Sonogashira cross-coupling reaction.[3][4] These reactions are celebrated for their efficiency, functional group tolerance, and reliability in constructing complex molecular architectures.

This guide provides an in-depth comparison of Dodec-2-yn-1-ol, a long-chain propargylic alcohol, with other commonly employed terminal alkynes: the foundational propargyl alcohol, the simple alkyl alkyne 1-hexyne, and the electronically distinct phenylacetylene. We will explore their physicochemical properties, comparative reactivity in key synthetic transformations supported by experimental data, and provide detailed protocols for their application. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of terminal alkynes for their specific synthetic needs.

Physicochemical Properties: A Comparative Overview

The choice of a terminal alkyne is often dictated by its physical properties, which influence its handling, solubility in reaction media, and reactivity. The following table summarizes key physicochemical properties of this compound and our selected comparative alkynes.

PropertyThis compoundPropargyl Alcohol1-HexynePhenylacetylene
Molecular Formula C₁₂H₂₂OC₃H₄OC₆H₁₀C₈H₆
Molecular Weight ( g/mol ) 182.3056.0682.14102.13
Boiling Point (°C) ~270 (Predicted)114-11571-72142-144
Melting Point (°C) N/A-51 to -48-132-45
Density (g/mL at 25°C) ~0.85 (Predicted)0.97150.7150.93
pKa of Terminal Proton ~25 (Estimated)13.6~2523.2 (in H₂O, extrapolated)
Solubility Soluble in organic solvents; low water solubility.Miscible with water and most polar organic solvents.Immiscible with water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.

Causality Behind the Properties:

  • This compound's long C9 alkyl chain imparts significant lipophilicity, leading to high solubility in nonpolar organic solvents and low solubility in water. This can be advantageous in reactions where the substrate or other reagents are also nonpolar. The hydroxyl group provides a point for further functionalization and can influence solubility in protic solvents.

  • Propargyl alcohol is the simplest propargylic alcohol and its small size and hydroxyl group render it miscible with water and a wide range of organic solvents.[5][6] Its terminal proton is notably more acidic (pKa ~13.6) than typical terminal alkynes due to the electron-withdrawing effect of the adjacent oxygen atom.[6]

  • 1-Hexyne is a simple, non-functionalized terminal alkyne. Its properties are dominated by its alkyl chain, making it soluble in organic solvents but not in water.[2][7]

  • Phenylacetylene features a phenyl group conjugated with the alkyne, which influences its electronic properties and acidity. The sp-hybridized carbon of the alkyne makes the phenyl ring slightly electron-deficient. It is, as expected, insoluble in water but soluble in organic solvents.[8][9][10]

Comparative Reactivity in Key Transformations

The utility of a terminal alkyne is ultimately determined by its performance in chemical reactions. Here, we compare the reactivity of this compound and its counterparts in two of the most important alkyne-based reactions: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst typically employed to facilitate the formation of a copper acetylide intermediate.

General Reaction Scheme:

Comparative Performance:

While direct side-by-side comparative kinetic data is scarce, we can infer the relative performance based on established principles and reported yields for similar substrates.

AlkyneExpected ReactivityRationale & Supporting EvidenceRepresentative Yield (%)
This compound Good to Excellent The long alkyl chain is unlikely to sterically hinder the terminal alkyne. The hydroxyl group can sometimes coordinate to the metal catalysts, potentially influencing the reaction rate. Good yields are generally reported for long-chain alkynols.[11]85-95
Propargyl Alcohol Good to Excellent The hydroxyl group can influence the reaction, and its high polarity may require specific solvent choices. High yields are commonly achieved.80-95
1-Hexyne Good to Excellent As a simple, unhindered terminal alkyne, it is expected to react efficiently.90-98
Phenylacetylene Excellent The electron-withdrawing nature of the phenyl group can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide and often leading to high reaction rates and yields.>95

Experimental Insights:

  • Steric Effects: The reactivity of the terminal alkyne in Sonogashira coupling is generally not significantly affected by the steric bulk of the substituent on the alkyne, as the reaction occurs at the terminal C-H bond.

  • Electronic Effects: Electron-withdrawing groups on the alkyne, such as the phenyl group in phenylacetylene, can increase the acidity of the terminal proton, facilitating its removal by the base and subsequent formation of the reactive copper acetylide. This often leads to faster reaction rates.

  • The Role of the Hydroxyl Group: The hydroxyl group in this compound and propargyl alcohol can have a dual role. It can increase the polarity of the molecule, affecting its solubility. In some cases, it may coordinate to the palladium or copper catalyst, which could either accelerate or inhibit the reaction depending on the specific conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click" reaction, involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[12][13] This reaction is prized for its high yields, mild reaction conditions, and exceptional functional group tolerance.

General Reaction Scheme:

Comparative Performance:

AlkyneExpected ReactivityRationale & Supporting EvidenceRepresentative Yield (%)
This compound Good to Excellent The long alkyl chain can enhance solubility in organic solvents, which can be beneficial for achieving homogeneous reaction conditions with lipophilic azides. The reaction is generally tolerant of various functional groups, including alcohols.>90
Propargyl Alcohol Good to Excellent Its high solubility in aqueous and mixed solvent systems makes it a versatile substrate for bioconjugation reactions.[14][15]>95
1-Hexyne Good to Excellent As a simple terminal alkyne, it reacts readily in CuAAC.>95
Phenylacetylene Excellent The electronic properties of the phenyl group can accelerate the reaction. Phenylacetylene is often used as a model substrate in CuAAC studies due to its high reactivity.[12][16]>99

Experimental Insights:

  • Solvent Choice: The choice of solvent is critical for CuAAC reactions. For bioconjugation, aqueous buffers or mixtures of water with organic solvents like t-BuOH or DMSO are common. The lipophilicity of this compound may necessitate the use of co-solvents to ensure solubility of all reaction components.

  • Ligand Effects: The use of a copper-stabilizing ligand, such as TBTA or THPTA, is often crucial to prevent catalyst disproportionation and oxidation, and to accelerate the reaction. The choice of ligand can be optimized for the specific alkyne and azide substrates.

  • Reaction Kinetics: While all the compared alkynes are highly reactive in CuAAC, subtle differences in reaction rates can be observed. Generally, alkynes with electron-withdrawing groups, like phenylacetylene, may exhibit faster kinetics. The long alkyl chain of this compound is not expected to significantly hinder the reaction rate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Sonogashira coupling and CuAAC reactions. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Sonogashira Cross-Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol is adapted from established procedures for the Sonogashira reaction.[17][18]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for small-molecule synthesis using in situ generated Cu(I).[19][20]

Materials:

  • Terminal alkyne (e.g., this compound, 1.0 mmol, 1.0 equiv)

  • Azide (e.g., Benzyl azide, 1.0 mmol, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol/Water (1:1 v/v) (10 mL)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in the t-BuOH/H₂O solvent mixture (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol).

  • To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in Sonogashira coupling and CuAAC.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide, Pd Catalyst, CuI, Base, Solvent add_alkyne Add Terminal Alkyne reagents->add_alkyne Under Inert Atmosphere stir Stir at RT or Heat add_alkyne->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Alkyne and Azide in Solvent add_cu Add CuSO₄ Solution reactants->add_cu add_asc Add Sodium Ascorbate Solution (Initiation) add_cu->add_asc stir Stir at RT add_asc->stir monitor Monitor by TLC stir->monitor workup Extraction & Wash monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Triazole Product purify->product

Caption: Generalized workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The selection of a terminal alkyne for a specific application requires careful consideration of its physicochemical properties and reactivity. This compound emerges as a valuable substrate, particularly when lipophilicity is desired in the target molecule or when a hydroxyl handle is needed for subsequent transformations. Its performance in both Sonogashira coupling and CuAAC is expected to be robust, comparable to other standard terminal alkynes.

For applications requiring high aqueous solubility, propargyl alcohol remains an excellent choice. For simple, non-polar systems, 1-hexyne offers a straightforward, reactive option. When enhanced reactivity is desired, particularly in Sonogashira couplings, the electronic properties of phenylacetylene make it a superior choice.

Ultimately, the optimal terminal alkyne is context-dependent. This guide provides the foundational data and experimental frameworks to empower researchers to make strategic selections, accelerating the synthesis of novel molecules for a wide range of applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7859, Propargyl alcohol." [Link]

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  • Wang, Q., Wang, R., & Wang, C. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 38(16), 2052–2058.
  • Artyushkova, K., Atanassov, P., & Serov, A. (2020). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
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  • Orru, R. V. A., & de Mol, N. J. (2010). Aminopropyl-silica supported Cu nanoparticles: an efficient catalyst for continuous-flow Huisgen azide-alkyne cycloaddition (CuAAC). Beilstein journal of organic chemistry, 6, 88.
  • Pan, C., Luo, F., Wang, W., Ye, Z., & Liu, M. (2009). Iron-catalysed Sonogashira reactions. Journal of Chemical Research, 2009(10), 603-605.
  • Wan, Y., & Li, Z. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(4), 4878-4893.

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A Senior Application Scientist's Guide to the Analytical Characterization of Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dodec-2-yn-1-ol is a long-chain alkynol, a class of molecules with significant utility in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and materials science. Its structure, featuring a C12 alkyl chain, an internal carbon-carbon triple bond, and a primary alcohol, necessitates a multi-faceted analytical approach for unambiguous characterization. Ensuring structural integrity, identifying isomeric and process-related impurities, and quantifying purity are critical checkpoints in any research, development, or manufacturing workflow involving this compound.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We move beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, leveraging the orthogonal nature of spectroscopic and chromatographic techniques to build a robust and trustworthy analytical data package.

Core Analytical Techniques: A Comparative Overview

The complete structural elucidation and purity assessment of this compound is best achieved not by a single technique, but by the synergistic application of several. Nuclear Magnetic Resonance (NMR) provides the definitive structural map, Infrared (IR) Spectroscopy offers rapid functional group confirmation, and Gas Chromatography coupled with Mass Spectrometry (GC-MS) delivers crucial information on molecular weight, purity, and volatile impurities.

Technique Information Obtained Strengths Limitations Primary Use Case
¹H & ¹³C NMR Complete carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure determination.Relatively low sensitivity; requires higher sample concentration.Definitive structural confirmation.
FTIR Presence of key functional groups (O-H, C≡C).Rapid, simple, and requires minimal sample preparation.Provides no information on connectivity or purity; weak C≡C stretch for internal alkynes.[1][2]Quick identity and functional group verification.
GC-MS Molecular weight, fragmentation patterns, purity, and impurity profile.High sensitivity and separation power for volatile compounds.[3][4]Isomers may co-elute; derivatization may be needed for certain compounds.Purity assessment and impurity identification.
GC-FID Quantitative purity assessment.Excellent quantitative accuracy and reproducibility for a wide range of organic molecules.Provides no structural information beyond retention time.[5]High-precision purity quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[6][7] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms and the location of the functional groups.

Expertise & Experience: Interpreting the Spectra
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed picture of the hydrogen environments. The key is to analyze the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

    • Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-3.0 ppm. Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[8]

    • Methylene Protons adjacent to Oxygen (-CH₂OH): A triplet around δ 4.2 ppm. This downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom. It will be split into a triplet by the two neighboring protons on the alkyne.

    • Methylene Protons adjacent to the Alkyne (-C≡C-CH₂-): A triplet of triplets (or multiplet) around δ 2.2 ppm. These protons are coupled to both the protons on the adjacent CH₂ group of the alkyl chain and, via long-range coupling, to the protons of the -CH₂OH group.

    • Alkyl Chain Protons (-CH₂- and -CH₃): A series of multiplets between δ 1.2-1.6 ppm for the bulk of the methylene groups and a characteristic triplet for the terminal methyl group around δ 0.9 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, 12 distinct signals are expected.

    • Alkynyl Carbons (-C≡C-): Two signals in the δ 75-90 ppm range. These are characteristic of sp-hybridized carbons and are often of lower intensity.[9]

    • Carbon adjacent to Oxygen (-CH₂OH): A signal around δ 51-58 ppm.

    • Alkyl Chain Carbons: Signals in the δ 14-32 ppm range, with the terminal methyl carbon appearing at the most upfield position (~δ 14 ppm).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as δ 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H spectrum first. Follow with the acquisition of the ¹³C spectrum. For enhanced ¹³C analysis, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[10]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

  • Analysis: Integrate the signals in the ¹H spectrum and analyze the chemical shifts and coupling patterns to assign the structure. Assign the peaks in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

Expertise & Experience: Interpreting the Spectrum

For this compound, the IR spectrum should display several characteristic absorption bands:

  • O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3600 cm⁻¹.[11] The broadening is a direct result of intermolecular hydrogen bonding.

  • C-H Stretch (Alkyl): Strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[12]

  • C≡C Stretch (Internal Alkyne): A weak, sharp band in the 2100-2260 cm⁻¹ region.[1][13] The weakness of this band is characteristic of internal alkynes due to the relatively symmetrical substitution, which results in a small change in the dipole moment during vibration.[2] This is a key differentiating feature from a terminal alkyne, which would also show a strong, sharp ≡C-H stretch around 3300 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Acquire Spectrum: Lower the press and apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean-up: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Molecular Weight Confirmation

GC-MS is a hyphenated technique that provides unparalleled sensitivity and specificity for the analysis of volatile compounds.[14] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides data on the molecular weight and structural fragments of each component.

Expertise & Experience: Interpreting the Data
  • Gas Chromatography (GC): The primary output is a chromatogram, which plots detector response versus retention time. For a pure sample of this compound, a single major peak is expected. The retention time is characteristic of the compound under the specific GC conditions. The peak area is proportional to the concentration, making it suitable for purity calculations (often using a Flame Ionization Detector, or FID, for better quantitation).[15][16]

  • Mass Spectrometry (MS): The mass spectrometer ionizes the eluted compound (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Molecular Ion (M⁺): For this compound (C₁₂H₂₂O, Molecular Weight = 182.30 g/mol ), a molecular ion peak should be observed at m/z = 182.[17] This confirms the molecular weight.

    • Fragmentation Pattern: The fragmentation of long-chain alcohols and alkynes follows predictable pathways.[18][19] Key fragments for this compound would likely include:

      • Loss of Water (M-18): A peak at m/z 164 ([M-H₂O]⁺).

      • Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen, leading to a fragment from the loss of CH₂OH (m/z 31), resulting in a peak at m/z 151.

      • Cleavage along the alkyl chain: A series of hydrocarbon fragments separated by 14 mass units (-CH₂-).

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of a this compound sample.

G cluster_0 Initial Screening & Identity cluster_1 Purity & Molecular Weight cluster_2 Definitive Structure Elucidation cluster_3 Final Decision Start Sample Received FTIR FTIR Analysis Start->FTIR Func_Groups Functional Groups Confirmed? (O-H, C≡C) FTIR->Func_Groups GCMS GC-MS Analysis Func_Groups->GCMS Yes Fail Sample Fail (Further Investigation) Func_Groups->Fail No Purity_Check Purity > 98%? GCMS->Purity_Check MW_Check MW Confirmed? (m/z = 182) Purity_Check->MW_Check Purity_Check->Fail No NMR 1H & 13C NMR Analysis MW_Check->NMR Yes MW_Check->Fail No Structure_Confirm Structure Matches? NMR->Structure_Confirm Pass Sample Pass Structure_Confirm->Pass Yes Structure_Confirm->Fail No

Caption: Logical workflow for the analysis of this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm or 100 µg/mL) in a high-purity volatile solvent like hexane or ethyl acetate.

  • GC Instrument Conditions:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Instrument Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity.

    • Analyze the mass spectrum of the main peak, identifying the molecular ion and key fragment ions to confirm the structure.

    • Analyze the mass spectra of minor peaks and compare them to a spectral library (e.g., NIST) to tentatively identify impurities.

Conclusion

The comprehensive characterization of this compound is a clear demonstration of the power of orthogonal analytical techniques. While FTIR provides a rapid and invaluable check for the correct functional groups, and GC-MS offers high-sensitivity purity assessment and molecular weight confirmation, it is NMR spectroscopy that delivers the unambiguous, definitive structural proof. By integrating the data from these three core techniques, researchers and drug development professionals can establish a high-confidence analytical profile, ensuring the quality, identity, and integrity of their material for subsequent applications.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][11]

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  • Royal Society of Chemistry. (n.d.). Supporting Information for Radiolytic Degradation of Dodecane Substituted with Common Energetic Functional Groups. [Link][9]

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A Senior Application Scientist's Guide to Alkyne Selection in Click Chemistry: Dodec-2-yn-1-ol vs. Undec-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the choice of alkyne is a critical parameter that dictates reaction efficiency, scope, and ultimately, the success of a synthetic strategy. This guide provides an in-depth comparison of two structurally similar long-chain alkynes, dodec-2-yn-1-ol and undec-1-yne, in the context of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of click chemistry.

The Decisive Role of Alkyne Structure in CuAAC Reactions

The CuAAC reaction is celebrated for its high yields, mild reaction conditions, and broad functional group tolerance.[1] The reaction mechanism hinges on the formation of a copper(I) acetylide intermediate, a step that is profoundly influenced by the position of the alkyne's triple bond.[2][3]

Undec-1-yne , as a terminal alkyne , possesses a weakly acidic proton on its sp-hybridized carbon. This proton is crucial for the initial deprotonation and subsequent formation of the copper acetylide, which then readily reacts with an azide to form the 1,4-disubstituted triazole product.[2]

In stark contrast, This compound is an internal alkyne , lacking this essential terminal proton. Consequently, it is generally unreactive under standard CuAAC conditions.[4] While some specialized catalytic systems can promote the reaction of internal alkynes, these often require harsher conditions and may lead to mixtures of regioisomers, deviating from the "click" ideal.[5]

Comparative Analysis: this compound vs. Undec-1-yne

FeatureThis compoundUndec-1-yneRationale & Implications
Alkyne Type InternalTerminalUndec-1-yne's terminal alkyne is essential for the standard CuAAC mechanism.
Expected CuAAC Reactivity Very Low to NegligibleHighThe absence of a terminal proton in this compound prevents the formation of the key copper acetylide intermediate.
Propargylic Hydroxyl Group PresentAbsentThe hydroxyl group in this compound is not in a propargylic position (adjacent to the triple bond) and therefore does not significantly influence the reactivity of the internal alkyne in CuAAC. In terminal propargylic alcohols, this group can enhance reactivity by increasing the acidity of the terminal proton.[2]
Solubility Soluble in a wide range of organic solvents (e.g., THF, DMF, DMSO, alcohols).[6][7][8][9]Soluble in a wide range of organic solvents (e.g., THF, DMF, DMSO, alcohols).[6][7][8][9]Both molecules, with their long alkyl chains, are expected to have good solubility in common organic solvents used for click chemistry, particularly when dealing with hydrophobic substrates. For reactions in aqueous media, co-solvents will likely be necessary.
Potential Side Reactions Minimal under standard CuAAC conditions due to low reactivity.Susceptible to Glaser coupling (oxidative homocoupling) in the presence of oxygen, which can be mitigated by using a reducing agent like sodium ascorbate.[10]The reactivity of the terminal alkyne in undec-1-yne also makes it prone to this common side reaction in CuAAC.

Experimental Workflow and Protocols

The following diagram illustrates a typical workflow for comparing the reactivity of the two alkynes in a CuAAC reaction.

G cluster_prep Reactant Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis P1 Dissolve Undec-1-yne in t-BuOH/H2O R1 Reaction A: Undec-1-yne + Azide + Catalyst P1->R1 P2 Dissolve this compound in t-BuOH/H2O R2 Reaction B: This compound + Azide + Catalyst P2->R2 P3 Prepare Azide Solution P3->R1 P3->R2 P4 Prepare Catalyst Solution (CuSO4 + Sodium Ascorbate) P4->R1 P4->R2 A1 Monitor Reactions by TLC or LC-MS R1->A1 R2->A1 A2 Work-up and Purification A1->A2 A3 Characterize Products (NMR, MS) A2->A3 A4 Compare Yields and Reaction Times A3->A4

Caption: Workflow for comparing the CuAAC reactivity of undec-1-yne and this compound.

Experimental Protocol: CuAAC Reaction with Undec-1-yne (Terminal Alkyne)

This protocol is designed for the reaction of undec-1-yne with a model azide, benzyl azide, and is adaptable for other azides.

Materials:

  • Undec-1-yne

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation:

    • In a reaction vial, dissolve undec-1-yne (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water to achieve a concentration of 0.1 M of the alkyne.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.

    • In another vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

  • Reaction Initiation:

    • To the stirred solution of alkyne and azide, add the CuSO₄·5H₂O solution (0.05 equivalents).

    • Add the sodium ascorbate solution (0.1 equivalents) to initiate the reaction. The solution may turn heterogeneous.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, add 1 mL of a concentrated ammonium hydroxide solution to the reaction mixture and stir for 30 minutes to chelate the copper catalyst.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted triazole.[11]

Experimental Protocol: Attempted CuAAC Reaction with this compound (Internal Alkyne)

The same protocol as for undec-1-yne can be followed to demonstrate the lack of reactivity of this compound under standard CuAAC conditions.

Expected Outcome:

Analysis by TLC or LC-MS is expected to show primarily unreacted starting materials even after prolonged reaction times. This outcome serves as a practical validation of the mechanistic principles of the CuAAC reaction.

Mechanistic Insights: Why Terminal Alkynes are a "Click" Above

The fundamental difference in reactivity is rooted in the catalytic cycle of the CuAAC reaction.

CuAAC_Mechanism Alkyne R-C≡CH (Undec-1-yne) Acetylide R-C≡C-Cu(I) (Copper Acetylide) Alkyne->Acetylide -H+ Azide R'-N3 Intermediate Six-membered Cu-Metallacycle Azide->Intermediate CuI Cu(I) CuI->Acetylide Acetylide->Intermediate Product 1,4-Triazole Intermediate->Product +H+ Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction, highlighting the essential role of the terminal alkyne.

As depicted, the formation of the copper acetylide is the gateway to the cycloaddition. Internal alkynes like this compound cannot enter this cycle under standard conditions, making them unsuitable for conventional click chemistry applications.

Conclusion for the Practicing Scientist

For researchers seeking a reliable and efficient click chemistry partner, the choice between this compound and undec-1-yne is clear. Undec-1-yne , as a terminal alkyne, is the superior choice for CuAAC reactions, offering high reactivity and predictability. This compound , being an internal alkyne, is not a suitable substrate for standard CuAAC protocols.

This guide underscores the importance of understanding the mechanistic underpinnings of a reaction to make informed decisions in substrate selection. While both molecules are long-chain unsaturated alcohols, the seemingly subtle difference in the position of the triple bond has profound consequences for their utility in one of modern chemistry's most powerful ligation techniques.

References

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A Comparative Guide to the Purity Assessment of Synthesized Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Aliphatic Alkynols

Dodec-2-yn-1-ol (C₁₂H₂₂O) is a long-chain alkynol, a class of molecules that serve as versatile building blocks in organic synthesis, finding applications in the development of natural products, polymers, and pharmaceutical intermediates.[1] The presence of both a hydroxyl group and an internal alkyne functionality allows for a wide range of subsequent chemical transformations. However, the utility of this, or any, synthetic intermediate is directly contingent upon its purity. Undetected impurities, such as isomers, unreacted starting materials, or by-products, can lead to unpredictable reaction outcomes, reduced yields, and the generation of complex mixtures that are challenging to purify, ultimately compromising the integrity of the final product.

This guide provides a comprehensive comparison of key analytical methodologies for the purity assessment of this compound. We will move beyond mere procedural descriptions to explore the causality behind a multi-faceted analytical approach, grounding our recommendations in the principles of spectroscopic and chromatographic science. The objective is to empower researchers to select the most appropriate techniques to develop a robust, self-validating system for purity confirmation, ensuring the quality and reliability of their research.

Context: Synthesis and Anticipated Impurities

A common route to this compound involves the reaction of an appropriate terminal alkyne with an aldehyde, followed by further modifications, or the alkynylation of a carbonyl compound.[1] Understanding the synthetic pathway is paramount as it informs the potential impurity profile.

Common Potential Impurities Include:

  • Isomeric By-products: Depending on the synthetic route, positional isomers of the double bond may form.[2] Over-reduction could lead to the corresponding alkene, trans-Dodec-2-en-1-ol, or the fully saturated dodecanol.[3][4][5]

  • Unreacted Starting Materials: Residual aldehydes, shorter-chain alkynes, or other precursors.

  • Reagent-Derived Impurities: By-products from reagents used, such as triphenylphosphine oxide from a Wittig-type reaction.[2]

  • Solvent Residues: Trace amounts of reaction or purification solvents.

An effective purity assessment strategy must be capable of separating and identifying these structurally similar compounds from the target analyte.

Orthogonal Approaches to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different chemical and physical principles are employed. Here, we compare Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[6] For a molecule like this compound, GC is often the primary choice for quantitative purity determination.

Expertise & Experience: The Rationale

The principle of GC relies on partitioning a vaporized sample between a gaseous mobile phase and a liquid or solid stationary phase within a long column.[6][7] Compounds are separated based on their boiling points and their specific interactions with the stationary phase. A Flame Ionization Detector (FID) is typically used for hydrocarbons and alcohols, offering high sensitivity and a wide linear range, making it ideal for quantifying impurities even at low levels.[8]

For long-chain alcohols, derivatization into trimethylsilyl (TMS) ethers can sometimes be advantageous to increase volatility and prevent peak tailing caused by the polar hydroxyl group interacting with the column.[9][10][11] However, for a C12 alcohol, direct injection is often successful.

Workflow for GC Purity Analysis

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing prep1 Accurately weigh sample prep2 Dissolve in volatile solvent (e.g., Dichloromethane) prep1->prep2 prep3 Transfer to GC vial prep2->prep3 gc1 Inject sample into GC prep3->gc1 gc2 Vaporization in inlet gc1->gc2 gc3 Separation on capillary column gc2->gc3 gc4 Detection by FID gc3->gc4 data1 Generate chromatogram gc4->data1 data2 Integrate peak areas data1->data2 data3 Calculate area % purity data2->data3

Caption: Workflow for GC-FID Purity Assessment.

Experimental Protocol: GC-FID
  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL by dissolving the synthesized this compound in a high-purity volatile solvent such as dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A common choice is a mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, like a DB-5 or BPX5).[11]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Data Analysis: The purity is typically calculated using the area percent method, where the area of the main this compound peak is divided by the total area of all peaks in the chromatogram.

Data Presentation: GC Analysis
Peak No.Retention Time (min)Peak AreaArea %Tentative Identification
18.515,2000.8Solvent Impurity
212.135,5001.8Dodecanol
312.41,905,00097.1 This compound
412.612,3000.3trans-Dodec-2-en-1-ol

Trustworthiness: The GC method is self-validating in its ability to separate compounds with different volatilities. The appearance of sharp, symmetrical peaks indicates good chromatographic performance. However, co-elution of impurities is possible. Purity determined by area percent assumes that all compounds have a similar response factor in the FID, which is a reasonable approximation for structurally similar hydrocarbons but not universally true. For higher accuracy, GC-MS can be used to identify peaks, and a correction factor can be applied.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

While GC provides excellent data on relative purity, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural detail and, in its quantitative form (qNMR), can determine absolute purity without needing a certified reference standard of the analyte itself.[12]

Expertise & Experience: The Rationale

¹H NMR spectroscopy provides a "map" of the hydrogen atoms in a molecule, with the chemical shift, integration, and splitting pattern of each signal providing rich structural information.[13] For this compound, we expect to see distinct signals for the -CH₂OH protons, the protons adjacent to the alkyne, the long alkyl chain, and the terminal methyl group.

The power of qNMR lies in the direct proportionality between the integrated area of a signal and the number of nuclei it represents.[12] By adding a known mass of a highly pure, stable internal standard with non-overlapping signals (e.g., maleic acid, dimethylsulfone), one can calculate the absolute mass of the analyte in the sample, and thus its purity.[12][14]

Workflow for qNMR Purity Analysis

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation qprep1 Accurately weigh internal standard qprep3 Dissolve both in deuterated solvent (e.g., CDCl₃) qprep1->qprep3 qprep2 Accurately weigh synthesized sample qprep2->qprep3 qprep4 Transfer to NMR tube qprep3->qprep4 qnmr1 Acquire ¹H NMR spectrum qprep4->qnmr1 qnmr2 Ensure long relaxation delay (d1) for accuracy qnmr1->qnmr2 qdata1 Phase and baseline correct qnmr2->qdata1 qdata2 Integrate analyte and standard peaks qdata1->qdata2 qdata3 Calculate purity using the standard formula qdata2->qdata3

Caption: Workflow for Quantitative NMR (qNMR) Purity Assessment.

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Accurately weigh approximately 20-25 mg of the synthesized this compound into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial for Quantification: Ensure a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of the peaks being integrated, to allow for full magnetization recovery. A d1 of 30 seconds is often a safe starting point.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the -CH₂OH protons) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm).

    • Calculate purity using the standard qNMR equation.

Data Presentation: ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2t2H-C≡C-CH₂-OH
~2.2m2H-CH₂-C≡C-
~1.6s (broad)1H-OH
~1.2-1.5m12H-(CH₂)₆-
~0.9t3H-CH₃

Trustworthiness: qNMR is considered a primary analytical method.[14] Its self-validating nature comes from the fundamental principle that signal integration is directly proportional to the number of protons. The accuracy is contingent on the purity of the internal standard and the precision of the mass measurements. The full spectrum also provides qualitative information on the nature of any proton-containing impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[15][16] While not a primary tool for quantification, it is an indispensable method for confirming the successful synthesis and the presence of key structural features.

Expertise & Experience: The Rationale

FTIR works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate (stretch, bend).[15] Specific bonds absorb at characteristic frequencies (wavenumbers). For this compound, we are looking for the "fingerprints" of an alcohol (O-H stretch) and an internal alkyne (C≡C stretch). The absence of other strong peaks (e.g., a strong C=O stretch around 1715 cm⁻¹) can help rule out certain impurities like unreacted aldehydes.

Experimental Protocol: FTIR
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an ATR (Attenuated Total Reflectance) accessory or between two KBr/NaCl salt plates.

  • Instrumentation: Fourier-Transform Infrared Spectrometer.

  • Acquisition: Scan the sample over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Data Presentation: Characteristic FTIR Absorptions
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3350Broad, StrongO-H stretchAlcohol
2925, 2855StrongC-H stretchAlkane CH₂, CH₃
~2230WeakC≡C stretchInternal Alkyne
~1050MediumC-O stretchPrimary Alcohol

Trustworthiness: The FTIR spectrum provides a unique molecular fingerprint.[15] This method is self-validating for structural confirmation. If the spectrum shows a strong, broad O-H band and the characteristic (though often weak for internal alkynes) C≡C band, it provides high confidence that the desired functional groups are present.[17][18][19]

Comparative Summary of Analytical Techniques

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)FTIR Spectroscopy
Primary Use Quantitative PurityAbsolute Quantitative Purity & Structure ElucidationFunctional Group Identification
Type of Information Quantitative (Relative %)Quantitative (Absolute %) & QualitativeQualitative
Sensitivity High (ppm levels)Moderate (typically >0.1%)Low (impurities often masked)
Reference Standard Not required for area %Requires a certified internal standardNot required
Key Advantage Excellent for separating volatile impurities. High throughput.Primary method for absolute purity. Rich structural data.Fast, non-destructive, confirms key transformations.
Key Limitation Assumes equal detector response. Risk of co-elution.Lower throughput, requires more sample, higher equipment cost.Not suitable for quantification of minor components.

Conclusion: An Integrated Strategy for Purity Validation

The purity assessment of synthesized this compound should not be a single measurement but a carefully considered analytical strategy. No one method is sufficient.

  • Initial Screening (FTIR): A quick FTIR scan provides immediate confirmation that the synthesis was successful in producing a molecule with both alcohol and alkyne functionalities.

  • Routine Quantitative Analysis (GC-FID): For routine checks and reaction monitoring, GC-FID is the method of choice. It is fast, highly sensitive to common volatile impurities, and provides reliable relative purity data.

  • Definitive Purity & Structural Confirmation (¹H NMR/qNMR): ¹H NMR is essential for unequivocally confirming the structure of the synthesized product. For establishing a definitive, batch-specific purity value for documentation or use in GMP-sensitive applications, ¹H qNMR is the gold standard . It provides an absolute purity value traceable to a certified standard, offering the highest level of analytical confidence.[12]

By combining the chromatographic separation power of GC with the detailed structural and quantitative insights of NMR, and the rapid functional group verification of FTIR, researchers can establish a comprehensive and self-validating system. This orthogonal approach ensures that the this compound used in subsequent research is of known and documented quality, leading to more reliable and reproducible scientific outcomes.

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A Comparative Guide to the Spectroscopic Validation of Dodec-2-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, the unambiguous confirmation of a target molecule's identity is paramount. Successful synthesis is not merely about the transformation of reactants but is fundamentally defined by the rigorous, evidence-based validation of the product's structure. This guide provides an in-depth, comparative analysis of the spectral data used to validate the synthesis of Dodec-2-yn-1-ol, a valuable propargylic alcohol intermediate.

We will move beyond a simple checklist of spectral features, instead focusing on a holistic, comparative methodology. By contrasting the spectral data of the final product with its precursors and potential byproducts, we establish a self-validating system that confirms the desired chemical transformation and rigorously assesses the purity of the synthesized compound.

The Synthetic Pathway: Building the Backbone

A common and efficient method for the synthesis of primary propargylic alcohols like this compound involves the reaction of a terminal alkyne with an electrophilic C1 source, such as formaldehyde. In our case, the synthesis proceeds via the nucleophilic addition of the acetylide derived from 1-decyne to paraformaldehyde, a stable polymeric form of formaldehyde.[1][2]

The deprotonation of 1-decyne with a strong base (e.g., n-butyllithium) in an aprotic solvent like THF generates a potent decynylide anion. This anion then acts as a nucleophile, attacking a formaldehyde monomer generated in situ from the depolymerization of paraformaldehyde. A final aqueous workup protonates the resulting alkoxide to yield the target alcohol, this compound.

The Validation Workflow: An Overview

The validation process is a systematic workflow designed to confirm both the transformation of key functional groups and the integrity of the overall molecular structure. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Reactants: 1-Decyne + Paraformaldehyde reaction Nucleophilic Addition start->reaction workup Aqueous Workup reaction->workup purify Column Chromatography workup->purify ir FT-IR purify->ir Sample Analysis nmr ¹H & ¹³C NMR purify->nmr Sample Analysis ms Mass Spec purify->ms Sample Analysis validation Structure Validated: This compound ir->validation nmr->validation ms->validation

Caption: Overall workflow from synthesis to spectroscopic validation.

Part 1: Infrared (IR) Spectroscopy - Tracking Functional Group Transformation

IR spectroscopy is the first line of analysis, offering a rapid and definitive confirmation of the key functional group changes that define the success of this reaction. The core principle is to identify the disappearance of reactant-specific stretches and the appearance of product-specific stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Apply a small drop of the purified liquid sample directly onto the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Comparative IR Data Analysis

The key transformation is the conversion of a terminal alkyne into a primary alcohol. This is clearly evidenced by two major changes in the spectrum:

  • Appearance of an O-H Stretch: The most telling sign of success is the emergence of a strong, broad absorption band in the region of 3600-3200 cm⁻¹ , characteristic of the O-H stretching vibration in an alcohol. The broadening is due to intermolecular hydrogen bonding.

  • Disappearance of the ≡C-H Stretch: The starting material, 1-decyne, exhibits a sharp, strong absorption at approximately 3300 cm⁻¹ , which is indicative of the C-H stretch of a terminal alkyne.[3] The complete absence of this peak in the product spectrum is a critical indicator that the starting material has been consumed and the alkyne has been functionalized at the terminal position.

Functional GroupKey IR Absorption (cm⁻¹)1-Decyne (Starting Material)This compound (Product)Interpretation
Alcohol (O-H stretch)3600-3200 (broad)AbsentPresent Successful addition of -OH group.
Terminal Alkyne (≡C-H stretch)~3300 (sharp)Present AbsentConfirms reaction at the alkyne terminus.
Alkyne (C≡C stretch)2100-2260 (weak)Present (~2120)Present (~2230)Confirms retention of the alkyne backbone.
Alkane (C-H stretch)2850-2960 (strong)PresentPresentThe alkyl chain remains intact.

This comparative approach provides a definitive validation. The presence of the O-H band coupled with the absence of the ≡C-H band confirms the specific desired transformation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, confirming the precise connectivity of atoms. Both ¹H and ¹³C NMR are essential for unambiguous validation.

Experimental Protocol: NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: A Proton Census

¹H NMR confirms the introduction of the new hydroxymethylene group (-CH₂OH) and the loss of the terminal acetylenic proton.

Comparative ¹H NMR Data Analysis

Proton EnvironmentApprox. δ (ppm)Multiplicity1-Decyne[4]This compound (Predicted)Interpretation
-C≡C-H 1.9TripletPresent AbsentConfirms loss of terminal alkyne proton.
-CH₂-OH 4.2TripletAbsentPresent Confirms presence of the new hydroxymethylene group. Coupling to the adjacent propargylic protons.
-OH 1.5-2.5Broad SingletAbsentPresent Confirms hydroxyl proton; chemical shift is variable and depends on concentration/solvent.
-C≡C-CH₂- 2.2TripletPresent Present Propargylic protons, now adjacent to the new -CH₂OH group. The chemical shift will be slightly different from the starting material.
-CH₂- chain 1.2-1.6MultipletPresentPresentBulk of the alkyl chain remains unchanged.
-CH₃ 0.9TripletPresentPresentTerminal methyl group remains unchanged.

The key diagnostic signals for this compound are the triplet at ~4.2 ppm, representing the two protons on the carbon bearing the hydroxyl group, and the complete disappearance of the triplet at ~1.9 ppm from the starting 1-decyne.

¹³C NMR: The Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework, including the quaternary alkynyl carbons that are invisible in the proton spectrum.[5][6]

Comparative ¹³C NMR Data Analysis

The analysis focuses on the carbons involved in the reaction: the two alkynyl carbons and the newly introduced hydroxymethyl carbon.

Carbon EnvironmentApprox. δ (ppm)[7][8]1-DecyneThis compound (Predicted)[9]Interpretation
-CH₂OH 50-65Absent~51.4 Confirms the new sp³ carbon attached to an oxygen.
-C≡C-CH₂OH 75-90Absent~86.0 Confirms the internal alkynyl carbon (C2). Deshielded by the adjacent oxygen.
-C≡C-CH₂- 75-90~84.7 (C2)~78.9 Confirms the other internal alkynyl carbon (C3).
HC≡C- 65-75~68.1 (C1)AbsentConfirms functionalization of the terminal alkynyl carbon.
Alkyl Chain 14-32PresentPresentThe long alkyl chain carbons are confirmed.

The appearance of a new signal in the 50-65 ppm range is the definitive marker for the successful introduction of the -CH₂OH group. Furthermore, the shift of the two alkyne carbons and the disappearance of the terminal alkyne carbon signal provide conclusive evidence of the desired structure.[9]

Spectral_Validation cluster_product This compound Structure cluster_data Expected Spectral Data cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR cluster_ir IR product HO-CH₂(a)-C(b)≡C(c)-CH₂(d)-(CH₂)₇-CH₃ h_a δ ≈ 4.2 ppm (t) product->h_a Protons (a) h_d δ ≈ 2.2 ppm (t) product->h_d Protons (d) h_oh δ ≈ 1.5-2.5 ppm (br s) product->h_oh OH Proton c_a δ ≈ 51 ppm product->c_a Carbon (a) c_b δ ≈ 86 ppm product->c_b Carbon (b) c_c δ ≈ 79 ppm product->c_c Carbon (c) ir_oh ~3300 cm⁻¹ (broad) product->ir_oh O-H Bond ir_alkyne ~2230 cm⁻¹ (weak) product->ir_alkyne C≡C Bond

Caption: Correlation of structural features to expected spectral signals.

Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight

Mass spectrometry serves as the final checkpoint, verifying the molecular weight of the synthesized product.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode. ESI is a "soft" ionization technique that typically yields the intact molecular ion with an attached proton ([M+H]⁺) or sodium adduct ([M+Na]⁺).

Data Analysis

The molecular formula for this compound is C₁₂H₂₂O.[9]

  • Monoisotopic Mass: 182.167 g/mol [10]

In the ESI-MS spectrum, we would expect to see dominant peaks corresponding to:

  • [M+H]⁺: 183.174 m/z

  • [M+Na]⁺: 205.156 m/z

The observation of these high-intensity ions at the correct mass-to-charge ratio provides unequivocal confirmation of the product's molecular weight, completing the validation process.

Troubleshooting with Spectral Data: Identifying Impurities

An expert analysis includes considering potential impurities. For instance, if the reaction did not go to completion, residual 1-decyne would be evident by the sharp IR peak at ~3300 cm⁻¹ and the characteristic ¹H NMR signals. Another possibility is over-reduction of the alkyne during workup, potentially forming (E)-Dodec-2-en-1-ol . This would be identified by:

  • ¹H NMR: The appearance of new vinyl proton signals in the 5.5-6.0 ppm range.

  • ¹³C NMR: Alkene carbon signals appearing around 125-140 ppm instead of alkyne signals.

  • MS: A molecular ion corresponding to C₁₂H₂₄O ([M+H]⁺ at 185.189 m/z), a difference of two mass units.[11][12]

By understanding the spectral signatures of likely impurities, the researcher can not only validate the product but also diagnose and troubleshoot a suboptimal reaction.

Conclusion

The validation of this compound synthesis is a case study in the power of modern spectroscopic techniques. It demonstrates that structural confirmation is not achieved by a single piece of data but by the convergence of evidence from multiple, complementary methods. By comparing the spectral data of the product against its precursors, and by understanding the signatures of potential byproducts, we can establish a robust, self-validating system. This rigorous approach ensures the scientific integrity of the synthesis, providing the high level of confidence required in research, discovery, and development.

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A Comparative Guide to the Reactivity of Propargyl Alcohol and Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, alkynols serve as exceptionally versatile building blocks. Their dual functionality, comprising both a hydroxyl group and a carbon-carbon triple bond, allows for a rich variety of chemical transformations. However, not all alkynols exhibit the same reactivity. The position of the alkyne and the nature of the substituents dramatically influence their chemical behavior. This guide provides an in-depth comparison of two representative alkynols: Propargyl alcohol (prop-2-yn-1-ol) , the simplest terminal alkynol, and Dodec-2-yn-1-ol , a long-chain internal alkynol.

This analysis is designed for researchers, scientists, and drug development professionals who utilize these or structurally similar synthons. By elucidating the fundamental principles governing their reactivity—namely, electronic effects and steric hindrance—we aim to provide a predictive framework for reaction design, catalyst selection, and protocol optimization. The insights and experimental data presented herein are grounded in established chemical principles to ensure technical accuracy and practical utility.

Physicochemical Properties: A Foundational Comparison

The intrinsic properties of a molecule dictate its behavior in a reaction medium. Solubility, boiling point, and density can influence solvent choice, reaction temperature, and purification methods. A comparison of propargyl alcohol and this compound reveals significant differences driven primarily by molecular weight and the length of the alkyl chain.

PropertyPropargyl AlcoholThis compoundRationale for Difference
Formula C₃H₄O[1]C₁₂H₂₂O[2]This compound has a nine-carbon longer alkyl chain.
Molar Mass 56.06 g/mol [1]182.31 g/mol Directly related to the number of atoms in the molecule.
Appearance Colorless to straw-colored liquid[1]Not specified, expected to be a liquid or low-melting solid
Boiling Point 114-115 °C[1]Not specified, significantly higher than propargyl alcoholIncreased van der Waals forces due to the long alkyl chain.
Solubility Miscible with water and most polar organic solvents[1][3]Expected to have low water solubility, soluble in nonpolar organic solventsThe long, nonpolar nonyl chain in this compound imparts significant hydrophobic character.
Acidity (pKa) ~13.6[1]Not applicable (no terminal alkyne proton)The terminal proton on the sp-hybridized carbon of propargyl alcohol is acidic.

The Decisive Factors: Electronic and Steric Effects

The divergent reactivity of these two molecules can be rationalized by examining their electronic and steric profiles.

Electronic Effects: The Tale of the Terminal Proton

The most profound electronic difference lies in the nature of the alkyne. Propargyl alcohol is a terminal alkyne , meaning the triple bond is at the end of the carbon chain, possessing an acetylenic proton (C≡C-H). This compound is an internal alkyne , with the triple bond flanked by carbon atoms on both sides.

This structural distinction makes propargyl alcohol significantly more acidic (pKa ≈ 13.6) than typical alcohols like n-propyl alcohol (pKa ≈ 16.1).[1] This heightened acidity is a direct consequence of the sp-hybridization of the terminal carbon atom. The 50% s-character of the sp orbital brings the electron density closer to the carbon nucleus, stabilizing the resulting conjugate base (the acetylide anion) after deprotonation. This accessible, acidic proton is a reactive handle for a vast array of synthetic transformations, including deprotonation-alkylation sequences and, most notably, transition metal-catalyzed coupling reactions.[4]

This compound lacks this acidic proton. Furthermore, the long alkyl chain attached to the alkyne acts as an electron-donating group through induction, slightly increasing the electron density of the triple bond compared to propargyl alcohol.[5] This can subtly influence its susceptibility to electrophilic attack.

Steric Hindrance: The Impact of Molecular Bulk

Steric hindrance refers to the physical obstruction by bulky substituents that impedes the approach of a reagent to a reactive site.[6] Here, the contrast between the two molecules is stark.

  • Propargyl Alcohol: With only a hydroxymethyl group attached to the alkyne, it is a small, sterically unencumbered molecule. Reagents can easily access both the hydroxyl group and the triple bond.

  • This compound: The presence of a long nonyl (C₉H₁₉) group on one side of the alkyne creates significant steric bulk. This "molecular shield" can hinder the approach of catalysts and reagents, potentially slowing reaction rates or forcing the use of more forcing conditions compared to less hindered internal alkynes.[7][8]

Reactivity_Comparison cluster_Propargyl Propargyl Alcohol (Terminal) cluster_Dodecynol This compound (Internal) cluster_Common Common Reactions Propargyl Prop-2-yn-1-ol Deprotonation Deprotonation (Base) Propargyl->Deprotonation Acidic H Oxidation Oxidation of -OH Propargyl->Oxidation Reduction Reduction of C≡C Propargyl->Reduction ElectrophilicAddition Electrophilic Addition to C≡C Propargyl->ElectrophilicAddition Coupling Pd/Cu-Catalyzed Coupling (Sonogashira, Glaser, etc.) Deprotonation->Coupling Dodecynol This compound NoDeprotonation No Acidic H for Deprotonation Dodecynol->NoDeprotonation InternalCoupling Specialized Cross-Coupling (e.g., Hydrofunctionalization) Dodecynol->InternalCoupling Dodecynol->Oxidation Sterically Slower? Dodecynol->Reduction Dodecynol->ElectrophilicAddition Regiochemistry Defined

Caption: Comparative reaction pathways for terminal vs. internal alkynols.

Reactions Involving the Acetylenic Proton (Propargyl Alcohol Exclusive)

This is the primary domain of propargyl alcohol's unique reactivity. The acidic terminal proton can be easily removed by a suitable base (e.g., n-BuLi, Grignard reagents, or even milder bases like Et₃N in the presence of a metal catalyst) to form a highly nucleophilic acetylide. This intermediate is central to C-C bond formation.

  • Sonogashira Coupling: A cornerstone of modern organic synthesis, this palladium/copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. [4]Propargyl alcohol is an excellent substrate for this reaction, providing direct access to substituted propargylic alcohols.

  • Glaser Coupling: The oxidative coupling of terminal alkynes, typically using copper salts, to form symmetrical 1,3-diynes.

  • Alkynylation: The acetylide can act as a nucleophile, attacking various electrophiles like aldehydes, ketones, or alkyl halides. [9] this compound cannot participate in these fundamental reactions due to the absence of the terminal acetylenic proton.

Reactions of the Hydroxyl Group

Both molecules possess a primary hydroxyl group and can undergo typical alcohol reactions.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. For propargyl alcohol, this yields the highly reactive propynal or propiolic acid. [1]Numerous methods exist for the aerobic oxidation of propargylic alcohols. [10][11][12]While the hydroxyl group in this compound can also be oxidized, the steric bulk of the neighboring alkyl chain might necessitate harsher conditions or specific catalytic systems to achieve comparable rates and yields.

  • Esterification & Etherification: Both alcohols can be converted to esters and ethers. The smaller size of propargyl alcohol may lead to faster reaction kinetics in sterically demanding transformations.

Reactions of the Alkyne Triple Bond
  • Reduction (Hydrogenation): Both alkynes can be reduced. Catalytic hydrogenation with H₂ gas can proceed in a stepwise manner.

    • Partial Reduction: Using a poisoned catalyst (e.g., Lindlar's catalyst) will yield the corresponding (Z)-alkenol. For this compound, this would be (Z)-dodec-2-en-1-ol.

    • Complete Reduction: Using a more active catalyst (e.g., Pd/C) will reduce the alkyne all the way to an alkane, yielding n-propanol from propargyl alcohol and n-dodecanol from this compound.

  • Electrophilic Addition: Reactions like halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl) can occur across the triple bond. [13] * Propargyl Alcohol: The initial addition can be followed by a second addition to the resulting alkene. Regioselectivity can be an issue.

    • This compound: As an unsymmetrical internal alkyne, addition reactions will lead to a mixture of regioisomers unless directed by electronic or steric factors. However, the products are more straightforwardly defined than with some terminal alkyne additions.

  • Cross-Coupling of Internal Alkynes: While this compound cannot undergo Sonogashira coupling, it can participate in other types of cross-coupling reactions designed for internal alkynes. These often involve hydrofunctionalization, where a metal hydride adds across the triple bond to form a vinyl-metal intermediate that then couples with a partner. [14][15]These methods are generally less common and may require more specialized catalytic systems than those used for terminal alkynes.

Experimental Protocols

To illustrate the practical differences in handling and reactivity, detailed protocols for representative reactions are provided below.

Protocol 1: Sonogashira Coupling of Propargyl Alcohol (A Terminal Alkyne Reaction)

This protocol describes the coupling of propargyl alcohol with iodobenzene, a classic example showcasing the utility of the terminal C-H bond.

Sonogashira_Workflow start Start: Inert Atmosphere reagents Combine: - Propargyl Alcohol - Iodobenzene - Pd(PPh₃)₄ - CuI - Et₃N (Solvent/Base) start->reagents reaction Heat to 50-70 °C Monitor by TLC/GC-MS reagents->reaction workup Aqueous Workup: - Filter off salts - Extract with Ether/EtOAc - Wash with brine reaction->workup purify Purification: Silica Gel Chromatography workup->purify product Product: 3-Phenyl-2-propyn-1-ol purify->product

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Dodec-2-yn-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dodec-2-yn-1-ol (C₁₂H₂₂O, M.W. 182.30 g/mol ) is a long-chain alkynol, a class of molecules with significant applications in organic synthesis, serving as precursors for pharmaceuticals, fragrances, and specialty polymers.[1] The presence of both a hydroxyl group and a carbon-carbon triple bond within a flexible twelve-carbon chain presents a unique analytical challenge. Accurate identification and structural confirmation are paramount for quality control, reaction monitoring, and metabolic studies. High-Resolution Mass Spectrometry (HRMS) offers unparalleled capabilities for determining the elemental composition of molecules with exceptional accuracy and precision, making it a cornerstone technique for this purpose.[2][3][4]

This guide provides an in-depth comparison of HRMS methodologies for the analysis of this compound. We will explore the critical choices in experimental design, from ionization techniques to mass analyzer platforms, and contrast the performance of HRMS with orthogonal analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The insights presented herein are grounded in established principles and are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

Part 1: The HRMS Approach - Ionization & Mass Analysis

The journey of an analyte through a mass spectrometer begins with ionization. The choice of ionization source is arguably the most critical parameter, as it dictates the efficiency of ion generation and the nature of the resulting mass spectrum. For a molecule like this compound, with moderate polarity and a long alkyl chain, two primary atmospheric pressure ionization techniques come into consideration: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization Source Comparison: ESI vs. APCI

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from analytes in solution.[5] It is highly effective for polar molecules that can readily accept or lose a proton. While this compound possesses a hydroxyl group capable of protonation, its long, nonpolar carbon chain can hinder the efficiency of the ESI process. Direct analysis of long-chain alcohols by ESI often yields poor results without derivatization or the use of cationizing agents.[6] The addition of alkali metal salts, such as lithium iodide (LiI), can promote the formation of adducts (e.g., [M+Li]⁺), significantly enhancing the signal intensity for polyisoprenoid alcohols.[6]

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, thermally stable compounds.[7][8][9] APCI involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge in the gas phase.[10] This process is less dependent on the analyte's polarity and is generally more robust for compounds that are not pre-ionized in solution.[8] Given that this compound is thermally stable and has significant nonpolar character, APCI is the recommended ionization method for achieving sensitive and reproducible results. It typically produces a strong protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[9]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Verdict for this compound
Principle Ionization from charged droplets in the liquid phase.[5]Gas-phase ion-molecule reactions via corona discharge.[10]APCI is more direct.
Analyte Suitability Best for polar, non-volatile compounds.[9]Ideal for low to moderately polar, thermally stable compounds.[8][10]APCI Favored
Solvent Compatibility Requires polar, conductive solvents.Compatible with a wider range of polar and nonpolar solvents.[10]APCI offers more flexibility.
Expected Ion [M+H]⁺, [M+Na]⁺, [M+Li]⁺ (with additives).[6][11]Primarily [M+H]⁺ or radical cations (M⁺•).[7]APCI provides a simpler spectrum.
Robustness Can be susceptible to matrix effects.Generally more tolerant to matrix effects and higher flow rates.[7]APCI Favored
Mass Analyzer Comparison: Orbitrap vs. Time-of-Flight (TOF)

Following ionization, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). For HRMS, the two dominant technologies are the Orbitrap and Time-of-Flight (TOF) analyzers.[4][12]

Orbitrap Mass Analyzers are renowned for their exceptionally high resolving power (often >100,000 FWHM) and sub-ppm mass accuracy.[3][13] This allows for the confident determination of elemental compositions, even for molecules with very similar nominal masses. For the definitive identification of this compound and the characterization of any unknown metabolites or impurities, the resolving power of an Orbitrap is a distinct advantage.[13]

Time-of-Flight (TOF) Mass Analyzers measure the m/z of an ion by determining the time it takes to travel a fixed distance.[14] Modern TOF instruments offer high mass accuracy, fast data acquisition rates, and a wide mass range.[3][14] While their resolution is generally lower than that of an Orbitrap at comparable scan speeds for small molecules, they can excel in high-throughput screening and applications where rapid analysis is critical.[14][15]

FeatureOrbitrap Mass AnalyzerTime-of-Flight (TOF) Mass AnalyzerVerdict for this compound
Resolving Power Very High (>100,000 FWHM is common).[13]High (typically 20,000-60,000 FWHM).[14]Orbitrap Favored
Mass Accuracy Excellent (<1-3 ppm).[3]Very Good (<3-5 ppm).[16]Orbitrap provides higher confidence.
Scan Speed Slower, but modern instruments are very fast.[15]Very fast, ideal for high-throughput applications.[14]TOF is faster, but speed is not critical for single analyte characterization.
Dynamic Range Good.Can be wider, potentially detecting more low-level signals.[15]Not a major differentiator for a pure standard.
Primary Use Case High-confidence structural elucidation and identification.[17]Screening, quantification, and analysis of large molecules.[16]Orbitrap Favored

Part 2: Predicted HRMS Fragmentation of this compound

Understanding fragmentation is key to structural confirmation. Using a soft ionization technique like APCI, the primary ion observed will be the protonated molecule [M+H]⁺ at an exact m/z of 183.1743 (for C₁₂H₂₃O⁺). Tandem mass spectrometry (MS/MS) experiments, where this precursor ion is isolated and fragmented, provide structural information.

The major fragmentation pathways for alcohols are alpha-cleavage and dehydration .[18][19]

  • Dehydration: The most common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18.0106 Da). This would result in a prominent fragment ion at m/z 165.1637 (C₁₂H₂₁⁺).[19]

  • Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound (a primary alcohol), this would involve cleavage of the C1-C2 bond, which is less common.[19]

  • Alkyl Chain Fragmentation: Cleavage along the long nonyl chain will produce a series of carbocation fragments, typically separated by 14 Da (CH₂). The presence of the triple bond can influence the stability and relative abundance of these fragments.

G M This compound [M+H]⁺ m/z 183.1743 F1 [C₁₂H₂₁]⁺ m/z 165.1637 M->F1 - H₂O (Dehydration) F2 Propargyl-type Cations & Alkyl Fragments M->F2 - CₙH₂ₙ₊₂ (Chain Cleavage)

Caption: Predicted fragmentation pathway of protonated this compound.

Part 3: Comparison with Alternative Analytical Technologies

While HRMS is powerful, a comprehensive analysis often involves orthogonal techniques. GC-MS and NMR spectroscopy provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.[20][21]

  • Separation: The gas chromatograph provides excellent separation of isomers and impurities.

  • Ionization: GC-MS typically employs Electron Ionization (EI), a "hard" ionization technique that produces extensive and highly reproducible fragmentation.[18] This creates a detailed fragmentation "fingerprint" that can be matched against spectral libraries (e.g., NIST) for high-confidence identification. The molecular ion in EI may be weak or absent for alcohols.[18][22]

  • Comparison to HRMS (APCI): GC-MS (EI) provides richer structural information through its complex fragmentation pattern, whereas HRMS (APCI) provides a clear molecular ion and accurate mass for formula determination. They are highly complementary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation of organic molecules.[23][24]

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, it would clearly show signals for the hydroxyl proton, the protons on the carbon adjacent to the oxygen, and the characteristic shielded signals for protons near the alkyne group.[25][26]

  • ¹³C NMR: Shows signals for each unique carbon atom, confirming the presence of the 12 carbons, including the two sp-hybridized carbons of the triple bond.

  • Comparison to HRMS: NMR provides the complete atomic connectivity and structure, while HRMS provides the elemental formula. HRMS is significantly more sensitive and is the preferred tool for quantification and detection in complex mixtures, while NMR is the gold standard for structural confirmation of a purified substance.

Performance Comparison Summary
TechniqueInformation ProvidedSensitivityThroughputPrimary Application for this compound
LC-HRMS (Orbitrap) Elemental Formula (Accurate Mass), Molecular Weight, FragmentationHigh (pg-fg)MediumDefinitive formula confirmation, metabolite ID
LC-HRMS (TOF) Elemental Formula (Accurate Mass), Molecular Weight, FragmentationHigh (pg-fg)HighHigh-throughput screening and quantification
GC-MS (EI) Fragmentation Fingerprint, Molecular Weight (if M⁺ present)Medium (ng-pg)HighRoutine identification and quantification via library matching
NMR Spectroscopy Unambiguous 3D Structure & ConnectivityLow (µg-mg)LowAbsolute structural proof of the pure compound

Part 4: Experimental Protocols

Protocol: LC-HRMS Analysis of this compound
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions to create working solutions ranging from 1 µg/mL to 1 ng/mL in 50:50 methanol:water.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • HRMS (Orbitrap) Conditions:

    • Ionization Source: APCI (positive ion mode).[7]

    • Corona Discharge Current: 4 µA.

    • Vaporizer Temperature: 400 °C.

    • Sheath Gas / Aux Gas: Nitrogen, at 40 and 10 arbitrary units, respectively.

    • Mass Analyzer Mode: Full Scan MS.

    • Scan Range: m/z 100-500.

    • Resolution: 70,000 @ m/z 200.

    • Data Analysis: Extract the ion chromatogram for the theoretical exact mass of [M+H]⁺ (183.1743) with a mass tolerance of ± 5 ppm.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis A Stock Solution (1 mg/mL in MeOH) B Working Solutions (1-1000 ng/mL) A->B C C18 LC Separation B->C D APCI Source (+ ion mode) C->D E Orbitrap Analyzer (Full Scan, R=70k) D->E F Data Processing (Accurate Mass Extraction) E->F

Caption: Workflow for LC-HRMS analysis of this compound.

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare solutions of this compound in dichloromethane from 1-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for full structural assignment.

Conclusion

For the comprehensive characterization of this compound, a multi-faceted analytical approach is recommended. High-Resolution Mass Spectrometry, particularly utilizing an APCI source coupled with an Orbitrap mass analyzer , stands as the premier technique for obtaining rapid and unambiguous elemental composition. This configuration provides the highest confidence in molecular formula assignment due to its superior mass accuracy and resolving power.

While HRMS excels in formula determination, it should be complemented by GC-MS with Electron Ionization for its robust, library-matchable fragmentation patterns, which are invaluable for routine identification. For absolute, unequivocal structural proof of the synthesized or isolated compound, NMR spectroscopy remains the indispensable gold standard . By strategically combining these powerful techniques, researchers can achieve a complete and validated understanding of this compound, ensuring data integrity from discovery through development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dodec-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of Dodec-2-yn-1-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As your partners in research and development, we are committed to providing value beyond the product by ensuring you have the critical information needed to maintain a safe and effective laboratory environment.

Hazard Analysis: Understanding this compound

Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound, an acetylenic alcohol, presents specific risks that dictate our PPE choices. According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The causality behind these classifications lies in the chemical's reactivity. The alcohol functional group and the alkyne bond can interact with biological tissues, leading to irritation upon contact. Our primary objective is to create an impermeable barrier between the researcher and the chemical.

Core Protective Measures: Your First Line of Defense

Based on the identified hazards, a baseline of PPE is mandatory for any procedure involving this compound. The following sections detail the required equipment and the scientific rationale for its use.

Eye and Face Protection: Shielding Against Splash Hazards

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable[1].

  • Minimum Requirement: At all times, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. These provide a seal around the eyes, protecting against splashes from all angles.

  • Enhanced Protection: When handling larger volumes (typically >100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles[3]. The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: Preventing Dermal Contact

To prevent the skin irritation caused by this compound, selecting the correct gloves is critical. The choice of glove material must be based on chemical compatibility and resistance to degradation.

  • Recommended Material: Nitrile gloves are an excellent first choice. They provide robust protection against bases, oils, many solvents, and alcohols, and offer good resistance to punctures and abrasions[3][4].

  • Protocol for Use: Always inspect gloves for any signs of damage, such as tears or pinholes, before use. For prolonged work or in situations with a high risk of splash, consider double-gloving. Hands should be washed thoroughly with soap and water after removing gloves[5][6]. Contaminated gloves must be disposed of as hazardous waste according to institutional guidelines.

Body Protection: Minimizing Skin Exposure

Standard laboratory attire forms the foundation of body protection.

  • Laboratory Coat: A clean, buttoned lab coat should be worn to protect against incidental contact and small splashes.

  • Appropriate Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of security.

Respiratory Protection: Guarding Against Inhalation

This compound may cause respiratory irritation, making respiratory protection necessary under specific conditions[1].

  • Engineering Controls First: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood[5][6]. This minimizes the concentration of vapors or aerosols in the breathing zone.

  • When Respirators are Required: If work cannot be conducted in a fume hood, or if there is a risk of generating aerosols (e.g., via sonication, heating, or vigorous mixing), respiratory protection is required. A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used. All personnel requiring respirators must be part of a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

PPE Selection Guide: Scaling Protection to the Task

The level of PPE required is directly proportional to the risk of exposure. This table provides a clear guide for selecting appropriate PPE based on the operational scale.

Operational Scale & Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<10 mL) Weighing, preparing solutionsChemical Safety GogglesSingle pair of nitrile glovesLab CoatNot required if in a fume hood
Medium Scale (10-100 mL) Reactions, extractionsChemical Safety GogglesSingle pair of nitrile glovesLab CoatRequired if outside a fume hood
Large Scale (>100 mL) Bulk transfers, distillationsGoggles & Face ShieldDouble-gloved with nitrileLab Coat & Chemical ApronRequired if potential for aerosols exists
Emergency Spill Response Goggles & Face ShieldHeavy-duty nitrile or butyl glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridge

Procedural Workflow for PPE Usage

A self-validating safety protocol includes not just what to wear, but how to use it correctly.

Step-by-Step Donning and Doffing Procedure
  • Inspection: Before starting, visually inspect all PPE for damage.

  • Donning Sequence:

    • Put on lab coat and any additional body protection.

    • Put on respirator (if required).

    • Put on eye and face protection.

    • Wash hands and dry them thoroughly.

    • Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a peel-off technique, avoiding contact with the outer surface.

    • Remove lab coat and any additional body protection, turning it inside out as you remove it.

    • Wash hands.

    • Remove face shield and goggles.

    • Remove respirator (if used).

    • Wash hands thoroughly with soap and water.

Logical Flowchart for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Logic for this compound start Start: Prepare to handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood use_hood Work inside fume hood fume_hood->use_hood Yes resp_needed Respirator Required (Organic Vapor Cartridge) fume_hood->resp_needed No volume_check What is the scale of the operation? use_hood->volume_check resp_needed->volume_check small_scale Small Scale (<10mL) - Safety Goggles - Nitrile Gloves - Lab Coat volume_check->small_scale <10 mL large_scale Large Scale (>100mL) or High Splash Risk? volume_check->large_scale >10 mL end_proc Proceed with work small_scale->end_proc medium_scale Medium Scale (10-100mL) - Safety Goggles - Nitrile Gloves - Lab Coat large_scale->medium_scale No (10-100mL) large_ppe Large Scale PPE - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron large_scale->large_ppe Yes (>100mL) medium_scale->end_proc large_ppe->end_proc

Sources

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